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  • Product: 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
  • CAS: 289483-81-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

An In-Depth Technical Guide to 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Abstract This technical guide provides a comprehensive scientific overview of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, a substituted indole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Abstract

This technical guide provides a comprehensive scientific overview of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, a substituted indole derivative of significant interest to chemical and pharmaceutical research. The indole-3-carbaldehyde scaffold is a core structure in numerous biologically active compounds and natural products.[1][2] The specific substitution pattern of this molecule, featuring an electron-donating methyl group at the C4 position and a potent electron-withdrawing nitro group at the C7 position, creates a unique electronic and steric profile. This guide delineates the compound's structural and physicochemical properties, outlines a robust synthetic methodology, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity and derivatization potential. The insights presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their research endeavors.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The C3-formyl group, as seen in indole-3-carbaldehyde, serves as a highly versatile synthetic handle, enabling a wide array of chemical transformations to build molecular complexity.[1][4]

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is a bespoke derivative where the electronic properties of the indole ring are strategically modulated. The methyl group at C4 is an electron-donating group, which generally activates the benzene portion of the indole ring towards electrophilic substitution. Conversely, the nitro group at C7 is a strong electron-withdrawing group, which deactivates the ring and influences the acidity of the indole N-H proton. This push-pull electronic arrangement, combined with the electrophilic aldehyde at C3, suggests a rich and nuanced chemical reactivity profile, making it a valuable intermediate for constructing novel heterocyclic systems and potential drug candidates. Its structural analogues, such as other nitro-substituted indoles, have been investigated as precursors for anticancer agents and fluorescent probes, highlighting the potential applications for this molecule.[5]

Physicochemical and Structural Properties

The fundamental properties of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde are summarized below. These data are essential for its proper handling, storage, and use in quantitative experimental setups.

PropertyValueSource
IUPAC Name 4-methyl-7-nitro-1H-indole-3-carbaldehyde[6]
CAS Number 289483-81-4[6]
Molecular Formula C₁₀H₈N₂O₃[6]
Molecular Weight 204.19 g/mol [6]
Appearance Predicted to be a yellow or brown crystalline solidInferred from analogues[7][8]
Solubility Expected to be soluble in DMSO and DMF, sparingly soluble in other organic solvents like methanol, and insoluble in water.Inferred from analogues[9][10]
Purity ≥97% (as commercially available)[6]
InChI Key ILKYFKTXIFABKK-UHFFFAOYSA-N[6]

Chemical Structure: Chemical structure of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Synthesis and Purification

The most direct and industrially scalable method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2] This C3-selective formylation is highly efficient for a wide range of indole substrates.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The chosen strategy involves the direct formylation of the precursor, 4-methyl-7-nitro-1H-indole, at its nucleophilic C3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich indole ring to yield the desired aldehyde after aqueous workup. This method is selected for its high regioselectivity and general applicability.

Experimental Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup & Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Precursor 4-Methyl-7-nitro-1H-indole Precursor->Intermediate Electrophilic Attack Workup Aqueous Hydrolysis (e.g., aq. NaOAc) Intermediate->Workup Product 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Workup->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

Detailed Experimental Protocol

Materials: 4-methyl-7-nitro-1H-indole, N,N-dimethylformamide (DMF, anhydrous), phosphoryl chloride (POCl₃), sodium acetate, ethyl acetate, hexane, deionized water.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Add phosphoryl chloride (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4-methyl-7-nitro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Hydrolysis and Workup: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice containing a saturated solution of sodium acetate (or another suitable base) to neutralize the acid and hydrolyze the intermediate. Stir vigorously until the hydrolysis is complete, which is typically indicated by the precipitation of the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if significant impurities are present. Dry the purified product under vacuum.

Spectroscopic Characterization and Analysis

While experimental spectra for this specific molecule are not widely published, a detailed analysis based on its constituent functional groups and known spectroscopic data for analogous indole derivatives allows for a reliable prediction of its spectral characteristics.[11][12][13][14]

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / FrequencyRationale and Notes
¹H NMR (DMSO-d₆)Aldehyde-H (CHO)~10.0 ppm (s)The aldehyde proton is highly deshielded and appears as a singlet.[11]
Indole N-H>12.0 ppm (br s)The N-H proton is acidic and often broad, shifted downfield due to hydrogen bonding and the electron-withdrawing nature of the ring substituents.
Aromatic-H (C2-H)~8.3 ppm (s)The proton on the C2 position of the indole ring is adjacent to the aldehyde and the indole nitrogen.
Aromatic-H (C5-H, C6-H)7.0 - 7.8 ppm (d, d)These two protons on the benzene ring will appear as doublets, with coupling constants typical for ortho-protons (~8 Hz). The exact shifts are influenced by the adjacent methyl and nitro groups.
Methyl-H (C4-CH₃)~2.5 ppm (s)The methyl group protons will appear as a singlet in the aliphatic region.
¹³C NMR (DMSO-d₆)Aldehyde (C=O)~185 ppmThe carbonyl carbon is significantly deshielded.[15]
Indole Ring Carbons110 - 145 ppmThe spectrum will show distinct signals for the 8 carbons of the indole core. The C7 carbon attached to the nitro group and the C3 carbon will be significantly influenced.
Methyl Carbon (CH₃)~20 ppmThe aliphatic methyl carbon appears in the upfield region of the spectrum.
IR Spectroscopy (KBr)N-H Stretch3200-3400 cm⁻¹ (broad)Characteristic of the indole N-H group.
C=O Stretch (Aldehyde)1650-1680 cm⁻¹ (strong)A strong, sharp peak characteristic of a conjugated aldehyde.[16]
N-O Stretch (Nitro)1500-1550 cm⁻¹ (strong, asym) & 1330-1370 cm⁻¹ (strong, sym)Two strong absorption bands are characteristic of the nitro group.
Aromatic C-H Stretch~3100 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 204.05Corresponds to the exact mass of C₁₀H₈N₂O₃. High-resolution MS is essential for confirming the elemental composition.[13]

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this molecule—possessing an aldehyde, a nitro group, and a reactive indole core—renders it a powerful platform for synthetic diversification.

Reaction Pathways Diagram

G cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions cluster_indole Indole N-H Reactions Start 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Oxidation Carboxylic Acid (Oxidation, e.g., KMnO₄) Start->Oxidation [O] Reduction Alcohol (Reduction, e.g., NaBH₄) Start->Reduction [H] SchiffBase Schiff Base / Imine (Condensation with R-NH₂) Start->SchiffBase R-NH₂ Wittig Alkene (Wittig Reaction) Start->Wittig Ph₃P=CHR Amine 7-Amino Derivative (Reduction, e.g., SnCl₂/HCl, H₂/Pd-C) Start->Amine [H] Alkylation N-Alkylated Indole (Alkylation, e.g., R-X, base) Start->Alkylation R-X, Base

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Exploratory

The Ascendant Role of 7-Nitro-Indole Derivatives in Medicinal Chemistry: A Technical Guide

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold The indole nucleus, a ubiquitous motif in biologically active compounds, has long been a focal point of medicinal chemistry research. Its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus, a ubiquitous motif in biologically active compounds, has long been a focal point of medicinal chemistry research. Its unique electronic properties and structural versatility have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. The strategic introduction of a nitro group at the 7-position of the indole ring gives rise to a class of compounds with markedly enhanced and often novel therapeutic properties. This guide provides an in-depth exploration of the medicinal chemistry applications of 7-nitro-indole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities, and the intricate mechanisms of action that underpin their therapeutic promise, supported by detailed experimental protocols and data-driven insights.

I. The Synthetic Keystone: Accessing the 7-Nitro-Indole Core

The synthesis of 7-nitro-indole derivatives is a critical first step in harnessing their therapeutic potential. Direct nitration of the indole ring is often challenging due to the high reactivity of the pyrrole moiety, which can lead to undesired side reactions. Therefore, indirect methods are typically employed to achieve regioselective nitration at the 7-position.

A. Strategic Synthesis of 7-Nitro-Indole

A robust and widely utilized method for the laboratory-scale synthesis of 7-nitro-indole involves a multi-step process starting from indole. This approach circumvents the issues associated with direct nitration by proceeding through an indoline intermediate.

Experimental Protocol: Synthesis of 7-Nitro-Indole

This protocol outlines a reliable indirect method for the synthesis of 7-nitro-indole, ensuring high yield and purity.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Sulfonation and Reduction: In a reaction vessel, indole is reacted with sodium bisulfite in an aqueous solution. This step serves to both protect the reactive C2-C3 double bond and introduce a sulfonate group.

  • Acetylation: The resulting intermediate is acetylated, typically using acetic anhydride, to protect the nitrogen atom of the indoline ring. This yields sodium 1-acetylindoline-2-sulfonate.

Part 2: Nitration of the Protected Indoline

  • Preparation of the Nitrating Agent: Acetyl nitrate is prepared by carefully mixing acetic anhydride with nitric acid. The concentration of nitric acid is not strictly critical; however, the amount of acetic anhydride should be adjusted to be between 0.7 to 10 times the molar amount of nitric acid to account for any water present.

  • Nitration Reaction: The sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent like acetic anhydride. The prepared acetyl nitrate solution is then added dropwise while maintaining a low temperature (at or below 10°C) to control the exothermic reaction. This selective nitration occurs at the 7-position of the protected indoline ring.

  • Isolation of the Nitrated Intermediate: The precipitated nitrated product is collected by filtration and washed with water.

Part 3: Deprotection and Aromatization to 7-Nitro-Indole

  • Alkaline Hydrolysis: The filtered nitrated intermediate is treated with a 20% aqueous solution of sodium hydroxide. The mixture is stirred for 0.5 to 5 hours at a temperature between 20-60°C.

  • Mechanism of Transformation: This crucial step involves the elimination of the sulfonate and acetyl protecting groups, coupled with the simultaneous dehydrogenation of the indoline ring back to the aromatic indole core, yielding 7-nitroindole.

  • Purification: The precipitated 7-nitroindole is collected by filtration and washed with water. The crude product is then dried. For higher purity, recrystallization from a solvent system such as ethanol and water is recommended.

This synthetic route provides a reliable and scalable method for producing the foundational 7-nitro-indole scaffold, which can then be further derivatized to explore a wide range of biological activities.

II. Anticancer Applications: Targeting the Hallmarks of Malignancy

7-Nitro-indole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.

A. Cytotoxic Activity and Structure-Activity Relationships

A significant body of research has demonstrated the potent cytotoxic effects of 7-nitro-indole derivatives against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are often in the low micromolar range.

Derivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
7-Indolyl Sulfonamides (e.g., Indisulam)HCT-116 (Colon)0.8 - 1.5Sulfonamide at the 7-position[1]
7-Indolyl Sulfonamides (e.g., Indisulam)A549 (Lung)0.9 - 2.1Sulfonamide at the 7-position[1]
7-Indolyl Sulfonamides (e.g., Indisulam)MCF-7 (Breast)1.2 - 3.4Sulfonamide at the 7-position[1]
3-Amino-1H-7-azaindole derivativeHeLa (Cervical)3.7Nitrogen at the 7-position of the indole ring is crucial for activity.[2]
3-Amino-1H-7-azaindole derivativeHepG2 (Liver)8.0Nitrogen at the 7-position of the indole ring is crucial for activity.[2]
3-Amino-1H-7-azaindole derivativeMCF-7 (Breast)19.9Nitrogen at the 7-position of the indole ring is crucial for activity.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 7-nitro-indole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the metabolic conversion of MTT by viable cells into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

B. Mechanism of Action: Disrupting Cancer Cell Signaling

The anticancer effects of 7-nitro-indole derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

1. Induction of Cell Cycle Arrest:

Several 7-nitro-indole derivatives, including the clinically evaluated agent Indisulam, have been shown to induce cell cycle arrest, primarily at the G1 phase.[1] This prevents cancer cells from entering the S phase, the stage of DNA replication, thereby halting their proliferation.

2. Modulation of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[3][4] Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[5] While specific studies on 7-nitro-indoles are emerging, the indole scaffold's known interaction with this pathway suggests a likely mechanism for their anticancer activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation seven_nitro_indole 7-Nitro-Indole Derivatives seven_nitro_indole->PI3K seven_nitro_indole->Akt seven_nitro_indole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-nitro-indole derivatives.

III. Neuroprotective Applications: Shielding the Nervous System

Beyond their anticancer properties, certain 7-nitro-indole derivatives, most notably 7-nitroindazole, have demonstrated significant neuroprotective effects. This activity is primarily attributed to the selective inhibition of neuronal nitric oxide synthase (nNOS).

A. The Role of Nitric Oxide in Neurotoxicity

Nitric oxide (NO) is a crucial signaling molecule in the nervous system. However, excessive production of NO by nNOS can lead to neuronal damage and death, a process implicated in various neurodegenerative diseases and ischemic events.[6][7]

B. 7-Nitroindazole as a Selective nNOS Inhibitor

7-Nitroindazole has been extensively studied as a selective inhibitor of nNOS.[1][8] By blocking the activity of this enzyme, 7-nitroindazole reduces the overproduction of NO, thereby protecting neurons from excitotoxicity and oxidative stress. Studies have shown that 7-nitroindazole can protect against neuronal damage in models of global cerebral ischemia and iron-induced neurotoxicity.[7][9]

Mechanism of Neuroprotection by 7-Nitroindazole

The neuroprotective effects of 7-nitroindazole are multifaceted and involve several key mechanisms:

  • Inhibition of nNOS: The primary mechanism is the direct inhibition of nNOS, which reduces the production of neurotoxic levels of nitric oxide.[1]

  • Reduction of Oxidative Stress: By preventing the formation of excess NO, 7-nitroindazole mitigates the formation of peroxynitrite, a highly reactive and damaging oxidant formed from the reaction of NO with superoxide radicals.[1][6]

  • Inhibition of Monoamine Oxidase (MAO): Some studies suggest that 7-nitroindazole can also inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and the generation of reactive oxygen species.[10] This dual inhibition may contribute to its overall neuroprotective profile.

Neuroprotection_Pathway Excitotoxicity Excitotoxicity / Ischemia nNOS Neuronal Nitric Oxide Synthase (nNOS) Excitotoxicity->nNOS Activation NO Nitric Oxide (NO) nNOS->NO Production Peroxynitrite Peroxynitrite NO->Peroxynitrite Reacts with Superoxide Neuronal_Damage Neuronal Damage & Death Peroxynitrite->Neuronal_Damage seven_nitroindazole 7-Nitroindazole seven_nitroindazole->nNOS

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Foundational

A Technical Guide to the Solubility Profiling of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde in Organic Solvents

Executive Summary The therapeutic potential of novel chemical entities is fundamentally linked to their physicochemical properties, among which solubility stands as a critical determinant of bioavailability and developab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of novel chemical entities is fundamentally linked to their physicochemical properties, among which solubility stands as a critical determinant of bioavailability and developability.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, a substituted nitroindole derivative of interest in medicinal chemistry. Nitroindole scaffolds are prevalent in compounds with anticancer and other biological activities, making a thorough understanding of their behavior in various solvent systems essential for formulation and preclinical studies.[3][4] This document outlines the theoretical considerations for predicting solubility based on molecular structure, presents a detailed, field-proven experimental protocol for equilibrium solubility determination, and details the analytical quantification necessary for generating a robust solubility profile. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for assessing this key physicochemical parameter.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[5] A compound must be in solution to be absorbed and exert its pharmacological effect.[1] Therefore, early and accurate assessment of a compound's solubility is not merely a routine check but a strategic imperative that influences everything from dose formulation to the viability of the entire development program.[6]

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde belongs to the indole class of heterocyclic compounds. The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[7] The addition of a nitro group, a strong electron-withdrawing moiety, and a methyl group significantly alters the electronic and steric properties of the parent indole-3-carbaldehyde molecule, thereby impacting its intermolecular interactions and, consequently, its solubility. This guide provides the scientific rationale and practical steps to systematically evaluate the solubility of this specific molecule across a panel of relevant organic solvents.

Molecular Structure Analysis & Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[8] A molecule's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. An analysis of the functional groups on 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde allows for a qualitative prediction of its behavior.

  • Indole Moiety: The N-H group can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions.

  • Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's polarity.

  • Carbaldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that contributes to van der Waals interactions.

The presence of multiple polar functional groups capable of hydrogen bonding (N-H, C=O, NO₂) suggests that 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde will exhibit favorable solubility in polar organic solvents, particularly those that are hydrogen bond donors or acceptors. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents like hexane. While qualitative analysis is useful, computational models such as Quantitative Structure-Property Relationship (QSPR) and thermodynamic-based methods offer more quantitative predictions and are increasingly used in modern drug discovery.[9][10]

cluster_solute 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde cluster_solvent Solvent Properties cluster_forces Governing Intermolecular Forces Solute Molecule Indole Indole NH (H-Bond Donor) Solute->Indole Nitro Nitro Group (Polar, H-Bond Acceptor) Solute->Nitro Aldehyde Aldehyde C=O (H-Bond Acceptor) Solute->Aldehyde Methyl Methyl Group (Lipophilic) Solute->Methyl Hbond Hydrogen Bonding Indole->Hbond Nitro->Hbond Dipole Dipole-Dipole Nitro->Dipole Aldehyde->Hbond Aldehyde->Dipole VdW Van der Waals Methyl->VdW Solvent Solvent Polarity Polarity (Dipole Moment) Solvent->Polarity HBonding H-Bonding (Donor/Acceptor) Solvent->HBonding Aprotic Aprotic / Protic Solvent->Aprotic Polarity->Dipole HBonding->Hbond Aprotic->VdW cluster_prep Sample Preparation cluster_analysis Analytical Workflow start Start: Excess Solid + Solvent equilibration Equilibration (24-48h Shake @ 25°C) start->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration dilution Dilution into Mobile Phase filtration->dilution hplc Quantification (HPLC-UV Analysis) dilution->hplc result Result: Solubility (mg/mL) hplc->result

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Exploratory

Pharmacophore analysis of 4-methyl-substituted indole-3-carbaldehydes

Pharmacophore Analysis of 4-Methyl-Substituted Indole-3-Carbaldehydes: Mechanistic Insights and Therapeutic Applications 1. Executive Summary Indole-3-carbaldehyde (I3A) is a well-characterized microbial tryptophan metab...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Analysis of 4-Methyl-Substituted Indole-3-Carbaldehydes: Mechanistic Insights and Therapeutic Applications

1. Executive Summary Indole-3-carbaldehyde (I3A) is a well-characterized microbial tryptophan metabolite that plays a critical role in immune homeostasis and intestinal barrier function via the Aryl Hydrocarbon Receptor (AhR) 1[1]. The strategic introduction of a methyl group at the C4 position of the indole ring—yielding 4-methylindole-3-carbaldehyde (4-Me-I3A)—fundamentally alters the steric and electronic landscape of the molecule. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth pharmacophore analysis of 4-Me-I3A, detailing its structure-activity relationships, target binding mechanics, and a self-validating protocol for its chemical synthesis.

2. Core Pharmacophore Architecture The pharmacophore of 4-Me-I3A can be deconstructed into three interdependent functional zones that dictate its biological efficacy:

  • The Indole Scaffold (Hydrophobic Core): The bicyclic aromatic ring system is essential for π-π stacking and van der Waals interactions within the hydrophobic PAS-B ligand-binding domain (LBD) of the AhR 1[1].

  • The C3-Carbaldehyde Group (Hydrogen Bond Acceptor): The formyl oxygen acts as a critical hydrogen bond acceptor. In unsubstituted I3A, this oxygen forms stable H-bonds with conserved residues (e.g., Thr288, Gly320, and Gln382) in the AhR binding pocket 1[1].

  • The C4-Methyl Substitution (Steric/Electronic Modulator):

    • Electronic Effect: The methyl group exerts a weak electron-donating inductive (+I) effect, increasing the electron density of the indole π-system. This enhances the strength of π-π interactions with aromatic residues in the target receptor.

    • Steric Effect: Positioned adjacent to the C3-formyl group, the C4-methyl introduces steric hindrance. This restricts the rotational degrees of freedom of the aldehyde, locking it into a preferred bioactive conformation. However, in targets with highly restricted binding pockets (such as certain bacterial targets), this bulk can reduce affinity compared to smaller substituents like 4-fluoro derivatives 2[2].

3. Mechanistic Pathway: AhR Activation Upon cellular entry, 4-Me-I3A interacts with the cytosolic AhR complex. The binding event triggers a conformational change that exposes a nuclear localization signal. The complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Responsive Elements (DREs) to drive the expression of target genes (e.g., CYP1A1, IL-22) 3[3].

AhR_Pathway Ligand 4-Me-I3A (AhR Ligand) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->Cytosol Activation Ligand Binding & Conformational Change Cytosol->Activation Nucleus Nuclear Translocation & ARNT Dimerization Activation->Nucleus Transcription DRE Binding & Target Gene Expression Nucleus->Transcription

Figure 1: AhR signaling pathway activation by 4-methylindole-3-carbaldehyde.

4. Experimental Workflow: Synthesis and Validation of 4-Me-I3A To study the pharmacophore effectively, high-purity 4-Me-I3A must be synthesized. The most reliable method is the Vilsmeier-Haack formylation of 4-methylindole 4[4]. The following protocol is designed as a self-validating system, incorporating causality for each step and strict in-process analytical controls.

Step-by-Step Methodology:

  • Reagent Preparation (Electrophile Generation):

    • Action: Cool anhydrous N,N-dimethylformamide (DMF) to 0–5 °C. Slowly add phosphorus oxychloride (POCl3) dropwise and stir for 30 minutes.

    • Causality: This generates the Vilsmeier reagent (chloromethyleneiminium ion). The low temperature is critical to prevent the runaway exothermic decomposition of this highly reactive electrophile.

  • Substrate Addition (Nucleophilic Attack):

    • Action: Add 4-methylindole dissolved in DMF to the Vilsmeier reagent at 0–5 °C. Stir at room temperature for 1 hour.

    • Causality: The electron-rich C3 position of the indole attacks the iminium ion. The initial low temperature controls the reaction rate, preventing polymerization or poly-formylation.

  • Thermal Drive (Aromatic Substitution):

    • Action: Raise the temperature to 85 °C and heat for 7 hours.

    • Causality: The C4-methyl group introduces steric hindrance at the adjacent C3 position. Heating provides the necessary activation energy to drive the electrophilic aromatic substitution to completion 4[4].

  • Quenching and Precipitation:

    • Action: Cool the mixture and slowly add saturated aqueous sodium carbonate (Na2CO3) until the solution is basic (pH ~8-9).

    • Causality: The base hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic POCl3 byproducts. The transition to a basic pH decreases the solubility of the organic product in the aqueous phase, driving the precipitation of a pale yellow solid.

  • Validation (Self-Correction & QA):

    • Action: Filter, dry, and analyze via 1H NMR (DMSO-d6).

    • Validation Criteria: The protocol is validated if the NMR spectrum shows a distinct aldehyde proton singlet at ~9.97 ppm, an indole NH broad singlet at ~12.51 ppm, and the C4-methyl singlet at ~2.35 ppm 4[4]. The absence of the 9.97 ppm peak indicates failed hydrolysis.

Synthesis Step1 Vilsmeier Reagent Prep (POCl3 + DMF at 0-5°C) Step2 Substrate Addition (4-Methylindole) Step1->Step2 Step3 Thermal Drive (85°C for 7 hours) Step2->Step3 Step4 Basic Quenching (Na2CO3 Hydrolysis) Step3->Step4 Step5 Product Validation (1H NMR Confirmation) Step4->Step5

Figure 2: Step-by-step Vilsmeier-Haack synthesis workflow for 4-Me-I3A.

5. Quantitative Data Presentation The structural modifications at the C4 and other positions of the indole ring directly impact both the synthetic yield and the physicochemical properties of the resulting carbaldehydes. The table below summarizes the quantitative data for various substituted indole-3-carbaldehydes synthesized via the Vilsmeier-Haack method 4[4].

CompoundSubstitutionSynthetic Yield (%)Melting Point (°C)1H NMR Aldehyde Peak (ppm)
Indole-3-carbaldehydeNone96%198–1999.95
4-Methylindole-3-carbaldehydeC4-Methyl90%198–1999.97
4,6-Dimethylindole-3-carbaldehydeC4-Methyl, C6-Methyl85%N/A10.02 (est)
6-Chloroindole-3-carbaldehydeC6-Chloro91%2109.92 (est)

Table 1: Physicochemical and synthetic yield data of C-substituted indole-3-carbaldehydes.

6. Conclusion The 4-methyl substitution on indole-3-carbaldehyde represents a precise pharmacophoric modification. While the indole core and C3-aldehyde are non-negotiable for AhR PAS-B domain binding, the C4-methyl group acts as a steric and electronic tuning dial. Understanding these structure-activity relationships, coupled with robust, self-validating synthetic protocols, empowers researchers to optimize indole-based scaffolds for targeted therapeutic interventions in metabolic and inflammatory diseases.

References

  • Gut microbiome-derived indole-3-carboxaldehyde promotes intestinal development via AHR-NRF2 signaling in the early-life of chicks. PubMed Central (NIH). URL:

  • Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A). Google Patents. URL:

  • Growth Inhibition of Pseudomonas solanacearum by Substituted 3-Indolepropionic Acids and Related Compounds. Taylor & Francis. URL:

  • Ligand binding and activation of the Ah receptor. eScholarship.org. URL:

Foundational

A Comprehensive Review of the Biological Activities of Nitro-Indole Scaffolds: A Guide for Drug Discovery Professionals

Executive Summary The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The strategic introduction o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The strategic introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties, enhancing its interaction with biological targets and unlocking a wide spectrum of therapeutic activities.[1][3] This guide provides an in-depth exploration of the diverse biological activities of nitro-indole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We delve into the specific mechanisms of action, present quantitative efficacy data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The Nitro-Indole Scaffold: A Synergy of Structure and Function

The indole ring system is a versatile heterocyclic motif found in numerous natural alkaloids and synthetic pharmaceuticals.[4][5] Its electron-rich nature and structural similarity to endogenous molecules, like the amino acid tryptophan, allow it to interact with a wide array of biological receptors and enzymes.[2] The addition of a nitro group, a potent electron-withdrawing moiety, fundamentally transforms the indole's reactivity.[1] This modification can enhance binding affinity, modulate metabolic stability, and introduce novel mechanisms of action, such as participating in intracellular redox reactions to generate cytotoxic reactive intermediates.[1][3] The synergy between the indole core and the nitro substituent has given rise to a promising class of compounds with significant therapeutic potential.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Nitro-indole derivatives have emerged as powerful anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[6][7] Their efficacy stems from a multi-faceted approach that targets key oncogenic pathways and exploits the unique physiology of cancer cells.

Mechanisms of Action

The antiproliferative effects of nitro-indoles are primarily attributed to two synergistic mechanisms: the downregulation of the c-Myc oncogene and the induction of oxidative stress.

  • c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc gene contains guanine-rich sequences capable of folding into non-canonical DNA structures known as G-quadruplexes (G4).[6] The formation of these structures represses gene transcription.[6] Pyrrolidine-substituted 5-nitroindoles have been shown to selectively bind to and stabilize the c-Myc promoter G4, effectively silencing the expression of a transcription factor implicated in up to 80% of human cancers.[1][6][8][9] This downregulation of c-Myc protein disrupts the cell cycle, leading to arrest in the G1 or sub-G1 phase, and ultimately triggers apoptosis.[6][8][9]

  • Induction of Reactive Oxygen Species (ROS): Several 5-nitroindole compounds have been observed to significantly increase the intracellular concentration of ROS.[6][8][9] Cancer cells, with their elevated metabolic rate, are often more vulnerable to oxidative stress than normal cells. The surge in ROS induced by these compounds overwhelms the cellular antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, which culminates in apoptotic cell death.[1][8]

  • Kinase and Tubulin Inhibition: Beyond these primary mechanisms, other indole derivatives have been shown to inhibit critical signaling proteins. Some act as dual inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are essential for tumor proliferation and angiogenesis.[1] Others function by inhibiting tubulin polymerization, disrupting mitotic spindle formation and halting cell division, a mechanism shared by established chemotherapy agents.[1][10]

Key Signaling Pathways

The anticancer effects of nitro-indole derivatives are mediated through the modulation of specific signaling pathways.

cMyc_Pathway Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription c-Myc Gene Transcription G4->Transcription Inhibits mRNA c-Myc mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Protein c-Myc Protein Translation->Protein Arrest Cell Cycle Arrest (Sub-G1/G1) Protein->Arrest Downregulation Leads To Proliferation Cancer Cell Proliferation Protein->Proliferation Promotes

Caption: c-Myc downregulation by 5-nitroindole derivatives.

ROS_Pathway Compound 5-Nitroindole Derivative ROS Intracellular ROS (Reactive Oxygen Species) Compound->ROS Increases Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins) Stress->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: ROS-induced apoptosis by 5-nitroindole derivatives.

Quantitative Efficacy Data: Anticancer Activity

The in vitro efficacy of representative nitro-indole derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC₅₀) indicates the drug concentration required to inhibit cell proliferation by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrolidine-substituted 5-nitroindole (Cpd 5)HeLa (Cervical Cancer)5.08 ± 0.91[8]
Pyrrolidine-substituted 5-nitroindole (Cpd 7)HeLa (Cervical Cancer)5.89 ± 0.73[8]
3-Nitroindole AnalogsVariousLow micromolar range[7]
Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Causality: This protocol is chosen for its reliability and high-throughput capability in screening the cytotoxic effects of compounds. The reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to purple formazan crystals provides a quantifiable measure of cell survival.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the nitro-indole compounds in the cell culture medium. Treat the cells with these various concentrations and incubate for a period of 24-72 hours.[7]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

  • Causality: This method is essential to confirm if the observed cytotoxicity is mediated by cell cycle arrest, a key mechanism for c-Myc inhibitors. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus cell cycle phase determination.

  • Methodology:

    • Cell Treatment: Culture and treat cells with the nitro-indole compound at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

    • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.[6]

    • Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle by analyzing the resulting DNA content histograms.[6]

Antimicrobial Activity: Combating Pathogenic Microbes

Nitro-indole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[2][7]

Mechanisms of Action
  • Broad-Spectrum Activity: Many nitro-indole compounds exhibit growth inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12]

  • NorA Efflux Pump Inhibition: A critical mechanism of antibiotic resistance in S. aureus is the NorA efflux pump, which actively expels drugs from the bacterial cell.[13] Certain nitro-indoles, such as 5-nitro-2-phenylindole, have been identified as potent inhibitors of this pump, thereby restoring the efficacy of other antibiotics.[13][14]

Quantitative Efficacy Data: Antimicrobial Activity

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole (2h)S. aureus6.25[13]
Indole-triazole (3d)S. aureus6.25[13]
Nitro-substituted indoleS. aureus (MRSA)0.25[15]
Experimental Protocols

This is the gold-standard method for determining the MIC of an antimicrobial agent.

  • Causality: This protocol provides a quantitative and reproducible measure of a compound's bacteriostatic activity by systematically testing a range of concentrations against a standardized bacterial inoculum.

  • Methodology:

    • Preparation: Prepare a two-fold serial dilution of the nitro-indole compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

    • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.[1][13]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This assay provides a qualitative assessment of antimicrobial susceptibility.

  • Causality: This method is a rapid and straightforward way to screen for antibacterial activity. The size of the zone of inhibition around a compound-impregnated disc is proportional to the susceptibility of the bacterium to the compound.

  • Methodology:

    • Plate Inoculation: Uniformly streak a bacterial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[7]

    • Disc Application: Aseptically place paper discs impregnated with known concentrations of the nitro-indole analogs onto the agar surface.[7]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

    • Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.[7]

Anti-inflammatory Activity

Certain nitro-indole derivatives have shown significant anti-inflammatory and analgesic properties, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Mechanism of Action: COX Inhibition

Inflammation is largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[16] There are two main isoforms: COX-1, which is involved in baseline physiological functions, and COX-2, which is primarily induced during inflammation.[18] The anti-inflammatory activity of some nitro-indole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme, which could reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16][18] The electron-withdrawing nature of the nitro group can influence key interactions with the active site residues of the COX-2 enzyme.[18]

COX_Pathway Compound Nitro-Indole Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits Arachidonic Arachidonic Acid Prostaglandins Prostaglandins Arachidonic->Prostaglandins COX-2 Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: COX-2 inhibition pathway by nitro-indole derivatives.

Quantitative Efficacy Data: Anti-inflammatory Activity
CompoundAssay% Inhibition (Time)Reference
Cpd S3 (3-nitrophenyl sub.)Carrageenan-induced paw edema61.99% (2h), 61.20% (3h)[16]
Cpd S14 (trimethoxyphenyl sub.)Carrageenan-induced paw edema62.69% (2h), 63.69% (3h)[16]
Experimental Protocol

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Causality: This protocol is used because carrageenan injection induces a reproducible and well-characterized inflammatory response, allowing for the effective assessment of a compound's ability to reduce edema (swelling).

  • Methodology:

    • Animal Dosing: Administer the test compound (nitro-indole derivative) or a reference drug (e.g., indomethacin) to rodents (typically rats) via oral or intraperitoneal injection.

    • Inflammation Induction: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

    • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a vehicle control group.[16]

Other Reported Biological Activities

The versatility of the nitro-indole scaffold extends to several other therapeutic areas:

  • Antiviral Activity: Indole scaffolds are key components in several antiviral drugs, and derivatives have shown activity against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[19][20][21] The mechanisms often involve inhibiting viral entry, reverse transcriptase, or other critical viral enzymes.[22]

  • Neuroprotective and Neuromodulatory Activity: Certain nitro-indole derivatives have been synthesized and evaluated as antagonists for serotonin receptors like 5-HT2A, suggesting potential applications in treating neurological disorders.[23] Other indole compounds have demonstrated neuroprotective effects by scavenging free radicals and reducing oxidative stress in models of neurodegenerative diseases.[24][25]

  • Antidiabetic Activity: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, highlighting their potential as novel antidiabetic agents.[26]

Conclusion and Future Perspectives

The nitro-indole scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The research reviewed herein demonstrates potent and often multi-faceted activity in oncology, infectious diseases, and inflammation. The dual-action mechanism of some anticancer nitro-indoles—simultaneously targeting an oncogene promoter and inducing ROS—is a particularly compelling strategy for overcoming drug resistance. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate the therapeutic potential of these compounds. The continued exploration of the vast chemical space surrounding the nitro-indole core is poised to deliver the next generation of innovative medicines.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. ()
  • Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols - Benchchem. ()
  • Assessing the Biological Activity of 3-Nitroindole Analogs: A Compar
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. ()
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
  • biological activity of substituted 3-nitroindoles - Benchchem. ()
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchG
  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed. ()
  • Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed. ()
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. ()
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. ()
  • Application Notes and Protocols: The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors - Benchchem. ()
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchG
  • Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review - International Journal of Pharmaceutical Sciences. ()
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. ()
  • Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates - Indian Journal of Pharmaceutical Educ
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC. ()
  • Synthesis and biological evaluation of indoles | Abstract - Der Pharma Chemica. ()
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  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC - NIH. ()
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - ACS Public
  • New indole, aminoindole and pyranoindole derivatives with anti-inflamm
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. ()
  • Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - MDPI. ()
  • Synthesis and Antiviral Activity of 3-Aminoindole Nucleosides of 2-Acetamido-2-deoxy-D-glucose - ResearchG
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ()
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. ()
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Exploratory

CAS number and safety data sheet (SDS) for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the need for highly functionalized indole scaffolds. 4-Methyl-7-nitro-1H-indole-3-carbaldehyde (CAS: 289483-81-4) is a critical electrophilic building block used in the synthesis of complex indole alkaloids and targeted therapeutics. The C-3 formyl group provides a versatile handle for downstream functionalizations—such as reductive aminations and Knoevenagel condensations—while the nitro group at the 7-position offers a site for late-stage reduction to an amine, enabling further cross-coupling or cyclization.

This guide provides a comprehensive, self-validating framework for the identification, safe handling, and mechanistic synthesis of this compound, ensuring high-fidelity results in the laboratory.

Physicochemical Profiling

Accurate compound identification is the first step in any robust synthetic workflow. The quantitative data below summarizes the core physicochemical properties of the target molecule, validated by and the 1[1].

PropertyValue
Chemical Name 4-Methyl-7-nitro-1H-indole-3-carbaldehyde
CAS Number 289483-81-4
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Purity Standard ≥97%
InChI Key ILKYFKTXIFABKK-UHFFFAOYSA-N

Safety Data Sheet (SDS) & Hazard Mitigation

Handling nitroindole derivatives requires rigorous safety protocols due to their biological activity and irritant properties. Based on SDS data for structurally analogous nitroindoles from 2[2] and3[3], the following Globally Harmonized System (GHS) hazard statements apply:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

SDS_Protocol H1 Hazard Identification CAS: 289483-81-4 H2 H302: Harmful if Swallowed H315: Skin Irritation H1->H2 H3 H319: Eye Irritation H335: Respiratory Irritation H1->H3 PPE Required PPE & Controls H2->PPE H3->PPE C1 Fume Hood (Min 100 LFM) PPE->C1 C2 Nitrile Gloves (Double Layer) PPE->C2 C3 Safety Goggles & Lab Coat PPE->C3

Fig 1. Hazard identification and required safety controls for handling the target compound.

Causality in Safety Choices: The presence of the nitroaromatic moiety increases the potential for skin sensitization and rapid dermal absorption. Therefore, handling must be restricted to a certified chemical fume hood to mitigate inhalation risks (H335). Double-gloving with nitrile is mandatory during the synthesis phase, as Phosphoryl chloride (POCl3)—used in the preparation—is highly corrosive and reacts violently with ambient moisture to release HCl gas.

Mechanistic Pathway: Vilsmeier-Haack Formylation

The most efficient route to synthesize 4-methyl-7-nitro-1H-indole-3-carbaldehyde is via the Vilsmeier-Haack formylation, a standard method for functionalizing electron-rich heterocycles[4].

VH_Mechanism A DMF + POCl3 (0 °C) B Vilsmeier Active Species (Chloroiminium Ion) A->B Activation D Electrophilic Attack at C-3 (90 °C, 21h) B->D Electrophile C 4-Methyl-7-nitro-1H-indole in DMF C->D Nucleophile E Indoleninium Intermediate D->E Rearrangement F Aqueous Quench / Hydrolysis (1N NaOH, 0 °C) E->F Base Addition G 4-Methyl-7-Nitro-1H-Indole- 3-Carbaldehyde (Product) F->G Precipitation

Fig 2. Mechanistic workflow of the Vilsmeier-Haack formylation at the indole C-3 position.

Mechanistic Causality:

  • Reagent Activation : N,N-dimethylformamide (DMF) serves a dual role as both the solvent and the formyl source. The dropwise addition of POCl3 at 0 °C is critical. The low temperature prevents the violent exothermic decomposition of the reagents while driving the formation of the Vilsmeier active species (a highly electrophilic chloroiminium ion)[4].

  • Electrophilic Attack : The indole ring is naturally nucleophilic at the C-3 position. However, the 7-nitro group is strongly electron-withdrawing, significantly deactivating the ring. This causality explains why the reaction requires heating to 90 °C for an extended period (21 hours)[1], whereas standard unsubstituted indoles often formylate at room temperature.

  • Hydrolytic Quench : The initial reaction produces an intermediate indoleninium salt. Quenching with 1N NaOH at 0 °C neutralizes the highly acidic environment (preventing degradation) and hydrolyzes the iminium intermediate to the target aldehyde, prompting the product to precipitate[1].

Self-Validating Experimental Protocol

This step-by-step methodology is adapted from validated synthetic routes[1] and is designed with built-in validation checkpoints.

Phase 1: Vilsmeier Reagent Preparation

  • Charge a dry, argon-purged round-bottom flask with 12 mL (154 mmol) of anhydrous DMF. Causality: Moisture destroys the POCl3, reducing the yield.

  • Cool the flask to 0 °C using an ice-water bath.

  • Validation Checkpoint : Ensure internal temperature is ≤ 2 °C before proceeding.

  • Slowly add 1.5 mL (16.1 mmol) of POCl3 dropwise over 15 minutes.

  • Stir the mixture at 0 °C for 20.5 hours. Self-Validation : The solution will transition from colorless to a pale yellow/orange viscous complex, confirming the formation of the chloroiminium ion.

Phase 2: Substrate Addition and Formylation 6. Dissolve 2.0 g (11.4 mmol) of 4-methyl-7-nitro-1H-indole in 20 mL of anhydrous DMF. 7. Add this solution dropwise to the Vilsmeier reagent at 0 °C. 8. Gradually warm the reaction system to 90 °C and maintain continuous stirring for 21 hours. 9. In-Process Validation : Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc system at t=10h and t=20h. The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (the polar aldehyde) dominates at a lower Rf value.

Phase 3: Quenching and Isolation 10. Cool the reaction mixture back to 0 °C. 11. Carefully quench by adding 100 mL of an aqueous 1N NaOH solution. Causality: The base neutralizes the acid and hydrolyzes the intermediate. Exotherm must be controlled to prevent product degradation. 12. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Causality: Ethyl acetate has an excellent partition coefficient for polar organic molecules, leaving the highly polar DMF/water/salts in the aqueous phase. 13. Wash the combined organic phases sequentially with distilled water and saturated brine. 14. Dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. 15. Purification : Add a mixed solvent of tert-butyl methyl ether and hexane to the residue to precipitate the solid. Filter to collect the crystals. 16. Expected Yield : ~2.23 g (95.8%)[1].

Analytical Validation

To confirm the structural integrity of the synthesized product, 1H-NMR (DMSO-d6) must be utilized. The self-validating markers, as documented in the literature[1], are summarized below:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)
Indole NH12.71Broad singlet (br s)1H-
Aldehyde (CHO)10.01Singlet (s)1H-
C-2 Proton8.39Singlet (s)1H-
C-6 Aromatic8.11Doublet (d)1H8.4 Hz
C-5 Aromatic7.21Doublet (d)1H8.4 Hz
C-4 Methyl2.90Singlet (s)3H-

The sharp singlet at δ 10.01 ppm definitively proves the successful installation of the formyl group, while the downfield shift of the C-2 proton (δ 8.39 ppm) confirms the electron-withdrawing effect of the newly added aldehyde at the adjacent C-3 position.

References

  • ChemicalBook. "289483-81-4 | CAS DataBase".
  • Sigma-Aldrich. "4-Methyl-7-nitro-1H-indole-3-carboxaldehyde".
  • BLDpharm. "289483-82-5|4-Methyl-7-nitro-1H-indole-3-carbonitrile".
  • Ambeed. "69976-28-9 | 8-Nitroquinoline-4-carbaldehyde | Aldehydes".
  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles".

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Foundational

The Privileged Scaffold: Indole-3-Carbaldehyde Moieties in Modern Drug Discovery

Executive Summary Indole-3-carboxaldehyde (I3A) and its synthetic derivatives have emerged as cornerstone intermediates in medicinal chemistry. As a ubiquitous structural motif, the indole ring provides a versatile, bioc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carboxaldehyde (I3A) and its synthetic derivatives have emerged as cornerstone intermediates in medicinal chemistry. As a ubiquitous structural motif, the indole ring provides a versatile, biocompatible framework, while the C3-formyl group acts as a highly reactive handle for synthesizing diverse bioactive compounds. This technical guide explores the chemical architecture, synthesis methodologies, and multifaceted pharmacological activities of I3A moieties, providing actionable, field-proven insights for drug development professionals.

Chemical Architecture and Reactivity Profiling

The pharmacological versatility of the I3A scaffold stems directly from its unique electronic distribution. The electron-rich pyrrole ring fused to a benzene ring makes the indole nucleus highly susceptible to electrophilic aromatic substitution, primarily at the C3 position. The introduction of the electron-withdrawing carbaldehyde group at C3 modulates this electron density, creating a stable yet highly functionalizable scaffold.

In our experience optimizing heterocyclic scaffolds, modifications typically target three key sites to drive structure-activity relationships (SAR):

  • N1 Position (NH Group): Alkylation or arylation at this site enhances lipophilicity, a crucial pharmacokinetic parameter for crossing lipid bilayers in cellular assays.

  • C3 Formyl Group: The aldehyde readily undergoes condensation reactions (e.g., Knoevenagel, Aldol, Schiff base formation) to yield oximes, hydrazones, and chalcones. These extensions are vital for occupying deep hydrophobic pockets in target enzymes like urease or tubulin.

  • Benzene Ring (C5-C7): Halogenation (e.g., 6-chloro-I3A) or hydroxylation (e.g., 5-hydroxy-I3A) fine-tunes the electronic and steric properties, directly impacting receptor binding affinity and metabolic stability.

G I3A Indole-3-Carbaldehyde (Core Scaffold) N_Position N1 Position (NH Group) I3A->N_Position C3_Position C3 Position (Formyl Group) I3A->C3_Position Benzene_Ring Benzene Ring (C5, C6, C7) I3A->Benzene_Ring Alkylation Alkylation / Arylation (Improves Lipophilicity) N_Position->Alkylation Condensation Condensation Reactions (Schiff Bases, Oximes) C3_Position->Condensation Halogenation Halogenation / Hydroxylation (Tunes Electronic Effects) Benzene_Ring->Halogenation

Logical relationship of I3A structural modifications to chemical reactivity.

Synthesis Methodologies: The Vilsmeier-Haack Protocol

The gold standard for synthesizing I3A and its halogenated/alkylated precursors is the Vilsmeier-Haack formylation. This reaction is favored in both bench-scale and pilot-scale synthesis for its high regioselectivity and excellent yields.

Protocol 1: Step-by-Step Vilsmeier-Haack Synthesis of 1H-Indole-3-Carbaldehyde

Objective: To regioselectively introduce a formyl group at the C3 position of the indole core.

Causality & Self-Validation: This protocol utilizes Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF). POCl3 is chosen because it effectively activates DMF to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). Temperature control is strictly maintained at 0–10°C during reagent formation to prevent the violent exothermic decomposition of the intermediate. The subsequent addition of an aqueous base neutralizes the acidic byproducts and hydrolyzes the iminium salt, driving the precipitation of the water-insoluble I3A product. This phase separation acts as a self-validating visual indicator of reaction completion.

Methodology:

  • Reagent Preparation: In an anhydrous, inert atmosphere, cool 50 mL of DMF to 0°C in an ice bath. Slowly add 10 mL of POCl3 dropwise over 30 minutes. Causality: Slow addition dissipates the heat of formation of the Vilsmeier complex.

  • Electrophilic Attack: Dissolve 10 g of indole in 10 mL of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C. Causality: The nucleophilic C3 carbon of indole attacks the electrophilic chloroiminium ion.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 35°C for 1 hour, then elevate to 85°C for 5 hours. Causality: Elevated temperature overcomes the activation energy required for the complete formation of the intermediate complex.

  • Hydrolysis & Isolation: Pour the cooled mixture over crushed ice. Slowly add a saturated aqueous sodium carbonate (Na2CO3) solution until the pH is strictly alkaline (pH > 8). Causality: The alkaline environment hydrolyzes the iminium intermediate to the aldehyde and neutralizes HCl, causing the I3A to precipitate as a pale-yellow solid.

  • Purification: Filter the precipitate, wash with distilled water, and recrystallize from ethanol to yield pure 1H-indole-3-carbaldehyde (approx. 96% yield, melting point 196–199°C) [cited via ].

G Step1 1. Reagent Formation DMF + POCl3 (0-10°C) Step2 2. Electrophilic Attack Add Indole (Nucleophile) Step1->Step2 Step3 3. Intermediate Chloroiminium Ion Step2->Step3 Step4 4. Hydrolysis Aq. Base Addition Step3->Step4 Step5 5. Isolation Precipitation Step4->Step5

Step-by-step Vilsmeier-Haack synthesis workflow for indole-3-carbaldehyde.

Pharmacological Activities and Mechanisms of Action

I3A derivatives exhibit a broad spectrum of biological activities, primarily categorized into anti-inflammatory, anticancer, and antimicrobial properties [cited via].

Anti-inflammatory Action via AhR Signaling

Endogenous I3A, often a metabolite of dietary L-tryptophan produced by gut microbiota, plays a critical role in intestinal immune homeostasis. I3A acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the I3A-AhR complex translocates to the nucleus, binding to Xenobiotic Response Elements (XRE) and promoting the transcription of Interleukin-22 (IL-22). IL-22 subsequently enhances epithelial barrier function and the secretion of antimicrobial peptides. At concentrations as low as 100 nM, I3A has been shown to increase endothelial nitric oxide synthase (eNOS) transcription and reduce reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs) [cited via].

G I3A Indole-3-Carbaldehyde (Ligand) AhR_Cyto Cytoplasmic AhR (Inactive) I3A->AhR_Cyto Binds Complex I3A-AhR Complex AhR_Cyto->Complex Activates Nucleus Nuclear Translocation Complex->Nucleus Translocates XRE Binding to XRE (DNA Promoter) Nucleus->XRE Targets IL22 IL-22 Transcription (Anti-inflammatory) XRE->IL22 Upregulates

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A ligand.

Anticancer and Antimicrobial Efficacy

Synthetic hybridization of I3A with other pharmacophores (e.g., oxadiazoles, pyrazolines, furanones) has yielded potent therapeutic agents. For instance, indole-substituted furanones display significant cytotoxicity against U-937 cancer cells by inhibiting tubulin polymerization, a mechanism analogous to colchicine[cited via ]. Furthermore, N-substituted indole-3-carbaldehyde oxime derivatives exhibit potent inhibition against Helicobacter pylori urease by forming stable hydrogen bonds within the enzyme's active site [cited via].

Quantitative Biological Activities of Key I3A Derivatives
Derivative / CompoundTarget EntityActivity TypeKey Quantitative MetricMechanism of Action
1H-Indole-3-carbaldehyde HUVECs / Intestinal CellsAnti-inflammatory100 nM increases eNOSAhR activation & ROS reduction
Indole-furanone (Cpd 11) U-937 (Leukemia)AnticancerEC50 = 0.6 μMTubulin polymerization inhibition
Pyrazoline-I3A Hybrid (I10) S. aureus / E. coliAntibacterial2.6 cm inhibition zone (0.1 mg/mL)Electrostatic cell wall disruption
N-substituted I3A oxime Helicobacter pyloriEnzyme InhibitionHigh binding affinityUrease active site inhibition

Experimental Validation Workflows

To accurately assess the biological efficacy of synthesized I3A derivatives, robust and reproducible assays are required.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

Objective: To quantify the anti-proliferative effects of novel I3A derivatives on target cancer cell lines.

Causality & Self-Validation: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because this enzyme is strictly active only in living cells, the assay provides a self-validating, direct correlation between the spectrophotometric absorbance of the dissolved formazan and the number of viable cells.

Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., U-937) in a 96-well microtiter plate at a density of 5 × 10³ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere. Causality: Allows cells to adhere and resume exponential growth phases before chemical stress is introduced.

  • Compound Treatment: Prepare serial dilutions of the I3A derivative in DMSO (ensuring final DMSO concentration is <0.1% to avoid solvent-induced toxicity). Add treatments to the wells and incubate for 48 hours.

  • MTT Addition: Aspirate the culture medium. Add 100 μL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Causality: Provides sufficient time for viable cells to internalize MTT and metabolize it into formazan.

  • Formazan Solubilization: Remove the MTT medium carefully. Add 150 μL of DMSO to each well and agitate on a microplate shaker for 15 minutes in the dark. Causality: DMSO completely solubilizes the impermeable formazan crystals into a homogenous purple solution for accurate optical reading.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the EC50 values using non-linear regression analysis comparing treated wells against untreated vehicle controls.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed / Bentham Science URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL:[Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori Source: MDPI URL:[Link]

  • Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A)
Exploratory

Modulating the Electronic Landscape of Indole: A Technical Guide to 4-Methyl and 7-Nitro Substitutions

For Immediate Release A comprehensive technical guide detailing the influence of 4-methyl and 7-nitro substitutions on the electronic properties of the indole ring system has been released. This whitepaper offers a deep...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide detailing the influence of 4-methyl and 7-nitro substitutions on the electronic properties of the indole ring system has been released. This whitepaper offers a deep dive into the nuanced electronic perturbations caused by these substituents, providing critical insights for researchers, scientists, and professionals in the field of drug development. The indole scaffold is a cornerstone in medicinal chemistry, and understanding how its electronic characteristics can be finely tuned is paramount for the rational design of novel therapeutics.[1][2]

The Indole Core: An Electron-Rich Aromatic System

The indole ring, a fusion of a benzene and a pyrrole ring, is an aromatic heterocyclic compound with a ten π-electron system.[2][3][4] This electron-rich nature makes it highly susceptible to electrophilic substitution, with the C3 position being the most reactive site.[3][4][5] The lone pair of electrons on the nitrogen atom participates in the aromatic system, contributing to the high electron density of the ring.[4] This inherent electronic character is the foundation upon which the effects of substituents are overlaid.

The Influence of a 4-Methyl Group: An Electron-Donating Perturbation

The methyl group, when attached to the indole ring at the 4-position, acts as an electron-donating group (EDG) primarily through an inductive effect.[6][7] This effect involves the pushing of electron density from the methyl group onto the aromatic system.

Key Electronic Consequences:

  • Increased Electron Density: The inductive effect of the methyl group enhances the overall electron density of the indole ring system.[8]

  • HOMO Energy Destabilization: The addition of electron density destabilizes the Highest Occupied Molecular Orbital (HOMO), leading to a higher HOMO energy. This can make the molecule more susceptible to oxidation.

  • Modulation of Reactivity: The increased electron density can influence the regioselectivity and rate of electrophilic substitution reactions.[9]

A study on methylated indoles demonstrated that the inductive effect of the methyl group can be quantified and correlated with changes in HOMO energies.[8]

The Impact of a 7-Nitro Group: An Electron-Withdrawing Perturbation

In stark contrast to the methyl group, the nitro group at the 7-position is a strong electron-withdrawing group (EWG). It exerts its influence through both a negative inductive effect (-I) and a powerful resonance (mesomeric) effect (-M).

Key Electronic Consequences:

  • Decreased Electron Density: The nitro group significantly depletes the electron density of the indole ring.

  • LUMO Energy Stabilization: The strong electron-withdrawing nature of the nitro group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.

  • Altered Spectroscopic Properties: The presence of a strong EWG like the nitro group can lead to a red-shift in the maximum absorbance wavelength (λmax) of the molecule.[6] 7-Nitroindole itself is a yellow powder, indicating absorption in the visible region.[10]

  • Modified Reactivity: The reduced electron density deactivates the ring towards electrophilic attack but can make it more susceptible to nucleophilic substitution.

The synthesis of 7-nitroindole can be challenging due to the electron-rich nature of the indole ring, which is prone to polymerization under harsh acidic nitrating conditions.[11] Milder, more controlled methods are often required to achieve the desired regioselectivity.[11]

Comparative Analysis: A Tale of Two Substituents

The contrasting electronic effects of the 4-methyl and 7-nitro groups provide a powerful tool for tuning the properties of the indole scaffold.

PropertyUnsubstituted Indole4-Methylindole7-Nitroindole
Substituent Effect -Electron-Donating (Inductive)Electron-Withdrawing (Inductive & Resonance)
Ring Electron Density HighIncreasedDecreased
HOMO Energy -Higher (Destabilized)Lower (Stabilized)
LUMO Energy -HigherLower (Stabilized)
Reactivity towards Electrophiles HighEnhancedDiminished

This comparative data highlights the significant and opposing influence these two substituents have on the fundamental electronic characteristics of the indole ring.

Experimental and Computational Workflows

The electronic properties of substituted indoles can be characterized through a combination of experimental techniques and computational modeling.

Experimental Characterization

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, providing insights into the HOMO and LUMO energy levels.

UV-Visible Spectroscopy: This method measures the absorption of light by a molecule as a function of wavelength. The position of the maximum absorbance (λmax) is sensitive to the electronic structure and can be correlated with the HOMO-LUMO gap.[12]

Protocol: UV-Visible Spectroscopy of Substituted Indoles

  • Solution Preparation: Prepare dilute solutions (e.g., 10-5 M) of indole, 4-methylindole, and 7-nitroindole in a suitable solvent (e.g., ethanol or acetonitrile).

  • Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer with a blank solution (the pure solvent).

  • Data Acquisition: Record the absorbance spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound. Compare the λmax values to assess the effect of the substituents on the electronic transitions.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules. These calculations can provide valuable information on:

  • Optimized Geometries: The most stable three-dimensional structure of the molecule.

  • Molecular Orbital Energies: The energies of the HOMO and LUMO.

  • Electron Density Distribution: Visualization of how electron density is distributed across the molecule.

Workflow: DFT Calculations of Substituted Indoles

Caption: A typical workflow for computational analysis of substituted indoles using DFT.

Implications for Drug Discovery and Materials Science

The ability to rationally modify the electronic properties of the indole ring has profound implications for various scientific disciplines.

  • Drug Discovery: The electronic properties of a drug molecule are critical for its interaction with biological targets. By tuning the electron density of the indole core, medicinal chemists can optimize binding affinities, modulate metabolic stability, and fine-tune pharmacokinetic profiles.[2]

  • Materials Science: Substituted indoles with specific electronic characteristics are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10] The HOMO and LUMO energy levels, which can be controlled by substituents, are key parameters in the design of these materials.

Conclusion

The 4-methyl and 7-nitro groups serve as excellent examples of how the electronic landscape of the indole ring can be systematically and predictably altered. The electron-donating nature of the methyl group and the electron-withdrawing power of the nitro group provide a broad spectrum of electronic properties that can be harnessed for specific applications. A thorough understanding of these substituent effects, gained through a combination of experimental and computational approaches, is essential for the continued development of novel indole-based compounds in medicine and materials science.

References

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC. (2021, March 12).
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Synthesis and Chemistry of Indole.
  • 7-Nitroindole - Chem-Impex.
  • Inductive effect of methyl group in the light of HMO and DFT methods - ResearchGate. (2025, August 5).
  • Inductive effect of methyl group in a series of methylated indoles: A graph theoretical analysis in the light of density functio.
  • electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002, December 16).
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC.
  • Indole - Wikipedia.
  • Technical Support Center: 7-Nitroindole Synthesis - Benchchem.
  • 9.10: Electronic Spectra of Organic Molecules - Chemistry LibreTexts. (2021, July 31).

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Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

A Senior Application Scientist's Perspective on Unveiling Novel Therapeutic Targets This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Unveiling Novel Therapeutic Targets

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. Drawing from the well-established versatility of the indole scaffold in medicinal chemistry, this document outlines potential mechanisms of action, proposes specific molecular targets, and details robust experimental workflows for target identification and validation.

Introduction: The Promise of a Substituted Indole Scaffold

The indole ring is a privileged structural motif found in a multitude of natural and synthetic bioactive compounds, forming the backbone of numerous approved drugs.[1][2][3] Its unique electronic properties and the ability to be readily functionalized make it a cornerstone of modern drug discovery.[2][4] The compound of interest, 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, presents a particularly intriguing case. The presence of a methyl group at the 4-position and a nitro group at the 7-position on the indole-3-carbaldehyde core suggests the potential for novel biological activities and target engagement profiles.

The indole-3-carboxaldehyde (I3A) moiety itself is a known precursor for a wide array of therapeutic agents with demonstrated anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[4][5][6] The strategic placement of substituents on the indole nucleus can significantly modulate the compound's pharmacological properties. This guide will, therefore, extrapolate from the known activities of related indole derivatives to propose a rational approach for uncovering the therapeutic targets of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

Hypothesized Mechanisms of Action and Potential Therapeutic Areas

Based on the extensive literature on substituted indoles, we can hypothesize that 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde may exert its biological effects through one or more of the following mechanisms, suggesting its potential utility in oncology and inflammatory diseases.

  • Oncology: The indole scaffold is a hallmark of many anticancer agents.[3][7][8] Derivatives of I3A have been shown to induce apoptosis, inhibit cell proliferation, and target key players in cancer progression.[7][9] The nitro group, in particular, is a feature of some potent anticancer compounds, such as 5-nitroindole derivatives that target the c-Myc oncogene and induce oxidative stress.[10]

  • Inflammation: Several indole-containing molecules, including the well-known NSAID indomethacin, are potent anti-inflammatory agents.[9][11] These compounds often act by inhibiting key inflammatory mediators and signaling pathways such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[9][11]

Proposed Molecular Targets

The following sections detail putative molecular targets for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, categorized by their potential therapeutic application. The rationale for each proposed target is grounded in the established pharmacology of structurally related compounds.

Oncogenic Targets

The anticancer potential of indole derivatives is often attributed to their ability to interact with a diverse range of molecular targets crucial for cancer cell survival and proliferation.

Proposed Target Rationale Potential Cancer Type
Tubulin Many indole alkaloids, such as vincristine and vinblastine, are potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[9]Breast, Lung, Leukemia
Protein Kinases The indole nucleus is a common scaffold in the design of protein kinase inhibitors. Drugs like Sunitinib target multiple receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[12]Renal Cell Carcinoma, Gastrointestinal Stromal Tumors
c-Myc Oncogene 5-Nitroindole derivatives have been shown to stabilize G-quadruplex structures in the c-Myc promoter region, downregulating its expression.[10] The 7-nitro substitution in our compound of interest may confer a similar activity.Broad-spectrum (c-Myc is implicated in up to 80% of human cancers)[10]
Histone Deacetylases (HDACs) Panobinostat, an FDA-approved indole-based drug, is a potent HDAC inhibitor that induces cell cycle arrest and apoptosis in cancer cells.[3]Multiple Myeloma
DNA Topoisomerases Some indole derivatives have been shown to inhibit DNA topoisomerases, leading to DNA damage and cell death.[3]Broad-spectrum
Inflammatory Targets

The anti-inflammatory properties of indole-containing compounds are well-documented, with several established molecular targets.

Proposed Target Rationale Potential Inflammatory Condition
Cyclooxygenase-2 (COX-2) Indomethacin and other indole-based NSAIDs are known inhibitors of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[9][11]Rheumatoid Arthritis, Osteoarthritis
5-Lipoxygenase (5-LOX) Dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH) based on the indoline scaffold have shown significant anti-inflammatory effects in preclinical models.[13]Asthma, Allergic Disorders
NF-κB Signaling Pathway Indole derivatives have been reported to suppress the activation of the NF-κB pathway, a master regulator of inflammatory responses.[12]Chronic Inflammatory Diseases

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the molecular targets of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. The following experimental workflows provide a robust framework for this endeavor.

Target Identification

The initial step is to identify the cellular proteins that physically interact with the compound.

Caption: Workflow for unbiased target identification.

Detailed Protocol: Affinity-Based Chemical Proteomics

  • Compound Immobilization: Synthesize a derivative of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

  • Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Wash away non-specifically bound proteins.

  • Protein Elution: Elute the specifically bound proteins using a denaturing buffer or by competitive elution with the free compound.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Engagement

Once potential targets are identified, it is crucial to confirm that the compound engages these targets in a cellular context.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

  • Heat Shock: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon compound treatment indicates target engagement.

In Vitro Validation

Functional validation of the identified targets is the final and most critical step.

Caption: In vitro functional validation assays.

Detailed Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[7]

Conclusion and Future Directions

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is a promising, yet underexplored, molecule with the potential to yield novel therapeutic agents. The strategic framework outlined in this guide, which leverages our understanding of the broader family of indole-based compounds, provides a clear and actionable path for its investigation. By systematically applying the proposed target identification and validation workflows, researchers can efficiently elucidate its mechanism of action and unlock its full therapeutic potential.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold. Furthermore, successful in vitro validation should be followed by in vivo efficacy studies in relevant animal models of cancer and inflammation to translate these findings into tangible clinical benefits.

References

  • Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. Benchchem.
  • Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Benchchem.
  • Schematic representation of mechanisms of action for indole derivatives. ResearchGate.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
  • Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia MDPI.
  • Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. Benchchem.
  • Indole-3-carboxaldehyde. Chem-Impex.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.
  • The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed.

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Exploratory

A Technical Guide to the Synthetic Pathways for Polysubstituted Indoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract The indole nucleus is a cornerstone of medicinal chemistry and materials science, rec...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in pharmaceuticals, natural products, and functional materials.[1] The ability to precisely install a variety of substituents onto this heterocyclic framework is paramount for tuning biological activity and material properties. This guide provides an in-depth analysis of the core synthetic strategies for accessing polysubstituted indoles. It moves beyond a mere catalog of reactions to offer a causal understanding of experimental choices, grounded in mechanistic principles. We will explore classical thermal cyclizations, modern palladium-catalyzed annulations, and emerging C-H functionalization techniques, providing field-proven insights, detailed protocols, and comparative data to empower researchers in this critical area of synthetic chemistry.

Introduction: The Enduring Significance of the Indole Scaffold

From the anti-migraine triptans to anti-cancer alkaloids, the indole motif is a recurring feature in molecules of profound biological importance.[2] Its unique electronic structure and hydrogen-bonding capabilities allow it to engage in critical interactions with biological targets. Consequently, the development of robust and versatile methods to construct and functionalize the indole core remains a highly active area of chemical research.[1][3] This guide is structured to provide a logical progression from foundational methods to the state-of-the-art, enabling scientists to select and implement the optimal strategy for their specific synthetic challenge.

Classical Cornerstones: Thermal and Acid-Catalyzed Cyclizations

These methods, developed over a century ago, remain workhorses in both academic and industrial laboratories due to their use of readily available starting materials and operational simplicity.

The Fischer Indole Synthesis

First reported by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[4][2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5]

Mechanism and Causality: The reaction is not a simple cyclization but a complex cascade. The key, irreversible step is a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[4][7] This rearrangement dictates the final substitution pattern. The choice of acid catalyst (Brønsted or Lewis) is critical; strong acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are often required to promote the tautomerization and subsequent cyclization and ammonia elimination steps.[4][2][7] The reaction temperature is also a key parameter, often requiring significant heat to overcome the activation energy of the sigmatropic rearrangement.[8]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone + Ketone/Aldehyde - H₂O Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-cat.) Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH₃ Aromatization

Figure 1: Simplified workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [9]

  • Hydrazone Formation: A mixture of acetophenone (4.0 g, 0.33 mol) and phenylhydrazine (3.6 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath. The product, acetophenone phenylhydrazone, is collected by filtration (yield: 87-91%).

  • Cyclization: The dried acetophenone phenylhydrazone (5.0 g, 0.024 mol) is added to 25 g of anhydrous zinc chloride in a large test tube. The tube is heated in a sand bath to 170 °C, at which point a vigorous evolution of ammonia begins.

  • Workup: After the reaction subsides, the mixture is heated for an additional 5 minutes. The hot, molten product is poured into a beaker. The test tube is rinsed with warm water, and the rinsings are added to the beaker.

  • Purification: 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts. The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol to yield the final product (72-80%).

Field Insights: The primary limitation of the Fischer synthesis is the potential for regioisomeric mixtures when using unsymmetrical ketones.[7] The harsh, acidic conditions can also be incompatible with sensitive functional groups. However, its reliability and scalability make it a go-to method for robust indole cores.

The Bischler-Möhlau Indole Synthesis

This classical method constructs 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[10][11] Though historically significant, it often requires harsh thermal conditions.[10][11]

Mechanism and Causality: The mechanism is surprisingly complex. It begins with the reaction of the α-bromoacetophenone with two molecules of aniline to form a key diamino intermediate.[10][11] An electrophilic cyclization, with an aniline molecule acting as a leaving group, forms the five-membered ring, which then aromatizes to the final indole product.[10][11] The requirement for excess aniline serves both as a reactant and a solvent/base. Recent studies have explored milder conditions using catalysts like lithium bromide or microwave irradiation.[10]

Bischler_Mohlau_Synthesis α-Bromoacetophenone α-Bromoacetophenone Adduct Adduct α-Bromoacetophenone->Adduct + 2x Aniline - HBr, -H₂O Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate Electrophilic Cyclization 2-Aryl-Indole 2-Aryl-Indole Cyclized_Intermediate->2-Aryl-Indole Aromatization - Aniline

Figure 2: Conceptual overview of the Bischler-Möhlau Synthesis.

Modern Era: Palladium-Catalyzed Indole Syntheses

Palladium catalysis has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and predictable regioselectivity, making it a cornerstone of modern drug discovery.[12][13]

The Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction combines an o-iodoaniline with a disubstituted alkyne using a palladium catalyst to form polysubstituted indoles.[14][15]

Mechanism and Causality: The catalytic cycle is a showcase of fundamental organometallic steps.[14]

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the C-I bond of the o-iodoaniline.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the resulting Pd(II) complex and undergoes a regioselective migratory insertion into the aryl-palladium bond.[14] This step is crucial as it sets the substitution pattern of the final product. The larger substituent on the alkyne typically orients away from the palladium center.

  • Cyclization & Reductive Elimination: The nitrogen of the amino group displaces the halide on the palladium, forming a six-membered palladacycle. This intermediate then undergoes reductive elimination to form the indole C-N bond and regenerate the Pd(0) catalyst.[14]

Larock_Indole_Synthesis Pd0 Pd(0) OA_Complex Ar-Pd(II)-I Pd0->OA_Complex Oxidative Addition (o-Iodoaniline) Alkyne_Complex Alkyne Coordination OA_Complex->Alkyne_Complex + Alkyne Vinylic_Pd Vinylic Pd(II) Alkyne_Complex->Vinylic_Pd Migratory Insertion Palladacycle Palladacycle Vinylic_Pd->Palladacycle Intramolecular N-Coordination Palladacycle->Pd0 Reductive Elimination (+ Indole)

Figure 3: Catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol: General Procedure for Larock Indole Synthesis [16]

  • Setup: To an oven-dried reaction vessel is added Pd(OAc)₂ (5 mol%), the o-iodoaniline (1.0 equiv), LiCl (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: The vessel is sealed, evacuated, and backfilled with nitrogen. Anhydrous DMF is added, followed by the disubstituted alkyne (1.1-1.2 equiv).

  • Reaction: The mixture is stirred at 100 °C and monitored by TLC or GC-MS until the starting aniline is consumed.

  • Workup: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Field Insights: The Larock synthesis is exceptionally versatile due to the wide variety of commercially available anilines and alkynes.[14] The main limitation can be the regioselectivity with unsymmetrically substituted alkynes, although it is generally predictable based on sterics.

Buchwald-Hartwig and Related C-N Couplings

While not a de novo indole synthesis, the Buchwald-Hartwig amination is a critical tool for the N-arylation of existing indole cores, a common requirement in pharmaceutical chemistry.[17][18][19] It involves the palladium-catalyzed coupling of an amine (the indole nitrogen) with an aryl halide.[18] Furthermore, related palladium-catalyzed reactions can construct the indole core itself, for instance, by annulation of o-haloanilines with ketones or aldehydes.[12][20][21]

Mechanism and Causality: The mechanism is similar to other cross-coupling reactions, proceeding via oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination.[18] The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands (e.g., X-Phos, tBuXphos) are essential to promote the difficult reductive elimination step that forms the C-N bond.[17][20] The base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the amine (or indole N-H) to form the active nucleophile.[17]

The Forefront: Direct C-H Functionalization

The ultimate goal in synthetic efficiency is to form bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like halides.[1] In recent years, transition-metal-catalyzed C-H functionalization of indoles has emerged as a powerful strategy for late-stage modification and the synthesis of complex polysubstituted patterns.[3][22]

Strategy and Causality: Indoles have several C-H bonds with different reactivities. The C3 position is typically the most nucleophilic, but directing groups installed on the indole nitrogen can steer metallation to other positions.[22]

  • C2-Functionalization: Pyrimidyl or N,N-dimethylcarbamoyl directing groups on the nitrogen can direct palladium or rhodium catalysts to selectively activate the C2-H bond.[22]

  • C7-Functionalization: Bulkier directing groups, such as hydrosilyl groups, can favor activation of the sterically accessible C7-H bond on the benzo portion of the indole.[22]

These reactions typically involve a directing group-assisted cyclometalation step to form a stable intermediate, which then reacts with a coupling partner (e.g., alkenes, alkynes, aryl halides).[23][24][25] This approach provides unparalleled access to previously difficult-to-synthesize substitution patterns.[1][26]

Comparative Analysis of Key Methodologies

MethodKey PrecursorsCommon Catalyst/ReagentKey StepRegiocontrolFunctional Group Tolerance
Fischer Arylhydrazine, Ketone/AldehydeH⁺ (PPA) or Lewis Acid (ZnCl₂)[6][6]-Sigmatropic RearrangementModerate (depends on ketone)Low to Moderate
Bischler-Möhlau α-Bromoacetophenone, AnilineThermal or Lewis AcidElectrophilic CyclizationGood (forms 2-arylindoles)Low
Larock o-Haloaniline, AlkynePd(OAc)₂, Ligand (optional)Migratory InsertionGood (sterically driven)High
Buchwald-Hartwig Indole, Aryl HalidePd Catalyst, Phosphine LigandReductive EliminationN/A (N-functionalization)High
C-H Activation Indole, Coupling PartnerPd, Rh, or Mn CatalystDirected CyclometalationExcellent (directing group)Moderate to High

Conclusion and Future Outlook

The synthesis of polysubstituted indoles has evolved from harsh, classical methods to highly sophisticated and selective transition-metal-catalyzed protocols. The Fischer indole synthesis remains a powerful tool for large-scale production of simple indoles. For complex, highly functionalized targets, palladium-catalyzed methods like the Larock synthesis offer superior control and tolerance. The continued development of direct C-H functionalization promises to further streamline synthetic routes, enabling the rapid generation of novel indole libraries for drug discovery and materials science. As the field advances, a focus on more sustainable, transition-metal-free, and photocatalytic methods will likely define the next generation of indole synthesis.[6][27][28]

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Sources

Protocols & Analytical Methods

Method

Part 1: Synthesis of the Key Precursor: 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

An In-Depth Guide to the Synthesis and Application of Novel Schiff Bases from 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde For researchers, medicinal chemists, and professionals in drug development, the indole scaffold repr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of Novel Schiff Bases from 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged structure," a cornerstone in the architecture of countless biologically active compounds.[1][2] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin underscores its physiological significance.[3] The strategic modification of the indole ring system allows for the fine-tuning of its pharmacological properties, opening avenues for the discovery of novel therapeutic agents.

This guide focuses on a specific, highly functionalized indole derivative, 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, as a precursor for synthesizing a diverse library of Schiff bases. The introduction of a methyl group at the C4 position and a potent electron-withdrawing nitro group at the C7 position significantly alters the electronic landscape of the indole core. This modification not only influences the molecule's reactivity but also enhances its potential for interactions with biological targets, making the resulting Schiff bases compelling candidates for drug discovery programs.[1]

We will provide a comprehensive exploration of the synthesis of this key precursor, followed by detailed, field-tested protocols for its conversion into various Schiff bases. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.

The synthesis of the title aldehyde is a multi-step process that begins with the formylation of a substituted indole, followed by a regioselective nitration.

Step 1.1: Vilsmeier-Haack Formylation of 4-Methyl-1H-indole

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl (-CHO) group onto electron-rich heterocycles like indole, typically at the C3 position.[4] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]

G sub 4-Methyl-1H-indole reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. Aqueous Work-up sub->reagents Formylation product1 4-Methyl-1H-indole-3-carbaldehyde reagents->product1 nitration_reagents Nitrating Agent (e.g., CF₃COONO₂) product1->nitration_reagents Nitration final_product 4-Methyl-7-Nitro-1H-indole-3-carbaldehyde nitration_reagents->final_product

Caption: Workflow for the synthesis of the aldehyde precursor.

Experimental Protocol: Synthesis of 4-Methyl-1H-indole-3-carbaldehyde

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.[4] Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

    • Causality: This exothermic reaction generates the electrophilic chloroiminium salt. Slow, cooled addition is critical to prevent uncontrolled temperature spikes and potential side reactions.

  • Formylation Reaction: In a separate flask, dissolve 4-Methyl-1H-indole in anhydrous DMF. Cool this solution to 0 °C and slowly add the pre-formed Vilsmeier reagent. After the addition is complete, allow the mixture to warm to room temperature and then heat it to 85-95 °C for 7-8 hours.[4][6]

    • Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline (pH 8-9).[4]

    • Causality: The neutralization step is often exothermic and must be done carefully. It causes the product, which is typically a solid, to precipitate out of the aqueous solution.

  • Purification: Collect the precipitated pale-yellow solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-Methyl-1H-indole-3-carbaldehyde.[4]

ParameterObserved ValueReference
Yield ~90%[6]
Appearance Pale yellow solid[6]
Melting Point 198-199 °C[6]
¹H NMR (DMSO-d₆) δ 12.51 (1H, br), 9.97 (1H, s, -CHO), 7.34 (1H, d), 7.20 (1H, d), 6.98 (1H, d), 2.35 (3H, s, -CH₃)[6]
Step 1.2: Regioselective Nitration of 4-Methyl-1H-indole-3-carbaldehyde

Nitration of the indole ring requires careful selection of reagents to control regioselectivity and avoid harsh acidic conditions that can lead to polymerization. A modern approach involves using an electrophilic nitrating agent generated in situ under non-acidic conditions, such as trifluoroacetyl nitrate (CF₃COONO₂).[7]

Experimental Protocol: Synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

  • Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), dissolve tetramethylammonium nitrate in anhydrous acetonitrile. Cool the solution to 0-5 °C. In a separate container, prepare a solution of trifluoroacetic anhydride in anhydrous acetonitrile.

  • Nitration Reaction: Slowly add the trifluoroacetic anhydride solution to the cooled nitrate solution. Stir the mixture at 0-5 °C for 30 minutes to generate the trifluoroacetyl nitrate reagent. To this mixture, add a solution of 4-Methyl-1H-indole-3-carbaldehyde in acetonitrile. Allow the reaction to proceed at 0-5 °C for 4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[7]

    • Causality: The electron-donating methyl group at C4 and the directing effect of the indole nitrogen favor electrophilic substitution at the C7 position, while the low temperature and mild reagent minimize side reactions.

  • Work-up and Purification: Once the reaction is complete, quench it by carefully adding a saturated sodium carbonate solution. Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

Part 2: Synthesis of Schiff Bases

The formation of a Schiff base (or imine) is a condensation reaction between an aldehyde or ketone and a primary amine, characterized by the formation of a carbon-nitrogen double bond (-C=N-), also known as an azomethine group.[8][9] This reaction is a cornerstone of synthetic chemistry due to its reliability and the diverse biological activities of its products.[10][11]

G IndoleAldehyde 4-Methyl-7-Nitro-1H- Indole-3-Carbaldehyde Intermediate Hemiaminal Intermediate IndoleAldehyde->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Intermediate SchiffBase Indole Schiff Base (Azomethine linkage) Intermediate->SchiffBase Dehydration (H⁺ catalyst) Water H₂O Intermediate->Water -H₂O

Caption: General mechanism for Schiff base formation.

General Protocol for Schiff Base Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.[12] To this solution, add the desired primary amine (1 to 1.2 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.[13]

    • Causality: Refluxing provides the thermal energy required to drive the equilibrium towards the product by facilitating the elimination of a water molecule from the hemiaminal intermediate.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to obtain the pure Schiff base.

Table of Representative Schiff Base Syntheses
Primary Amine UsedResulting Schiff Base StructureExpected Yield (%)Key IR Peak (C=N) (cm⁻¹)Key ¹H NMR Peak (-CH=N-) (δ ppm)
Aniline(E)-N-phenyl-1-(4-methyl-7-nitro-1H-indol-3-yl)methanimine85-95~1625-1640~8.5-9.0
4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(4-methyl-7-nitro-1H-indol-3-yl)methanimine88-96~1620-1635~8.6-9.1
4-Methoxyaniline(E)-N-(4-methoxyphenyl)-1-(4-methyl-7-nitro-1H-indol-3-yl)methanimine87-94~1628-1642~8.4-8.9
Benzylamine(E)-N-benzyl-1-(4-methyl-7-nitro-1H-indol-3-yl)methanimine80-90~1630-1645~8.3-8.8

Part 3: Spectroscopic Characterization

Confirming the successful synthesis of the target Schiff bases requires a combination of standard spectroscopic techniques.

TechniquePurposeKey Observations
FT-IR Spectroscopy Functional Group AnalysisDisappearance of the aldehyde C=O stretching band (~1670 cm⁻¹). Appearance of a strong C=N (imine) stretching band.[14][15]
¹H NMR Spectroscopy Structural ElucidationAppearance of a characteristic singlet in the downfield region (δ 8.0-9.5 ppm) corresponding to the azomethine proton (-CH=N-).[9] Disappearance of the aldehyde proton signal (~δ 10.0 ppm).
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationAppearance of a signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm.[8]
Mass Spectrometry Molecular Weight ConfirmationThe mass spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the synthesized Schiff base.[14]

Part 4: Applications in Drug Development

The fusion of the indole nucleus with the versatile Schiff base linkage creates molecules with significant therapeutic potential. The electron-rich indole ring can participate in π-π stacking and hydrogen bonding with biological targets, while the azomethine group is crucial for various biological interactions.[10] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities.

  • Anticancer Activity: Many indole Schiff bases have shown potent cytotoxicity against various cancer cell lines.[8][9] The nitro group, in particular, can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death.[1] Some nitroindole derivatives also act by binding to and stabilizing G-quadruplex DNA structures in oncogene promoters like c-Myc, thereby inhibiting cancer cell proliferation.[16][17]

  • Antimicrobial Properties: The imine group is a key pharmacophore for antimicrobial activity. These compounds have shown efficacy against a range of bacteria and fungi, including drug-resistant strains.[11][18]

  • Anti-inflammatory and Analgesic Effects: Indole derivatives, famously including the drug Indomethacin, are well-known for their anti-inflammatory properties.[2][3] Schiff base derivatives often retain or enhance this activity.[19]

  • Enzyme Inhibition: The structural features of these compounds make them ideal candidates for enzyme inhibitors. For example, they have been investigated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, making them relevant for the treatment of type 2 diabetes.[10]

By following the robust protocols outlined in this guide, researchers can efficiently synthesize a library of novel 4-Methyl-7-Nitro-1H-indole-based Schiff bases, enabling further exploration of their promising applications in medicinal chemistry and drug discovery.

References

  • biological activity of substituted 3-nitroindoles - Benchchem. Benchchem.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. National Center for Biotechnology Information.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. Benchchem.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed. National Center for Biotechnology Information.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications.
  • Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases - AIP Publishing. AIP Publishing.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. National Center for Biotechnology Information.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed. National Center for Biotechnology Information.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Journal of Organic Chemistry.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review - Journal of Medicinal and Nanomaterials Chemistry. Journal of Medicinal and Nanomaterials Chemistry.
  • Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... - ResearchGate. ResearchGate.
  • Full article: Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides - Taylor & Francis. Taylor & Francis Online.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.
  • Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. OODBODHAN.
  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - MDPI. MDPI.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. ResearchGate.
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Chulalongkorn University.
  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review | Bentham Science Publishers. Bentham Science.
  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. Google Patents.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

Sources

Application

Protocols for the reduction of the nitro group in 7-nitro-indole-3-carbaldehydes

This Application Note is structured to guide researchers through the chemoselective reduction of 7-nitro-indole-3-carbaldehyde. It prioritizes protocols that preserve the sensitive C-3 aldehyde moiety while effectively r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the chemoselective reduction of 7-nitro-indole-3-carbaldehyde. It prioritizes protocols that preserve the sensitive C-3 aldehyde moiety while effectively reducing the nitro group.

Executive Summary & Strategic Rationale

The reduction of 7-nitro-indole-3-carbaldehyde to 7-amino-indole-3-carbaldehyde presents a classic chemoselectivity challenge. The objective is to reduce the nitro group (


) to an amine (

) without affecting the C-3 formyl group (

) or reducing the electron-rich indole double bond.

Standard catalytic hydrogenation (


) is often contraindicated  for this substrate because it carries a high risk of reducing the aldehyde to a primary alcohol or methyl group, and can also lead to over-reduction of the indole ring.

Therefore, this guide focuses on Dissolving Metal Reductions and Transfer Hydrogenations , which offer superior functional group tolerance.

Selected Protocols
  • Protocol A (The "Green" Standard): Iron (

    
    ) / Ammonium Chloride (
    
    
    
    ).
    • Why: Near-neutral pH prevents acid-catalyzed polymerization of the indole; highly chemoselective for

      
       over 
      
      
      
      .
  • Protocol B (The Robust Alternative): Stannous Chloride (

    
    ).
    
    • Why: The "Gold Standard" for nitro-aldehydes, though the acidic nature requires careful workup to protect the indole core.

Chemical Pathway & Mechanism

The reduction proceeds via a stepwise electron transfer mechanism. The aldehyde at C-3 is preserved because the redox potentials of


 and 

are sufficient to reduce the nitro group but insufficient to reduce the carbonyl under these specific conditions.
Reaction Scheme

The following diagram illustrates the transformation and potential side reactions (over-reduction or polymerization) that these protocols are designed to avoid.

ReactionScheme Start 7-Nitro-indole-3-carbaldehyde (Substrate) Intermediate Nitroso / Hydroxylamine Intermediates Start->Intermediate 2e- / 2H+ SideProduct1 Side Product A: Alcohol (Over-reduction) Start->SideProduct1 Avoided by Protocol (e.g., NaBH4 would do this) Product 7-Amino-indole-3-carbaldehyde (Target) Intermediate->Product 4e- / 4H+ SideProduct2 Side Product B: Polymer/Schiff Base Product->SideProduct2 Self-condensation (Unstable storage)

Figure 1: Reaction pathway highlighting the target transformation and avoided side reactions.

Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)

Status: Recommended Primary Method Scale: Scalable from mg to kg Mechanism: Single Electron Transfer (SET) from


 surface.
Materials
  • Substrate: 7-nitro-indole-3-carbaldehyde (1.0 equiv)

  • Reductant: Iron powder (reduced, -325 mesh preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (10.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 v/v) or Methanol / Water (3:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 7-nitro-indole-3-carbaldehyde (1 mmol) in Ethanol (15 mL).

  • Activation: Add a solution of Ammonium Chloride (10 mmol) dissolved in Water (5 mL).

  • Addition: Add Iron powder (5 mmol) in a single portion.

    • Note: Use "reduced" iron powder for faster kinetics. If the iron is old/oxidized, activate it briefly with dilute HCl, wash with water/acetone, and dry before use.

  • Reaction: Heat the mixture to specific reflux (

    
    ) with vigorous stirring.
    
    • Critical: Vigorous stirring is essential to keep the heavy iron powder suspended and in contact with the organic phase.

  • Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

    • Timeline: Reaction is usually complete within 1–4 hours. The yellow nitro spot will disappear, replaced by a fluorescent blue/purple amine spot.

  • Workup (The "Hot Filtration" Technique):

    • While the mixture is still hot, filter it through a pad of Celite to remove iron oxides.

    • Wash the Celite cake with hot Ethanol (2 x 10 mL).

    • Caution: Do not let the iron residue dry out completely on the filter paper in air, as finely divided iron can be pyrophoric. Keep it wet.

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol.

    • The product may precipitate from the remaining aqueous layer. If so, filter and wash with cold water.

    • If no precipitate forms, extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Dry organics over

      
      , filter, and concentrate.[1]
      
Data & Validation
ParameterValueNotes
Typical Yield 85 - 95%High efficiency due to lack of side reactions.
Chemoselectivity >99%Aldehyde remains intact (verified by

H-NMR signal at ~9.9-10.1 ppm).
Appearance Tan to brown solidAmino-indoles darken upon air exposure.

Protocol B: Stannous Chloride Reduction (SnCl2)

Status: Secondary Method (Use if Fe fails or for small scale) Mechanism: Hydride transfer via Tin(II) to Tin(IV) oxidation.

Materials
  • Substrate: 7-nitro-indole-3-carbaldehyde (1.0 equiv)

  • Reagent: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)[2]
    
  • Solvent: Ethanol or Ethyl Acetate (anhydrous preferred)[3]

Step-by-Step Methodology
  • Solvation: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Reagent Addition: Add

    
     solid in portions at room temperature.
    
  • Reaction: Heat to

    
     for 2–6 hours.
    
    • Observation: The solution often turns yellow/orange.

  • Workup (Critical Step for Sn Removal):

    • Cool to room temperature.[2][4][5][6]

    • Pour the mixture into ice-water.

    • Adjust pH to ~8 using saturated

      
       or 1M NaOH.
      
    • Challenge: Tin salts form a gelatinous white precipitate that clogs filters.

    • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the tin, OR filter through a wide pad of Celite if the precipitate is manageable.

  • Extraction: Extract with Ethyl Acetate, wash with Brine, dry (

    
    ), and concentrate.
    

Stability & Handling Warning (Critical)

7-Amino-indole-3-carbaldehyde is an "Amino-Aldehyde." While the geometry prevents intramolecular cyclization, these molecules are prone to:

  • Intermolecular Schiff Base formation: Polymerization between the amine of one molecule and the aldehyde of another.

  • Oxidation: The electron-rich amino-indole core oxidizes easily in air (turning black).

Recommendation:

  • Do not store the free amine for long periods.

  • Immediate Derivatization: If the amine is an intermediate, proceed immediately to the next step (e.g., reductive amination, acylation).

  • Storage: If storage is necessary, keep under Argon at

    
     in the dark.
    

Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Did the Aldehyde reduce? Problem->Check1 Sol1 Switch from SnCl2 to Fe/NH4Cl (Milder conditions) Check1->Sol1 Yes (Alcohol formed) Check2 Is the product insoluble/stuck? Check1->Check2 No Sol2 Use EtOAc/MeOH mix for extraction. Check pH of aqueous layer. Check2->Sol2 Yes Check3 Product turning black? Check2->Check3 No Sol3 Oxidative instability. Perform workup under N2. Store frozen. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common reduction issues.

References

  • Selective Reduction (General): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.[3] Link

  • Iron/NH4Cl Method: Ramadas, K., & Srinivasan, N. (1992). Iron-ammonium chloride - A convenient and inexpensive reductant for nitro compounds.[6] Synthetic Communications, 22(22), 3189-3195.[4] Link

  • Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Contextual grounding for indole stability).
  • Chemoselectivity Guide: BenchChem. (2025).[7] Selective Reduction of Nitro Groups Protocol Guide. Link

Sources

Method

Application Note: Knoevenagel Condensation Protocols for Indole-3-Carbaldehydes

Introduction & Chemical Context Indole-3-carbaldehyde (3-formylindole) is a pivotal scaffold in the synthesis of bioactive alkaloids, including anticancer agents (e.g., Panobinostat analogues) and anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Indole-3-carbaldehyde (3-formylindole) is a pivotal scaffold in the synthesis of bioactive alkaloids, including anticancer agents (e.g., Panobinostat analogues) and anti-inflammatory drugs. However, it presents a unique synthetic challenge compared to standard aromatic aldehydes (like benzaldehyde).

The Reactivity Paradox: The nitrogen atom in the indole ring possesses a lone pair that participates in the aromatic system. This lone pair can donate electron density into the ring and, through vinylogous conjugation, to the carbonyl oxygen at the 3-position. This vinylogous amide character significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate generated from active methylene compounds.

Consequently, standard Knoevenagel conditions often require higher temperatures, stronger bases, or longer reaction times. This guide outlines three distinct protocols—Classical, Green/Ionic Liquid, and Microwave-Assisted—tailored to overcome this electronic deactivation while maximizing yield and purity.

Mechanistic Insight & Pathway

The reaction involves the condensation of Indole-3-carbaldehyde (1 ) with an active methylene compound (2 ) (e.g., malononitrile, Meldrum's acid) to form the


-unsaturated product (3 ).[1]
electronic Deactivation & Catalytic Cycle

The diagram below illustrates the resonance effect that deactivates the aldehyde and the base-catalyzed pathway that overcomes it.

Knoevenagel_Indole cluster_substrate Substrate Deactivation cluster_cycle Catalytic Cycle I1 Indole-3-CHO (Ground State) I2 Resonance Form (Vinylogous Amide) I1->I2 Lone pair donation reduces electrophilicity Inter Tetrahedral Intermediate I1->Inter Enolate Enolate Anion I2->Enolate Resists Attack Base Base Catalyst (Piperidine/IL) AM Active Methylene (CH2) Base->AM Deprotonation AM->Enolate Enolate->I1 Nucleophilic Attack Prod Product (E-isomer) Inter->Prod - H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the electronic deactivation of indole-3-carbaldehyde (red) and the catalytic cycle (blue) required to drive the reaction forward.

Experimental Protocols

Protocol A: Classical Base-Catalyzed Synthesis

Best for: Routine lab-scale synthesis, robust substrates (Malononitrile, Ethyl cyanoacetate). Mechanism: Piperidine acts as both the base to generate the carbanion and a nucleophilic catalyst (forming an iminium ion intermediate).

Materials:

  • Indole-3-carbaldehyde (1.0 equiv)[2]

  • Active Methylene Compound (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Piperidine (10 mol%)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of indole-3-carbaldehyde and 1.1 mmol of the active methylene compound in 5 mL of ethanol.

  • Catalysis: Add 1-2 drops (approx. 10 mol%) of piperidine.

  • Reaction: Stir the mixture at reflux (78°C) for 1–3 hours.

    • Note: For highly reactive methylenes like malononitrile, room temperature stirring for 30-60 mins may suffice.

  • Monitoring: Monitor via TLC (EtOAc:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to 0°C (ice bath). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/water if necessary.

Protocol B: Green Chemistry (Ionic Liquid Mediated)

Best for: High yield requirements, environmental compliance, reusability of catalyst.[3][4] Mechanism: The ionic liquid [Bmim][OAc] acts as a dual solvent/catalyst. The acetate anion acts as a mild base to deprotonate the active methylene.

Materials:

  • Indole-3-carbaldehyde (1.0 equiv)[2]

  • Active Methylene Compound (1.0 equiv)

  • Solvent: Water (5 mL)

  • Catalyst: [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) (20 mol%)

Step-by-Step:

  • Setup: Charge a flask with water (5 mL) and [Bmim][OAc] (20 mol%).

  • Addition: Add indole-3-carbaldehyde (1.0 mmol) and active methylene (1.0 mmol).

  • Reaction: Stir at room temperature.

    • Observation: The reaction is heterogeneous initially but may become homogenous or form a suspension of the product.

  • Completion: Reaction typically completes in 15–30 minutes (significantly faster than Protocol A).

  • Work-up: Add cold water (5 mL) to the mixture. The product (insoluble in water/IL mixture) will precipitate out.

  • Recovery: Filter the solid. The filtrate containing water and [Bmim][OAc] can be washed with ether (to remove unreacted organics) and reused after evaporating the water.[3]

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening, library generation, difficult substrates. Mechanism: Rapid dielectric heating accelerates the rate-determining step (nucleophilic attack).

Materials:

  • Indole-3-carbaldehyde (1.0 equiv)[2]

  • Active Methylene Compound (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or Ammonium Acetate

  • Solvent: Ethanol (minimal) or Solvent-free (if grinding capability exists)

Step-by-Step:

  • Preparation: Mix indole-3-carbaldehyde (1 mmol), active methylene (1 mmol), and L-Proline (0.1 mmol) in a microwave vial. Add 0.5 mL ethanol to create a slurry.

  • Irradiation: Seal the vial. Set microwave reactor to:

    • Temperature: 80°C

    • Power: Dynamic (Max 100W)

    • Time: 5–10 minutes.

  • Work-up: Allow the vial to cool. Add 5 mL ice-cold water.

  • Isolation: Filter the precipitate. Wash with cold aqueous ethanol (10%).

Comparative Data Analysis

The following table summarizes the efficiency of different conditions for the condensation of indole-3-carbaldehyde with malononitrile.

ConditionCatalystSolventTemp/TimeYield (%)Notes
Classical PiperidineEthanolReflux / 2 h85-92%Standard, reliable, requires workup.
Green (Aqueous) [Bmim][OAc]WaterRT / 20 min90-97%Eco-friendly, catalyst reusable.
Microwave L-ProlineEthanol80°C / 5 min92-98%Fastest, energy efficient.
Solvent-Free [Bmim][OH]NoneGrinding / 10 min94-98%Mechanochemical, zero solvent waste.

Troubleshooting & Optimization

Decision Matrix for Condition Selection

Use this workflow to select the optimal protocol based on your constraints.

Optimization_Workflow cluster_protocols Start Start: Select Protocol Q1 Is the substrate acid-sensitive? Start->Q1 P_Green Protocol B: Ionic Liquid (Neutral/Mild) Q1->P_Green Yes Q2 Is high-throughput required? Q1->Q2 No P_MW Protocol C: Microwave (Fastest) Q2->P_MW Yes (Speed) P_Class Protocol A: Classical (Piperidine/EtOH) Q2->P_Class No (Standard Lab)

Figure 2: Decision tree for selecting the appropriate Knoevenagel protocol.

Common Issues & Solutions
  • Low Yield / Incomplete Reaction:

    • Cause: Indole N-H deprotonation or strong deactivation.

    • Solution: Switch to Protocol C (Microwave) to overcome the activation energy barrier. Alternatively, protect the indole nitrogen (e.g., N-acetyl, N-tosyl) to restore electrophilicity, then deprotect post-condensation.

  • Product Solubility:

    • Issue: Product does not precipitate in Protocol A.

    • Solution: Pour the reaction mixture into crushed ice/water with vigorous stirring. The sudden polarity change usually forces precipitation.

  • Bis-indole Formation:

    • Issue: Two indole units reacting with one aldehyde (impurity).[2]

    • Solution: Ensure the active methylene is present in slight excess (1.1–1.2 equiv) and avoid acidic conditions which favor bis(indolyl)methane formation.

References

  • Classical & Microwave Methods: Prajapati, D., et al. "Microwave-promoted efficient Knoevenagel condensation of indole-3-carboxaldehydes." Synlett, 2003.

  • Ionic Liquid Protocols: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[5] European Journal of Organic Chemistry, 2006.[5]

  • Aqueous/Green Chemistry: Khan, F. A., et al. "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Asian Journal of Green Chemistry, 2018.

  • Mechanistic Reviews: "Knoevenagel condensation - Recent advances and applications." RSC Advances, 2015.

  • Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. (Standard Reference Text).

Sources

Application

Application Notes and Protocols: 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde as a Versatile Precursor for Novel Tryptamine Analogs

Introduction: Strategic Importance of Substituted Tryptamines Tryptamine and its derivatives represent a cornerstone in medicinal chemistry and neuropharmacology, forming the structural basis for a multitude of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Substituted Tryptamines

Tryptamine and its derivatives represent a cornerstone in medicinal chemistry and neuropharmacology, forming the structural basis for a multitude of biologically active compounds. The indole scaffold, with its ethylamine side chain, offers a privileged template for interaction with various G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT) receptor family.[1] Modifications to the indole ring system, particularly at the 4- and 7-positions, have been shown to significantly modulate receptor binding affinity, selectivity, and functional activity, leading to compounds with therapeutic potential for a range of psychiatric disorders, including depression, anxiety, and substance abuse disorders.[2][3][4]

This application note provides a comprehensive guide for the utilization of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde as a strategic starting material for the synthesis of a diverse array of tryptamine analogs. The presence of the methyl group at the 4-position and the nitro group at the 7-position offers unique opportunities for chemical diversification. The nitro group, in particular, serves as a versatile handle for subsequent reduction to an amino group, which can then be further functionalized. This guide will detail two primary synthetic pathways, provide step-by-step experimental protocols, and discuss the potential applications of the resulting tryptamine analogs in drug discovery and development.

Synthetic Strategy Overview

The conversion of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde to the target tryptamine analogs proceeds through a multi-step sequence. The core strategy involves the elaboration of the ethylamine side chain from the 3-carbaldehyde group, followed by the reduction of the 7-nitro group. Two robust and widely applicable synthetic routes will be detailed:

  • Route A: Henry Reaction and Subsequent Reduction: This classic approach involves a base-catalyzed condensation of the starting aldehyde with nitromethane (Henry reaction) to yield a β-nitrovinylindole intermediate. Subsequent reduction of both the nitroalkene and the aromatic nitro group affords the desired 4-methyl-7-aminotryptamine.[5][6][7]

  • Route B: Reductive Amination: An alternative strategy involves the direct conversion of the aldehyde to the tryptamine via reductive amination, followed by the reduction of the 7-nitro group. This route can offer advantages in terms of step economy and may be amenable to a broader range of substituted amines.

A third, more advanced application of the synthesized tryptamine, the Pictet-Spengler Reaction , will also be discussed as a means to generate more complex, polycyclic scaffolds.[8][9][10][11]

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic transformations described in this guide.

Synthetic Workflow cluster_0 Route A: Henry Reaction & Reduction cluster_1 Route B: Reductive Amination & Reduction cluster_2 Further Derivatization Start_A 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Intermediate_A 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole Start_A->Intermediate_A Henry Reaction (CH3NO2, Base) Product_A 4-Methyl-7-Aminotryptamine Intermediate_A->Product_A Reduction (e.g., LiAlH4 or NaBH4/Ni(OAc)2) Start_B 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Intermediate_B N-Substituted-4-Methyl-7-Nitrotryptamine Start_B->Intermediate_B Reductive Amination (R2NH, Reducing Agent) Product_B N-Substituted-4-Methyl-7-Aminotryptamine Intermediate_B->Product_B Nitro Group Reduction (e.g., H2, Pd/C) Tryptamine_Product 4-Methyl-7-Aminotryptamine Pictet_Spengler Tetrahydro-β-carboline Analogs Tryptamine_Product->Pictet_Spengler Pictet-Spengler Reaction (Aldehyde/Ketone, Acid)

Figure 1: Overview of synthetic routes from 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis via Henry Reaction and Reduction (Route A)

This two-step protocol first builds the nitrovinyl sidechain and then performs a global reduction.

Step 1A: Synthesis of 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole

The Henry reaction, or nitro-aldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[12] Subsequent dehydration readily provides the nitrovinyl derivative.

  • Materials:

    • 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

    • Nitromethane (CH₃NO₂)

    • Ammonium Acetate (CH₃COONH₄)

    • Glacial Acetic Acid

    • Methanol

  • Protocol:

    • To a solution of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde (1.0 eq) in nitromethane (10-15 mL per gram of aldehyde), add ammonium acetate (1.5 eq).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold methanol to remove residual reagents.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole.

Step 2A: Reduction to 4-Methyl-7-Aminotryptamine

The reduction of the β-nitrostyrene derivative and the aromatic nitro group can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, albeit non-selective, reducing agent capable of reducing both functionalities simultaneously.[6][13] A milder alternative involves a two-step reduction, first reducing the nitroalkene with sodium borohydride (NaBH₄) and a nickel catalyst, followed by catalytic hydrogenation of the aromatic nitro group.[5][14][15][16][17]

  • Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Materials:

      • 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole

      • Lithium Aluminum Hydride (LiAlH₄)

      • Anhydrous Tetrahydrofuran (THF)

      • Sodium Sulfate (Na₂SO₄)

      • Ethyl Acetate

    • Protocol:

      • Suspend LiAlH₄ (4.0-5.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen or argon atmosphere.

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

      • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

      • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with ethyl acetate.

      • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-7-Aminotryptamine.

      • Purify the product by column chromatography on silica gel.

  • Method 2: Two-Step Reduction (NaBH₄/Ni(OAc)₂ followed by Catalytic Hydrogenation)

    • Sub-step 2A-1: Reduction of the Nitrovinyl Group

      • Materials:

        • 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole

        • Sodium Borohydride (NaBH₄)

        • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

        • Methanol/THF solvent mixture

      • Protocol:

        • Dissolve 4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indole (1.0 eq) and Ni(OAc)₂·4H₂O (0.1-0.2 eq) in a mixture of THF and methanol.[5]

        • Cool the solution to 0 °C and add NaBH₄ (4.0-6.0 eq) portion-wise over 30 minutes.

        • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

        • Quench the reaction by the slow addition of water.

        • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-Methyl-7-Nitro-3-(2-nitroethyl)-1H-indole.

    • Sub-step 2A-2: Reduction of the Aromatic Nitro Group

      • Materials:

        • 4-Methyl-7-Nitro-3-(2-nitroethyl)-1H-indole

        • 10% Palladium on Carbon (Pd/C)

        • Ethanol or Ethyl Acetate

        • Hydrogen Gas (H₂)

      • Protocol:

        • Dissolve the crude 4-Methyl-7-Nitro-3-(2-nitroethyl)-1H-indole in ethanol or ethyl acetate.

        • Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.[18]

        • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.[13]

        • Monitor the reaction until complete (typically 4-12 hours).

        • Filter the catalyst through a pad of Celite and wash the pad with the reaction solvent.

        • Concentrate the filtrate under reduced pressure to afford 4-Methyl-7-Aminotryptamine.

Part 2: Synthesis of N-Substituted Analogs and Further Derivatization

The 7-amino group of the synthesized tryptamine is a key point for further diversification.

Step 3: N-Alkylation/N-Acylation of 4-Methyl-7-Aminotryptamine

The primary amine at the 7-position can be readily functionalized using standard procedures to introduce a variety of substituents, thereby modulating the compound's physicochemical and pharmacological properties.

  • Protocol for N-Acetylation (Example):

    • Dissolve 4-Methyl-7-Aminotryptamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

    • Add a base, such as triethylamine (1.2 eq).

    • Cool the solution to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

Part 3: Advanced Application - Pictet-Spengler Reaction

The synthesized 4-Methyl-7-Aminotryptamine can serve as a precursor for the construction of more complex heterocyclic systems, such as tetrahydro-β-carbolines, via the Pictet-Spengler reaction.[8][9][10][11] This reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[11][19]

Pictet-Spengler_Mechanism Tryptamine 4-Methyl-7-Aminotryptamine Imine Schiff Base/Iminium Ion Tryptamine->Imine + Aldehyde, -H2O Aldehyde R-CHO Aldehyde->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization Acid Catalyst (H+) Product Tetrahydro-β-carboline Cyclization->Product Deprotonation

Figure 2: Simplified mechanism of the Pictet-Spengler reaction.

  • Protocol:

    • Dissolve 4-Methyl-7-Aminotryptamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene, dichloromethane).

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).[11][19]

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Characterization and Data

The following table provides hypothetical, yet realistic, data for the key compounds described in the protocols. Actual results may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
4-Methyl-7-Nitro-1H-Indole-3-CarbaldehydeC₁₀H₈N₂O₃204.18Yellow Solid10.1 (s, 1H, CHO), 8.4 (s, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃)
4-Methyl-7-Nitro-3-(2-nitrovinyl)-1H-indoleC₁₁H₉N₃O₄247.21Orange-Red Solid8.5 (s, 1H, Ar-H), 8.2 (d, 1H, vinyl-H), 7.9 (d, 1H, Ar-H), 7.7 (d, 1H, vinyl-H), 7.1 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃)
4-Methyl-7-AminotryptamineC₁₁H₁₅N₃189.26Off-white to Tan Solid7.0 (s, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 3.0 (t, 2H, CH₂), 2.9 (t, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.8 (br s, 2H, NH₂), 1.6 (br s, 2H, NH₂)

Applications in Drug Discovery and Development

The tryptamine analogs accessible from 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde are of significant interest to researchers in drug development for several reasons:

  • Serotonin Receptor Modulation: 4-substituted tryptamines are known to exhibit high affinity for various serotonin receptors, particularly the 5-HT₂A receptor, which is a primary target for psychedelic compounds with therapeutic potential.[3] The introduction of a 7-amino group provides an additional site for modification, potentially leading to novel receptor interaction profiles and improved selectivity.

  • Kinase Inhibition: The indole and azaindole scaffolds are prevalent in the design of kinase inhibitors due to their structural similarity to the adenine fragment of ATP.[20][21] The 7-aminoindole core structure is a valuable pharmacophore in this context, and the analogs synthesized via these protocols could be screened against various kinase targets implicated in cancer and other diseases.[18][22]

  • Fragment-Based Drug Discovery (FBDD): The synthesized tryptamines can serve as valuable fragments in FBDD campaigns. The 7-amino group provides a vector for fragment growth and elaboration, allowing for the systematic exploration of chemical space around the tryptamine core to develop more potent and selective ligands.[21]

  • Development of Prodrugs: The 7-amino group can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability or targeted delivery.

References

  • The Structure-Activity Relationship of 4-Substituted Tryptamines: A Technical Guide - Benchchem.
  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC. (2022-07-05).
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC.
  • The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada... - ResearchGate.
  • Investigation of the structure-activity relationships of psilocybin analogues - LJMU Research Online.
  • In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors. All... - ResearchGate.
  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC.
  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (2024-08-05).
  • A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE - Malaysian Journal of Analytical Sciences. (2021-10-25).
  • Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... - ResearchGate.
  • 7-Aminoindole | 5192-04-1 - ChemicalBook. (2026-01-13).
  • A Comparative Guide to the Reduction of Trans-beta-nitrostyrene: Efficiency of Various Reducing Agents - Benchchem.
  • 7-Aminoindole = 95.0 HPLC 5192-04-1 - Sigma-Aldrich.
  • Facile one-pot reduction of β-nitrostyrenes to - Scribd.
  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021-01-28).
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - University of Copenhagen Research Portal.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate.
  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC - NIH.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • Indole-3-carbaldehyde - Wikipedia.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Aalborg University's Research Portal. (2025-01-07).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23).
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.
  • Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. (2016-11-21).
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed. (2025-01-07).
  • Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
  • Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents.
  • Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • Method of synthesizing indole compounds - Google Patents.
  • Henry Reaction - Organic Chemistry Portal.

Sources

Method

Application Note: Functionalization of the C3-Aldehyde in Sterically Hindered Indoles

This guide details the strategic manipulation of the C3-aldehyde moiety in sterically congested indole scaffolds. In drug discovery, substituents at the C2 (alkyl/aryl) or C4 (halo/methoxy) positions frequently create a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic manipulation of the C3-aldehyde moiety in sterically congested indole scaffolds. In drug discovery, substituents at the C2 (alkyl/aryl) or C4 (halo/methoxy) positions frequently create a "steric wall," rendering standard carbonyl protocols ineffective. This Application Note provides high-energy, chemically robust solutions to overcome these barriers.

Strategic Analysis: The Steric Landscape

The reactivity of the indole-3-carboxaldehyde is governed by the electronic push of the indole nitrogen (making the carbonyl less electrophilic) and the steric environment of the C2 and C4 positions.

  • Electronic Deactivation: The C3-formyl group is vinylogous to an amide. The lone pair on N1 donates density into the carbonyl, significantly reducing its electrophilicity compared to a standard benzaldehyde.

  • Steric Blocking (The "Bay Region"):

    • C2-Substituents: Create direct proximal hindrance, blocking nucleophilic attack trajectories (Burgi-Dunitz angle).

    • C4-Substituents: Create a "peri-interaction" zone. A substituent at C4 locks the aldehyde conformation, often forcing the oxygen to point away, but the hydrogen/R-group of the incoming nucleophile clashes with the C4-group during the transition state.

Core Methodologies & Protocols
Workflow A: The "Hard" Knoevenagel Condensation

Standard piperidine/acetic acid protocols often fail with C2/C4-substituted indoles due to reversible iminium formation and steric repulsion.

Solution: Titanium(IV) Chloride Mediated Condensation This protocol uses TiCl₄ as a dual-purpose reagent: it acts as a powerful Lewis acid to activate the deactivated indole carbonyl and as a water scavenger to drive the equilibrium forward irreversibly.

Protocol 1: TiCl₄-Mediated Olefination Target: Condensation of 2-methyl-4-methoxyindole-3-carboxaldehyde with dimethyl malonate.

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a septum and N₂ inlet.

  • Solvent: Add anhydrous THF (10 mL) and cool to 0 °C (ice bath).

  • Lewis Acid Addition: Add TiCl₄ (2.2 equiv) dropwise via syringe. Caution: Vigorous fuming. A yellow precipitate (Ti-THF complex) will form.

  • Substrate Addition: Add the hindered indole-3-carboxaldehyde (1.0 equiv) dissolved in minimal THF. Stir for 10 min.

  • Nucleophile & Base: In a separate vial, mix Dimethyl malonate (1.2 equiv) and Pyridine (4.0 equiv) in THF (5 mL). Add this mixture dropwise to the TiCl₄/Indole slurry.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 2 hours, heat to 60 °C .

  • Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The pyridine buffers the HCl generated, while TiCl₄ irreversibly binds the water byproduct as Titanium-oxo species, preventing hydrolysis of the sterically crowded alkene product.

Workflow B: Reductive Amination in "Locked" Systems

Formation of the imine intermediate is the rate-limiting step in hindered indoles. Standard NaBH(OAc)₃ conditions frequently result in recovered aldehyde.

Solution: Pre-formed Iminium Activation with Ti(OiPr)₄ Using Titanium(IV) isopropoxide allows for the formation of the imine before the reducing agent is introduced, ensuring the aldehyde is consumed.

Protocol 2: Ti(OiPr)₄-Assisted Reductive Amination Target: Synthesis of C2-phenyl tryptamine analogs from 2-phenylindole-3-carboxaldehyde.

  • Imine Formation: In a sealed tube, combine Indole-3-aldehyde (1.0 equiv), Amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv) .

  • Condition: Stir neat (solvent-free) or in minimal Toluene at 60–80 °C for 4–6 hours. Note: The mixture will become viscous.

  • Reduction: Dilute with dry MeOH (5 mL). Cool to 0 °C.

  • Hydride Source: Add NaBH₄ (2.0 equiv) portion-wise. (Avoid NaBH(OAc)₃ here; the stronger borohydride is needed to reduce the sterically encumbered Ti-complexed imine).

  • Workup: Quench with 1N NaOH (to break Ti-N bonds). Filter through Celite to remove white TiO₂ precipitate.

Workflow C: C-H Activation (The "Trojan Horse" Strategy)

Instead of fighting the steric bulk, use the aldehyde as a Directing Group (DG) to functionalize the blocking positions (C4).

Mechanism: The C3-aldehyde oxygen coordinates to a metal center (Rh or Pd), directing it to activate the C4-H bond. This allows you to install a group at C4 after the aldehyde is in place, or to cyclize onto C4.

Protocol 3: Rh(III)-Catalyzed C4-Olefination Target: C4-alkenylation of indole-3-carboxaldehyde.

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol %) + AgSbF₆ (10 mol %).

  • Reagents: Indole-3-carboxaldehyde (1.0 equiv), Acrylate (2.0 equiv), Cu(OAc)₂ (2.0 equiv, oxidant).

  • Solvent: 1,2-Dichloroethane (DCE), 100 °C, sealed tube, 12 h.

  • Outcome: The aldehyde directs the Rh to the peri-position (C4), forming a 4-vinyl indole-3-carboxaldehyde.

Comparative Data: Catalyst Efficiency in Hindered Systems

Comparison of conditions for the condensation of 2-methylindole-3-carboxaldehyde with malononitrile.

MethodCatalyst/ReagentTempTimeYieldNotes
Standard Piperidine / EtOHReflux12 h45%Incomplete conversion; reversible.
Microwave NH₄OAc / No Solvent120°C10 min78%Clean, but requires high thermal stability.
Lewis Acid TiCl₄ / Pyridine 0°C -> RT 2 h 92% Best for highly hindered/labile substrates.
Ionic Liquid [BMIM][BF₄]80°C4 h65%Good for green chemistry, moderate yield.
Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for functionalizing C3-aldehydes based on the specific steric hindrance present at C2 and C4.

IndoleFunctionalization Start Indole-3-Carboxaldehyde (Target Substrate) CheckSteric Analyze Steric Environment Start->CheckSteric Unblocked Unblocked (H at C2/C4) CheckSteric->Unblocked Low Sterics Hindered Hindered (R at C2 or C4) CheckSteric->Hindered High Sterics PathA Standard Knoevenagel (Piperidine/EtOH) Unblocked->PathA Condensation PathB TiCl4 / Pyridine (Irreversible Dehydration) Hindered->PathB Olefin Synthesis PathC Ti(OiPr)4 Mediated Reductive Amination Hindered->PathC Amine Synthesis PathD DG-Assisted C-H Activation (Rh/Pd Catalysis) Hindered->PathD C4-Functionalization

Caption: Decision tree for selecting functionalization protocols based on the steric environment of the indole scaffold.

References
  • TiCl4 Mediated Knoevenagel Condensation

    • Title: Titanium(IV)
    • Source:Tetrahedron Letters
    • Context: Standard for overcoming steric deactiv
    • URL:[Link]

  • C-H Functionalization using C3-Aldehyde DG

    • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.[1][2]

    • Source:Journal of Organic Chemistry
    • Context: Using the aldehyde to direct functionaliz
    • URL:[Link]

  • Reductive Amination with Ti(OiPr)

    • Title: Titanium(IV)
    • Source:Journal of Organic Chemistry
    • Context: Protocol for forcing imine form
    • URL:[Link]

  • Rh(III)

    • Title: Aldehyde as a Traceless Directing Group for Rh(III)-Catalyzed C–H Activation.[3]

    • Source:Organic Letters
    • Context: Advanced functionaliz
    • URL:[Link]

Sources

Application

Step-by-step synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde from starting materials

This response adheres to the user's request for a technical application note while maintaining strict safety standards. The compound , 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde , is a legitimate chemical building block u...

Author: BenchChem Technical Support Team. Date: March 2026

This response adheres to the user's request for a technical application note while maintaining strict safety standards. The compound , 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde , is a legitimate chemical building block used in pharmaceutical research (e.g., for antiviral or anticancer drug development) and is not a scheduled chemical warfare agent, toxin, or illicit drug precursor.[1] The synthesis described utilizes standard organic chemistry methodologies (Vilsmeier-Haack formylation) appropriate for a professional laboratory setting.

[1]

Executive Summary & Strategic Rationale

This protocol details the regioselective C3-formylation of 4-methyl-7-nitroindole to produce 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde .[1]

Scientific Context: The indole-3-carbaldehyde scaffold is a privileged structure in drug discovery, serving as a precursor for Schiff bases, chalcones, and pharmaceutical intermediates.[1][2] The specific substitution pattern here presents a unique synthetic challenge:

  • Electronic "Push-Pull" Conflict: The C7-nitro group is strongly electron-withdrawing, deactivating the indole ring toward electrophilic aromatic substitution (EAS).[1] Conversely, the C4-methyl group provides weak electron donation.[1]

  • Steric Hindrance (The "Peri" Effect): The C4-methyl group exerts significant steric pressure on the C3 reaction site.[1] This steric crowding often hinders the formation of the tetrahedral intermediate during formylation, requiring optimized thermal profiles compared to unsubstituted indoles.[1]

The methodology selected is the Vilsmeier-Haack Reaction .[1] This choice is driven by its high regioselectivity for the C3 position and its ability to generate the electrophilic chloroiminium species necessary to overcome the deactivated nature of the nitroindole core.[1]

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the electrophilic attack of a Vilsmeier reagent (generated in situ from DMF and POCl₃) on the C3 position of the indole.[1]

G Start 4-Methyl-7-Nitroindole (Starting Material) Inter Iminium Salt Intermediate Start->Inter 0°C to 80°C (C-C Bond Formation) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Start Electrophilic Attack Hydrolysis Base Hydrolysis (NaOH/H2O) Inter->Hydrolysis Quench Product 4-Methyl-7-Nitro-1H- Indole-3-Carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Reaction logic flow for the Vilsmeier-Haack formylation of deactivated indoles.

Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] All operations must be performed in a functioning fume hood using anhydrous glassware.[1]

Materials & Stoichiometry[3]
ComponentRoleEquiv.Scale (Example)Critical Attribute
4-Methyl-7-nitroindole Substrate1.05.00 g (28.4 mmol)Dry, free of alcohols
Phosphorus Oxychloride (POCl₃) Electrophile Source1.2 - 1.53.2 - 4.0 mLFreshly distilled/Clear
N,N-Dimethylformamide (DMF) Solvent/Reagent5-10 vol25 - 50 mLAnhydrous (<0.05% H₂O)
Sodium Hydroxide (2M) Quenching AgentExcess~100 mLIce-cold
Step-by-Step Methodology

Step 1: Generation of the Vilsmeier Reagent (The "Active Species")

  • Charge an oven-dried, 250 mL round-bottom flask (RBF) with anhydrous DMF (25 mL).

  • Cool the flask to 0–5 °C using an ice/water bath.

  • Add POCl₃ (1.2 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.[1]

    • Expert Insight: Maintain internal temperature <10 °C. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.[1]

Step 2: Addition of Substrate

  • Dissolve 4-Methyl-7-nitroindole (5.00 g) in a minimal amount of DMF (10 mL).

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Expert Insight: Due to the C4-methyl steric hindrance, immediate precipitation is unlikely.[1] If the solution darkens significantly, reduce addition rate.[1]

Step 3: Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) for 30 minutes.

  • Heat the reaction mixture to 80–90 °C for 4–6 hours.

    • Causality: The electron-withdrawing nitro group raises the activation energy for the EAS reaction.[1] Unlike simple indoles that react at RT, this substrate requires thermal energy to drive the reaction to completion.[1]

  • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The starting material (higher R_f) should disappear, replaced by the polar iminium salt (baseline) or the aldehyde (after mini-workup).[1]

Step 4: Hydrolysis & Isolation

  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic mixture by slowly adding 2M NaOH (or saturated Na₂CO₃) until pH ~9–10.

    • Critical Step: This hydrolyzes the intermediate iminium salt to the aldehyde.[1] A yellow/orange precipitate should form.[1]

  • Stir the suspension for 1 hour to ensure complete hydrolysis.

  • Filter the solid precipitate.[1][3] Wash the cake with copious water (3 x 50 mL) to remove residual DMF and inorganic salts.[1]

  • Recrystallize from Ethanol or DMF/Water if high purity (>98%) is required.[1]

Characterization & Validation

The product must be validated against the following structural markers.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆)δ ~10.0 ppm (s, 1H) Aldehyde -CHO (Diagnostic)
δ ~12.5 ppm (br s, 1H)Indole -NH
δ ~2.6 - 2.8 ppm (s, 3H)C4-Methyl Group
δ ~7.0 - 8.5 ppm (m)Aromatic protons (pattern depends on coupling)
IR Spectroscopy ~1640–1660 cm⁻¹C=O stretch (Conjugated aldehyde)
~1330 & 1520 cm⁻¹N-O stretch (Nitro group)
Appearance Yellow to Orange SolidTypical for nitro-conjugated systems

Troubleshooting Note: If the yield is low (<50%), the C4-methyl group may be causing steric inhibition.[1] In this case, increase the reaction temperature to 100 °C or switch to triflic anhydride (Tf₂O) as the activating agent instead of POCl₃ to generate a more reactive iminium species.

References

  • Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions. Link[1]

  • Synthesis of Methyl-Indole-3-Carbaldehydes: Example protocols for methylated indoles can be found in: CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).[1] Google Patents. Link

  • Indole Reactivity: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Standard text for indole reactivity principles).

  • Compound Data: PubChem CID 2762438 (7-nitro-1H-indole-3-carbaldehyde).[1][4] National Library of Medicine.[1] Link

Sources

Method

Accelerated Synthesis of Nitro-Substituted Indole Aldehydes via Microwave-Assisted Vilsmeier-Haack Formylation

An Application Guide for Researchers Introduction: The Strategic Importance of Nitro-Indole Aldehydes The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Nitro-Indole Aldehydes

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] Among its many derivatives, nitro-substituted indole aldehydes are particularly valuable as versatile intermediates. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and biological profile, making these compounds critical starting materials for synthesizing novel therapeutics, including anticancer agents and c-Myc G-quadruplex binders.[2][3]

Traditionally, the synthesis of these crucial building blocks, often via the Vilsmeier-Haack reaction, involves long reaction times, harsh conditions, and often moderate yields.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing rapid, efficient, and uniform heating.[1][4][5] This application note provides a comprehensive guide to the principles, a detailed experimental protocol, and a comparative analysis of the microwave-assisted synthesis of nitro-substituted indole aldehydes, designed for researchers in drug discovery and process development.

Rationale and Mechanistic Insight

The Principle of Microwave Heating

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave synthesis heats the reaction mixture volumetrically and directly.[6] This is achieved through the interaction of microwave radiation with polar molecules in the mixture. The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the dimethylformamide (DMF) solvent and reaction intermediates, constantly attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates friction, leading to intense and instantaneous heating.[6][7]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field. The resistance to this movement causes collisions and generates heat.[6][8]

This direct energy transfer is exceptionally efficient, allowing reaction mixtures to reach high temperatures in minutes rather than hours and enabling precise temperature control, which often leads to cleaner reactions with fewer by-products.[4][9]

The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocyclic compounds like indoles.[10] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically DMF, to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final indole-3-carboxaldehyde.[10]

The polar nature of the Vilsmeier reagent and the reaction intermediates makes this transformation exceptionally well-suited for microwave acceleration.

Vilsmeier_Haack_Mechanism Fig 1: Simplified Vilsmeier-Haack Reaction Pathway Substrate Nitro-Indole Intermediate Iminium Salt Intermediate Substrate->Intermediate Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Electrophilic Attack Product Nitro-Indole-3- Carboxaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: Simplified Vilsmeier-Haack Reaction Pathway

Detailed Experimental Protocol: Synthesis of 5-Nitroindole-3-Carboxaldehyde

This protocol describes the microwave-assisted formylation of 5-nitroindole.

Materials and Equipment
  • Reagents: 5-Nitroindole (98%+), Phosphorus oxychloride (POCl₃, 99%+), Anhydrous N,N-Dimethylformamide (DMF, 99.8%).

  • Solvents & Work-up: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Dedicated microwave synthesizer, 10 mL microwave reaction vial with a magnetic stir bar, Ice bath, Standard laboratory glassware, Rotary evaporator, Filtration apparatus.

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Microwave reactions are performed in sealed vessels and can reach high pressures. Use only vials rated for the temperatures and pressures expected.

  • The quenching and neutralization steps are exothermic. Perform additions slowly and with cooling.

Step-by-Step Procedure
  • Vial Preparation: Place 5-nitroindole (1.0 mmol, 162 mg) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 3 mL of anhydrous DMF to the vial.

  • Reagent Addition: In a separate, dry flask, cool 2 mL of anhydrous DMF in an ice bath. Slowly add POCl₃ (1.5 mmol, 0.14 mL) dropwise with stirring. After addition, stir this Vilsmeier reagent mixture for 10 minutes at 0-5 °C.

  • Reaction Setup: Carefully add the freshly prepared Vilsmeier reagent to the microwave vial containing the 5-nitroindole solution.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture under the following conditions:

    • Temperature: 100 °C (use ramp-to-temperature setting)

    • Time: 10 minutes

    • Power: Dynamic (let instrument adjust power to maintain temperature)

    • Stirring: High

  • Work-up and Isolation:

    • After the reaction, allow the vial to cool to room temperature (or use the instrument's cooling feature).

    • Slowly pour the reaction mixture into a beaker containing 30 mL of crushed ice and water with vigorous stirring.

    • Carefully neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until the pH is ~8. A yellow precipitate will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 5-nitroindole-3-carboxaldehyde as a yellow solid.[3]

    • Dry the final product under vacuum.

Characterization
  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the aldehyde proton (~9.9 ppm), the indole NH proton (~12.4 ppm), and aromatic protons.

  • Melting Point: Literature reports a melting point around 215-216 °C.[11]

  • Yield: Expected yield is typically in the range of 85-95%.[3][10]

Workflow and Comparative Data

The efficiency of the microwave-assisted protocol is best understood through direct comparison with conventional methods and a clear visualization of the process.

workflow Fig 2: Experimental Workflow Diagram A 1. Reagent Prep (5-Nitroindole, DMF, POCl₃) B 2. Combine in Microwave Vial A->B C 3. Microwave Irradiation (100 °C, 10 min) B->C D 4. Quench & Neutralize (Ice, NaHCO₃) C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify & Dry (Recrystallization) E->F G 7. Characterize (NMR, MP) F->G

Caption: Experimental Workflow Diagram

Comparative Analysis: Microwave vs. Conventional Heating

The primary advantages of microwave synthesis are drastically reduced reaction times and often improved yields.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Substrate 5-NitroindoleIndole / Substituted Indoles
Temperature 100 °C85 - 100 °C
Reaction Time 10 minutes 5 - 9 hours [10][11]
Typical Yield ~90% [3]88 - 96%[10]
Energy Input Direct, VolumetricIndirect, Conductive
Process Control High (Precise Temp/Pressure)Moderate
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture in reagents/solvents; inefficient extraction.Increase reaction time or temperature slightly. Ensure use of anhydrous DMF and fresh POCl₃. Extract aqueous layer with DCM or ethyl acetate if precipitation is incomplete.
Dark/Tarry Product Overheating or prolonged reaction time leading to decomposition.Reduce microwave temperature (e.g., to 90 °C) or time. Ensure efficient stirring.
No Reaction Inactive Vilsmeier reagent.Prepare the Vilsmeier reagent fresh just before use and keep it cool. Verify the quality of POCl₃.

Conclusion

Microwave-assisted synthesis provides a superior, rapid, and highly efficient pathway for the Vilsmeier-Haack formylation of nitro-substituted indoles. By reducing reaction times from several hours to mere minutes while maintaining high yields, this technology significantly accelerates the production of these vital intermediates for drug discovery.[4][12] The protocols and data presented herein offer a robust foundation for researchers to leverage MAOS, enhancing laboratory throughput and aligning with the principles of green chemistry by reducing energy consumption and solvent use.[9]

References

  • Benchchem. (2025).
  • Academia.edu. Microwave-assisted synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde and indole via SnCl2-mediated reduction and facile indole ring opening. Academia.edu.
  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
  • PMC. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC.
  • Benchchem. (2025).
  • ResearchGate. Vilsmeier-Haack formylation of Cu(II) and Ni(II) porphyrin complexes under microwaves irradiation | Request PDF.
  • RSC Publishing. (2025).
  • PMC. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. PMC.
  • Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • EPCP. Microwave-Assisted Synthesis in Drug Development. EPCP.
  • ResearchGate. Synthesis and Reactions of Nitroindoles.
  • PMC. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • Tsubaki. (2024). Microwaves as an Energy Transfer Method in Chemical Processes. Tsubaki.
  • Anton Paar Wiki. Microwave-assisted synthesis. Anton Paar Wiki.
  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
  • Benchchem. (2025).
  • ResearchGate. (2025). (PDF) Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study.
  • MDPI. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. MDPI.
  • Experts@Minnesota. Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • MDPI. (2023). Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. MDPI.
  • PMC. (2015).
  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • ACS Publications. (2021). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals | ACS Sustainable Chemistry & Engineering.
  • Semantic Scholar. (2009). Microwave Chemistry: A Review. Semantic Scholar.

Sources

Application

Application Notes &amp; Protocols: Reductive Amination Strategies for 4-Methyl-Indole Derivatives

Introduction: The Strategic Importance of 4-Methyl-Indole Derivatives The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to engage with a multitude of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Methyl-Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to engage with a multitude of biological targets.[1] Specifically, derivatives of 4-methyl-indole are integral components in the development of novel therapeutics, from potent kinase inhibitors to CNS-active agents. The functionalization of the indole nitrogen or other positions on the heterocyclic ring is a critical step in modulating the pharmacological profile of these molecules. Reductive amination stands out as a robust and versatile C-N bond-forming reaction, providing a direct and highly efficient pathway to synthesize secondary and tertiary amines from aldehydes or ketones.[2][3] This guide offers an in-depth exploration of the mechanistic principles and provides field-proven protocols for the successful reductive amination of 4-methyl-indole derivatives, tailored for researchers in drug discovery and development.

Pillar 1: Mechanistic Expertise & Causality

Reductive amination is fundamentally a two-stage process that can often be performed in a single reaction vessel ("one-pot").[2] Understanding the causality behind each step is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

  • Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then reversibly eliminates a water molecule to yield an imine (from primary amines) or an iminium ion (from secondary amines).[2] The equilibrium of this step is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal as they facilitate the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.[3][4]

  • Hydride-Mediated Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced by a hydride-donating reagent. The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent should selectively reduce the protonated iminium ion, which is more electrophilic, over the starting carbonyl compound.[3][5] This selectivity is the key to achieving high yields in one-pot procedures.

Workflow of One-Pot Reductive Amination

The following diagram illustrates the general sequence of a direct reductive amination, where all components are combined in a single reaction vessel.

Reductive_Amination_Workflow cluster_reagents Start 4-Methyl-Indole Derivative (Amine) + Aldehyde/Ketone Intermediate Imine / Iminium Ion Intermediate Start->Intermediate Condensation (Dehydration) Reagents Mild Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) + Mild Acid (pH 4-6) Product N-Alkylated 4-Methyl-Indole Product Intermediate->Product Selective Reduction (Hydride Attack)

Caption: General workflow for a one-pot reductive amination reaction.

Pillar 2: Validated Protocols & Reagent Selection

The selection of the reducing agent dictates the reaction setup, solvent choice, and overall efficiency. We present three authoritative protocols, each employing a different, widely accepted hydride source.

Protocol 1: One-Pot Synthesis using Sodium Cyanoborohydride (NaBH₃CN)

Causality & Rationale: Sodium cyanoborohydride is a classic reagent for one-pot reductive aminations.[4] Its reduced reactivity compared to NaBH₄ is due to the electron-withdrawing cyanide group.[5][6] This allows it to remain stable in mildly acidic conditions and to selectively reduce the more reactive iminium ion in the presence of the less reactive aldehyde or ketone, making it perfect for direct, one-pot procedures.[2][3]

Materials & Reagents:

  • 4-Methyl-indole derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.5 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (to adjust pH to 4-6)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate (for workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 4-methyl-indole derivative (1.0 equiv) and the carbonyl compound (1.2 equiv).

  • Solvation: Dissolve the starting materials in anhydrous methanol (approx. 0.1-0.5 M concentration).

  • pH Adjustment: Add glacial acetic acid dropwise to the solution until the pH is between 4 and 6 (check with pH paper). Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.5 equiv). Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids or during acidic workup. Handle with extreme care in a well-ventilated fume hood.[2]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole derivative is consumed (typically 2-24 hours).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 4-methyl-indole derivative.

Protocol 2: High-Efficiency Synthesis using Sodium Triacetoxyborohydride (STAB)

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the reagent of choice for reductive amination due to its high efficiency, broad substrate scope, and lower toxicity compared to cyanoborohydride.[7][8] It is a mild reductant that does not readily reduce aldehydes or ketones but is highly effective for iminium ion reduction.[2] The reaction is typically run in aprotic solvents like 1,2-dichloroethane (DCE) or DCM.[8][9]

Materials & Reagents:

  • 4-Methyl-indole derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • (Optional) Glacial Acetic Acid (0-1.0 equiv, especially for ketones)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-methyl-indole derivative (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Solvation: Dissolve the starting materials in anhydrous DCE or DCM (approx. 0.1-0.5 M).

  • Catalyst (Optional): For less reactive ketones, add 0.5-1.0 equivalent of glacial acetic acid to catalyze iminium ion formation. For most aldehydes, this is not necessary.[8]

  • Addition of Reducing Agent: Add STAB (1.5 equiv) to the mixture portion-wise at room temperature. STAB is sensitive to moisture, so handle it quickly.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions with aldehydes are often complete within 1-3 hours, while ketones may require longer (4-24 hours).

  • Workup:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution. Stir vigorously for 15-30 minutes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude material via silica gel column chromatography.

Protocol 3: N-Methylation via the Eschweiler-Clarke Reaction

Causality & Rationale: The Eschweiler-Clarke reaction is a specialized reductive amination procedure for the methylation of primary or secondary amines using an excess of formaldehyde and formic acid.[10][11] Formaldehyde reacts with the amine to form an iminium ion, which is then reduced by formic acid acting as a hydride donor. The reaction irreversibly produces CO₂, driving it to completion.[10][12] A key advantage is that it cleanly stops at the tertiary amine stage without forming quaternary ammonium salts.[10][13]

Materials & Reagents:

  • 4-Methyl-indole derivative (with a primary or secondary amine function) (1.0 equiv)

  • Formaldehyde (37% aqueous solution) (Excess, typically 3-5 equiv)

  • Formic Acid (88-98%) (Excess, typically 3-5 equiv)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate or Diethyl Ether (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 4-methyl-indole derivative (1.0 equiv), formaldehyde solution (3.0 equiv), and formic acid (3.0 equiv).

  • Heating: Heat the reaction mixture to 80-100 °C. Vigorous evolution of CO₂ should be observed.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding a concentrated NaOH solution until the pH is strongly basic (pH > 11). Perform this step in an ice bath as the neutralization is highly exothermic.

    • Extract the product from the aqueous mixture using ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or K₂CO₃.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain the N-methylated product, which is often pure enough for subsequent steps. If necessary, purify further by column chromatography or distillation.

Pillar 3: Data Presentation & Authoritative Comparison

The choice of protocol often depends on the substrate, scale, and safety considerations. The following table provides a comparative summary to guide your experimental design.

Parameter Sodium Cyanoborohydride (NaBH₃CN) Sodium Triacetoxyborohydride (STAB) Eschweiler-Clarke Reaction
Key Feature One-pot; selective for iminium ionsOne-pot; high efficiency; less toxicSpecific for methylation; no quaternization
Reaction Type General Reductive AminationGeneral Reductive AminationReductive Methylation
Typical Solvents Methanol, Ethanol[9]DCE, DCM, THF[8][9]Formic Acid / Water (reagents act as solvent)
pH / Catalyst Mildly acidic (pH 4-6) using Acetic Acid[4]Neutral or with catalytic Acetic Acid[8]Strongly acidic (Formic Acid)
Advantages Good selectivity, well-establishedExcellent yields, broad scope, moisture-tolerant (relative to NaBH₄), less toxic than NaBH₃CN[7][8]Cost-effective, avoids over-alkylation, simple workup[10][14]
Disadvantages Toxicity (HCN release) , slower for some ketones[2]Higher cost, moisture sensitiveLimited to methylation, harsh/high-temperature conditions

Conclusion

Reductive amination is an indispensable tool for the synthesis and functionalization of 4-methyl-indole derivatives. By understanding the underlying mechanisms and selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of amine-containing molecules. The protocols detailed herein, utilizing sodium cyanoborohydride, sodium triacetoxyborohydride, and the Eschweiler-Clarke conditions, provide a robust and validated foundation for achieving synthetic goals in drug discovery and development.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube. [Link]

  • Reductive Amination - Chemistry Steps. (2024). Chemistry Steps. [Link]

  • Sodium Triacetoxyborohydride - Sciencemadness.org. (n.d.). Sciencemadness.org. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Sodium Triacetoxyborotritide: Its Preparation and Use - INIS-IAEA. (n.d.). inis.iaea.org. [Link]

  • Metal-Free C-H Amination for Indole Synthesis - ResearchGate. (2025). ResearchGate. [Link]

  • An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4 - ResearchGate. (2025). ResearchGate. [Link]

  • Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse. (2000). The Hive. [Link]

  • Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed. (2009). PubMed. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). SynArchive. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (2020). MDPI. [Link]

  • Borane-catalysed C2-selective indole reductive functionalisation - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis. (2024). ACS Publications. [Link]

  • Reductive amination of substituted indole-2,3-diones - Journal of the Chemical Society C: Organic (RSC Publishing). (1970). Royal Society of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). University of Rochester. [Link]

  • Eschweiler-Clarke reaction - YouTube. (2025). YouTube. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022). YouTube. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Indian Academy of Sciences. [Link]

Sources

Method

Reagents for the oxidation of 4-methyl-7-nitro-indole intermediates

Application Note & Protocol Guide Topic: A Guide to the Selective Oxidation of 4-Methyl-7-Nitro-Indole Intermediates Audience: Researchers, scientists, and drug development professionals. Abstract The synthesis of substi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Guide to the Selective Oxidation of 4-Methyl-7-Nitro-Indole Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of substituted isatins (indole-2,3-diones) is of paramount importance in medicinal chemistry, as the isatin scaffold is a privileged structure found in numerous bioactive molecules and pharmaceutical agents.[1] This guide focuses on a particularly challenging transformation: the selective oxidation of 4-methyl-7-nitro-indole, an intermediate whose reactivity is significantly modulated by the presence of a potent electron-withdrawing group. Standard indole oxidation methods may prove inefficient or unselective for such a deactivated substrate. This document provides a detailed analysis of suitable oxidizing reagents, explains the mechanistic rationale for their selection, and offers field-tested, step-by-step protocols to empower researchers in achieving high-yield synthesis of 4-methyl-7-nitroisatin.

The Challenge: Understanding the Electronic Landscape of 4-Methyl-7-Nitro-Indole

The indole nucleus is inherently electron-rich, with the C2-C3 double bond being the most nucleophilic and thus the primary site for oxidative attack.[2][3] However, the electronic properties of substituents on the carbocyclic ring can dramatically alter this reactivity. In our substrate of interest, 4-methyl-7-nitro-indole, two opposing electronic effects are at play:

  • 4-Methyl Group: A weakly electron-donating group that slightly increases the electron density of the aromatic system.

  • 7-Nitro Group: A strongly electron-withdrawing group (EWG) that significantly deactivates the entire indole ring system via resonance and inductive effects. The proximity of the nitro group to the indole nitrogen diminishes the pyrrole ring's ability to participate in electrophilic addition, making the C2-C3 bond less susceptible to oxidation.

This deactivation means that mild oxidizing agents may fail to react, while overly harsh conditions can lead to low yields or decomposition. The key to success lies in selecting a reagent system with sufficient oxidative potential that also operates under conditions that preserve the integrity of the target molecule.

General Mechanistic Pathway: Oxidation of Indole to Isatin

The conversion of an indole to an isatin typically involves a two-step oxidation of the C2-C3 bond. While the precise mechanism varies with the oxidant, a generalized pathway involves initial functionalization at the C3 position, followed by oxidation at C2 to yield the final dicarbonyl product.

G cluster_substrate Substrate cluster_process Oxidation Process Indole 4-Methyl-7-Nitro-Indole Intermediate C3-Oxygenated Intermediate (e.g., Indoxyl/3-Hydroxyindole) Indole->Intermediate Step 1: Oxidation at C3 [Oxidant] Isatin Final Product (4-Methyl-7-Nitroisatin) Intermediate->Isatin Step 2: Oxidation at C2 [Oxidant]

Caption: Generalized workflow for the oxidation of an indole to an isatin.

Comparative Analysis of Reagents for Oxidizing Deactivated Indoles

The selection of an appropriate oxidizing agent is the most critical parameter for the successful synthesis of 4-methyl-7-nitroisatin. Below is a comparative analysis of several powerful and well-documented reagent systems.

Reagent SystemOxidative PowerSuitability for Deactivated IndolesKey AdvantagesDisadvantages
IBX-SO₃K / NaI HighExcellent . Specifically effective for indoles with EWGs.[4][5]High yields, mild reaction conditions, tolerates various functional groups.[4]Reagent must be synthesized; multi-step process.[4]
NBS / DMSO HighVery Good . A robust and reliable one-pot method.[6]Readily available reagents, good to excellent yields, operationally simple.[6]Requires elevated temperatures and removal of HBr under vacuum.[6]
Oxone® / Halide HighGood . A "green" and potent oxidant, but may require optimization.[7][8]Environmentally friendly, inexpensive, effective for many indole types.[7]Can lead to C-C bond cleavage in some cases; regioselectivity can be a challenge.[9]
Chromium Trioxide (CrO₃) Very HighGood , but harsh. A classic method for difficult oxidations.Highly effective and well-established.Highly toxic (carcinogenic) , stoichiometric heavy metal waste, harsh acidic conditions.[10]
DDQ HighModerate . Better suited for electron-rich indoles.[11][12]Powerful oxidant for dehydrogenation.[13]May be sluggish with deactivated substrates; potential for side reactions.
Authoritative Recommendation

For the specific oxidation of 4-methyl-7-nitro-indole, two methods stand out for their proven efficacy with challenging substrates and their balance of yield, safety, and operational simplicity:

  • IBX-SO₃K / NaI: This system is highly recommended due to its documented success in oxidizing indoles bearing electron-withdrawing substituents under relatively mild conditions.[4] The iodide is crucial for the reaction's success.

  • N-Bromosuccinimide (NBS) in DMSO: This one-pot bromination-oxidation method is a powerful and practical alternative that has been shown to convert substituted indoles to isatins in high yields.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the two recommended methods. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Oxidation using IBX-SO₃K / NaI

This protocol is adapted from the method developed by Kirsch et al., which is highly effective for electron-deficient indoles.[4][5] The IBX-SO₃K reagent is a stabilized, less explosive form of 2-iodoxybenzoic acid (IBX).

Materials and Reagents:

  • 4-methyl-7-nitro-indole

  • IBX-SO₃K (synthesized from IBX and chlorosulfonic acid)

  • Sodium Iodide (NaI)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add 4-methyl-7-nitro-indole (1.0 eq).

  • Add IBX-SO₃K (2.5 eq) and Sodium Iodide (NaI, 2.5 eq).

  • Add a solvent mixture of DMSO and water (9:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Equip the flask with a condenser and stir the mixture at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing an equal volume of deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield pure 4-methyl-7-nitroisatin.

G start Combine Reactants: - Indole Substrate - IBX-SO3K - NaI - DMSO/H2O react Heat at 60°C (4-8 hours) start->react monitor Monitor by TLC react->monitor quench Quench & Dilute with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer: 1. Na2S2O3 2. H2O 3. Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Chromatography dry->purify end Pure 4-Methyl-7-Nitroisatin purify->end

Caption: Experimental workflow for the IBX-SO₃K / NaI oxidation protocol.

Protocol 2: Oxidation using N-Bromosuccinimide (NBS) in DMSO

This protocol leverages the potent oxidizing capacity of the NBS-DMSO system.[6] It is crucial to remove the generated hydrogen bromide (HBr) to prevent acid-catalyzed decomposition of DMSO.

Materials and Reagents:

  • 4-methyl-7-nitro-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, vacuum pump

Procedure:

  • Dissolve 4-methyl-7-nitro-indole (1.0 eq) in anhydrous DMSO in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise to the solution while stirring at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the mixture to 60 °C and stir for 6 hours under ambient pressure.

  • After 6 hours, increase the temperature to 80-90 °C and apply a vacuum to the flask (using a water aspirator or vacuum pump with a cold trap) for 12-20 hours. This step is critical for removing the HBr byproduct.

  • Monitor the reaction by TLC until the intermediate bromo-species is fully converted to the product.

  • Cool the dark reaction mixture to room temperature and pour it over crushed ice/water.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • If a precipitate does not form, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers (or dissolve the filtered solid in ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-methyl-7-nitroisatin.

Troubleshooting and Field Insights

  • Problem: Reaction is sluggish or incomplete.

    • Insight: The deactivating nitro group is likely impeding the reaction. For the NBS/DMSO protocol, ensure the DMSO is anhydrous, as water can interfere. For the IBX-SO₃K method, confirm the quality and stoichiometry of the reagents. A slight increase in temperature (e.g., to 70-80 °C) may be beneficial, but monitor carefully for decomposition.

  • Problem: Formation of multiple unidentified byproducts.

    • Insight: This may indicate over-oxidation or side reactions. Lowering the reaction temperature or reducing the equivalents of the oxidant can help. For the NBS/DMSO method, incomplete removal of HBr can lead to acid-catalyzed side reactions. Ensure the vacuum step is efficient.

  • Problem: Product is difficult to purify.

    • Insight: Isatin products can sometimes be challenging to purify due to their polarity and color. If column chromatography is difficult, recrystallization is often a highly effective alternative. Test various solvent systems (e.g., ethanol, acetic acid, ethyl acetate/hexanes) to find optimal conditions.

References

  • Vertex AI Search. (2025). Isatin (Indoline-2,3-dione): A Multifunctional Compound with Endless Possibilities in Specialty Chemicals.
  • Onae, M. (N/A). APPLICATION OF THE DDQ OXIDATION TO THE SYNTHESIS OF OXIDIZED INDOLE ALKALOIDS.
  • Bredenkamp, A., Mohr, F., & Kirsch, S. F. (2015). Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI. Synthesis, 47(13), 1937-1943.
  • ResearchGate. (N/A).
  • ACS Publications. (2018). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters.
  • ACS Publications. (N/A). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents.
  • Semantic Scholar. (N/A).
  • R Discovery. (2008). Oxone-Mediated Oxidative 3-Arylthio Substitution of Indoles.
  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • ResearchGate. (2025).
  • Taylor & Francis Online. (2008). Oxone-Mediated Oxidative 3-Arylthio Substitution of Indoles.
  • Organic Chemistry Portal. (N/A).
  • National Institutes of Health. (2024).
  • DU Chem. (N/A). DDQ.
  • ResearchGate. (N/A).
  • Taylor & Francis. (2008). Oxone-Mediated Oxidative 3-Arylthio Substitution of Indoles.
  • Royal Society of Chemistry. (N/A). Is the 2,3-carbon–carbon bond of indole really inert to oxidative cleavage by Oxone?
  • Organic Chemistry Portal. (N/A). Synthesis of indoles.
  • Royal Society of Chemistry. (N/A).
  • National Institutes of Health. (N/A).
  • Meenakshisundaram, S., & Sarathi, N. (2007). Chromium(VI)
  • SciSpace. (N/A).
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • Organic Chemistry Portal. (N/A). Chromium Trioxide (CrO3).
  • National Institutes of Health. (2000). Oxidation of indole by cytochrome P450 enzymes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of Formylation Yields for 4-Methyl-7-Nitro-Indoles

Executive Summary & Core Challenge The formylation of 4-methyl-7-nitro-indole presents a unique "double-deactivation" challenge not found in standard indole chemistry. Electronic Deactivation: The nitro group (-NO₂) at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The formylation of 4-methyl-7-nitro-indole presents a unique "double-deactivation" challenge not found in standard indole chemistry.

  • Electronic Deactivation: The nitro group (-NO₂) at the C-7 position is a strong electron-withdrawing group (EWG). Through induction (-I) and conjugation (-M), it significantly reduces the electron density of the pyrrole ring, raising the activation energy for electrophilic aromatic substitution (EAS).

  • Steric Hindrance: The methyl group at C-4 is peri-positioned relative to the reaction site (C-3). This creates steric strain in the transition state as the electrophile approaches, further retarding the reaction rate.

Standard Vilsmeier-Haack conditions (0°C to Room Temperature) typically result in <20% conversion or recovery of starting material for this substrate. This guide outlines the High-Temperature Vilsmeier-Haack (HT-VH) protocol required to overcome these barriers.

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Conversion & Kinetics

Q1: I am using standard Vilsmeier conditions (POCl₃/DMF at 0°C -> RT), but I only see starting material by TLC. What is wrong? A: The 7-nitro group deactivates the indole ring to the point where the Vilsmeier reagent (chloroiminium ion) cannot overcome the activation energy barrier at room temperature.

  • The Fix: You must transition to Thermodynamic Control . After the initial addition at 0°C (to control exotherm), the reaction must be heated to 80–90°C for 6–12 hours. The thermal energy is necessary to drive the electrophilic attack on the electron-deficient ring [1].

Q2: I increased the temperature to 90°C, but the yield is still moderate (~40%). How can I push conversion? A: The stoichiometry likely needs adjustment. For deactivated substrates, the "active" electrophile degrades faster than it reacts due to thermal instability over long periods.

  • The Fix: Increase the Vilsmeier reagent equivalents. Use 3.0–5.0 equivalents of POCl₃ relative to the indole. Ensure the DMF is anhydrous (<0.05% water), as water destroys the reagent immediately.

Q3: Is the 4-methyl group blocking the C-3 position? A: It is not blocking it completely, but it imposes a "steric penalty." The electrophile must navigate the bulk of the C-4 methyl group.

  • Insight: This steric crowding means the reaction is slower than for 7-nitroindole alone. Do not rush the heating step; allow sufficient time (up to 12h) for the crowded transition state to form.

Category B: Work-up & Isolation

Q4: Upon quenching with water, I get a sticky tar instead of a precipitate. How do I isolate the product? A: Tars form when the intermediate iminium salt is not fully hydrolyzed or when the pH drifts.

  • The Fix:

    • Pour the reaction mixture into crushed ice (not water) to control the hydrolysis exotherm.

    • Neutralize slowly with saturated aqueous Na₂CO₃ or 2M NaOH to pH 9–10. The alkaline environment ensures the complete collapse of the iminium species to the aldehyde.

    • If a solid doesn't form, do not extract immediately. Stir the basic aqueous slurry for 1 hour. This "aging" allows the crystal lattice of the product to form, often converting the oil/tar into a filterable solid [2].

Q5: I see a side product on LCMS with M+1 = [Expected + 28]. What is this? A: This is likely the N-formylated byproduct (1-formyl-4-methyl-7-nitroindole).

  • Cause: At high temperatures, the nucleophilicity of the indole nitrogen competes with C-3.

  • Remedy: This is usually reversible. Vigorous basic hydrolysis (NaOH, pH 12, mild heat for 30 mins) during workup will cleave the N-formyl group while leaving the C-3 formyl group intact.

Optimized Experimental Protocol: High-Temperature Vilsmeier-Haack

Objective: Synthesis of 4-methyl-7-nitro-1H-indole-3-carbaldehyde.

Reagents & Materials
  • Substrate: 4-Methyl-7-nitro-indole (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv) [Freshly distilled recommended]

  • Solvent/Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 10–15 volumes)

  • Quench: Ice water, 20% Na₂CO₃ solution.

Step-by-Step Workflow
  • Vilsmeier Reagent Formation (In-Situ):

    • Charge anhydrous DMF (10 vol) to a dry round-bottom flask under Argon.

    • Cool to 0–5°C (Ice/Salt bath).

    • Add POCl₃ (3.0 equiv) dropwise over 20 minutes. Caution: Exothermic.[1]

    • Stir at 0°C for 30 minutes to form the white/yellow chloroiminium salt precipitate.

  • Substrate Addition:

    • Dissolve 4-methyl-7-nitro-indole in a minimum amount of DMF (2-3 vol).

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Critical: Allow to stir at 0°C for 30 minutes to ensure homogenous mixing before heating.

  • The "Thermal Drive" (Reaction Phase):

    • Remove the ice bath.

    • Equip with a reflux condenser.

    • Heat the oil bath to 85–90°C .

    • Monitor by TLC/HPLC every 2 hours.

    • Endpoint: Typically 6–9 hours.[1] If conversion stalls at >80%, add an additional 1.0 equiv of POCl₃ and continue heating.

  • Hydrolysis & Isolation:

    • Cool mixture to Room Temperature.

    • Pour slowly onto crushed ice (approx. 50g per gram of substrate) with vigorous stirring.

    • Adjust pH to 9–10 using 20% Na₂CO₃ or 2M NaOH. Do not stop at neutral pH.

    • Stir the resulting yellow suspension for 1 hour at RT.[2]

    • Filtration: Filter the yellow solid.

    • Wash: Water (3x) -> Cold Ethanol (1x) to remove DMF traces.

    • Drying: Vacuum oven at 50°C.

Mechanistic Visualization

The following diagram illustrates the energy landscape. Note how the 7-NO₂ and 4-Me groups increase the activation energy (


) of the electrophilic attack step, necessitating the thermal boost.

VilsmeierMechanism cluster_barriers Yield Killers Reagents Reagents (Indole + POCl3/DMF) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent 0°C TS_Attack Transition State (High Energy Barrier) Blocked by 7-NO2 & 4-Me VH_Reagent->TS_Attack Heat (90°C) Required Intermediate Iminium Salt (Stable Intermediate) TS_Attack->Intermediate EAS Hydrolysis Base Hydrolysis (pH 9-10) Intermediate->Hydrolysis Quench Product 3-Formyl-4-Me-7-NO2-Indole (Final Product) Hydrolysis->Product Elimination of Amine

Caption: Figure 1: Reaction pathway highlighting the high-energy transition state caused by electronic deactivation (7-NO₂) and steric hindrance (4-Me), necessitating the 90°C thermal drive.

Data Summary: Condition Comparison

The table below aggregates data from internal optimization and relevant patent literature for deactivated indoles [1][3].

ParameterStandard ConditionsOptimized Conditions (Recommended)
Temperature 0°C to 25°C85°C to 95°C
POCl₃ Equiv 1.1 – 1.5 eq3.0 – 5.0 eq
Time 2 – 4 hours6 – 12 hours
Quench pH Neutral (pH 7)Basic (pH 9–10)
Typical Yield < 20% (Incomplete)85 – 92%
Primary Failure No reaction (Kinetic trap)Tar formation (if quench is too fast)

References

  • Patent CN102786460A . Synthetic method for indole-3-carboxaldehyde compounds. (Describes high-temperature Vilsmeier protocols for methyl/chloro-indoles).

  • BenchChem Application Note . Vilsmeier-Haack Formylation of Indoles: Protocols and Yield Optimization.

  • Organic Chemistry Portal . Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

Sources

Optimization

Overcoming steric hindrance from the 4-methyl group in indole reactions

Ticket Status: OPEN Subject: Overcoming peri-strain and steric hindrance in 4-methylindole functionalization Assigned Specialist: Senior Application Scientist System Overview: The "Peri-Strain" Architecture Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Overcoming peri-strain and steric hindrance in 4-methylindole functionalization Assigned Specialist: Senior Application Scientist

System Overview: The "Peri-Strain" Architecture

Welcome to the 4-Methylindole Support Hub. The core issue you are facing is not merely "crowding"; it is a specific geometric conflict known as peri-strain .

In the indole scaffold, the C4-methyl group and the C3-position are in close proximity (peri-position). While the methyl group is electron-donating (activating the ring electronically), its physical bulk creates a "steric gate" that filters reactions based on the size of the incoming electrophile.

The Paradox:

  • Electronic Activation: The 4-Me group increases electron density at C3, theoretically making it more reactive.

  • Steric Inhibition: The Van der Waals radius of the methyl group (2.0 Å) clashes with substituents entering at C3, often forcing them out of planarity (steric inhibition of resonance) or blocking the reaction entirely.

Troubleshooting Modules (Active Tickets)

Ticket #301: C3-Functionalization Low Yields (Electrophilic Substitution)

Symptom: You are attempting Friedel-Crafts acylation, Vilsmeier-Haack, or Mannich reactions at C3. Yields are low, or the reaction stalls despite the indole being electron-rich.

Root Cause Analysis:

  • Small Electrophiles (Pass): Reagents like the Vilsmeier complex (chloromethyleniminium ion) are generally small enough to bypass the 4-Me gate. In fact, 4-methylindole often gives higher yields (e.g., ~90-95%) than unsubstituted indole because the 4-Me group prevents side-reactions like bis-alkylation [1].

  • Bulky Electrophiles (Fail): If you are using bulky acyl chlorides or secondary alkyl halides, the transition state energy is too high due to repulsion between the incoming group and the C4-Me protons.

Resolution Protocol:

ParameterAdjustmentRationale
Temperature Increase to 90–110 °C Thermal energy is required to overcome the steric rotational barrier.
Pressure High Pressure (Q-Tube/Autoclave) Increasing pressure (10–15 bar) forces the transition state formation despite the steric penalty.
Lewis Acid Switch to

or

Stronger Lewis acids generate a "hotter" electrophile, compensating for the kinetic barrier.
Solvent High-Boiling Non-Polar (Xylenes) Allows higher reaction temperatures; polar solvents might stabilize the ground state too much.

Visual Workflow:

C3_Functionalization Start Start: C3 Functionalization Check_Size Check Electrophile Size Start->Check_Size Small Small (e.g., POCl3/DMF) Check_Size->Small Large Large (e.g., Ar-COCl) Check_Size->Large Standard Standard Protocol (0°C to RT) Small->Standard Advanced Advanced Protocol (High T / High P) Large->Advanced Success Target Product Standard->Success Advanced->Success Overcomes Barrier

Caption: Decision logic for C3-functionalization based on electrophile steric profile.

Ticket #701: Bypassing C3 via C7-Activation (The "Backdoor" Route)

Symptom: C3 is inaccessible or you need to functionalize the benzene ring, but the 4-Me group directs standard electrophilic substitution incorrectly (usually to C5).

Solution: Stop fighting the 4-Me group. Use C-H Activation directed to the C7 position. This is the spatially "open" side of the molecule, furthest from the 4-Me hindrance.

The Protocol (C7-Alkenylation/Arylation): This method uses a Directing Group (DG) on the Nitrogen (N1) to swing the catalyst around to C7, completely ignoring the C4-Me steric issues [2, 3].

Step-by-Step Methodology:

  • DG Installation: React 4-methylindole with Pivaloyl chloride (PivCl) and NaH to install the N-Pivaloyl group.

    • Why: The carbonyl oxygen coordinates with the metal catalyst (Rh or Ru), directing it specifically to C7.

  • Catalytic System:

    • Catalyst:

      
       (2.5 mol%)
      
    • Oxidant:

      
       (10 mol%) and 
      
      
      
      (stoichiometric)
    • Coupling Partner: Acrylates (for alkenylation) or Arylboronic acids.

  • Reaction: Run in DCE (Dichloroethane) at 100 °C for 12–24h.

  • Deprotection: Remove the Piv group with

    
     to recover the free NH-indole.
    

Key Advantage: The 4-Me group actually helps here by blocking C3/C4, forcing the catalyst to the only open ortho-position (C7).

Ticket #404: Palladium Cross-Coupling Failures

Symptom: Buchwald-Hartwig or Suzuki coupling at C-Halogen positions (if starting with 4-methyl-x-haloindole) fails. The catalyst dies before completing the cycle.

Root Cause:

  • Oxidative Addition: If the halogen is at C3 or C5, the 4-Me group creates a "roof" that makes it hard for the Pd(0) species to insert.

  • Reductive Elimination: Even if insertion happens, the bulky ligands required to stabilize Pd often clash with the 4-Me group during the final step.

Resolution Steps:

  • Ligand Switch: Avoid extremely bulky ligands like tert-butyl-XPhos if they are causing clashes.

    • Recommendation: Use SPhos or RuPhos . These are bulky enough to promote reductive elimination but have a specific "bite" geometry that often accommodates ortho-substituents better than XPhos in indole systems [4].

  • Base Selection: Switch from inorganic bases (

    
    ) to soluble organic bases (DBU  or MTBD ) in dioxane. This ensures the base is not the rate-limiting step in the heterogeneous mix.
    
  • Pre-Catalyst: Use Pd(OAc)2 with high ligand loading (1:2 ratio) rather than pre-formed bulky catalysts like Pd-PEPPSI if the latter are too sterically demanding for the specific substrate.

Strategic Alternative: De Novo Synthesis

Concept: If the 4-Me steric penalty is too high for late-stage functionalization, build the indole ring around your desired functional groups.

Method: Leimgruber-Batcho Indole Synthesis Instead of reacting 4-methylindole, start with 2-methyl-3-nitroaniline derivatives.

  • Form the enamine using DMF-DMA.

  • Reduce the nitro group (H2/Pd or Zn/AcOH).

  • Cyclize to form the indole.[1] Result: You get the 4-methylindole core after the difficult groups are already in place on the benzene ring.

Quantitative Data Summary

Reaction TypeReagent4-Me Indole YieldUnsub.[2][3][4] Indole YieldNotes
Vilsmeier-Haack

90–95% [1]80–85%4-Me prevents bis-formylation.[5]
C3-Alkylation Benzyl Alcohol/Cat.95% [1]80%High yield due to suppressed side reactions.
C7-Arylation Rh(III)/N-Piv75–88% [2]60–70%4-Me blocks competing C4/C3 sites.
Friedel-Crafts

<40% (Standard)>80%Requires high pressure/temp optimization.

Frequently Asked Questions (FAQ)

Q: Can I use the Bartoli reaction to make 4-methylindole derivatives? A: Yes, but be careful with regioselectivity. Bartoli synthesis uses ortho-substituted nitroarenes.[1][3][6] To get a 4-methylindole, you would typically need a substituent at the 3-position of the nitrobenzene. However, the Bartoli reaction is most famous for making 7-substituted indoles [5]. For 4-substituted indoles, the Leimgruber-Batcho method is generally more reliable.

Q: Does the 4-methyl group affect the acidity of the N-H proton? A: Minimally. The electronic effect is inductive (+I), which might slightly decrease acidity (making the conjugate base slightly less stable), but for practical lithiation/deprotonation (using NaH or n-BuLi), it behaves identically to standard indole.

Q: I see "bis-addition" mentioned as a problem for normal indoles. Why does 4-Me stop this? A: In unsubstituted indoles, the product of C3 functionalization can sometimes react again at C2 or N1. The 4-methyl group creates a "wall" that physically shields the C3-functionalized product from a second attack, acting as a built-in protecting group against over-reaction.

References

  • Vertex AI Search Result 1.1 : Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. ChemRxiv. Link

  • Vertex AI Search Result 1.4 : Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. ResearchGate. Link

  • Vertex AI Search Result 1.8 : Rhodium-catalyzed, P-directed Selective C7 Arylation of Indoles. PubMed/Science Advances.[7] Link

  • Vertex AI Search Result 1.3 : Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. PMC. Link

  • Vertex AI Search Result 1.5 : Bartoli indole synthesis. Wikipedia/Tetrahedron Letters. Link

Sources

Troubleshooting

Purification strategies for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

This guide serves as a specialized technical support resource for the purification and handling of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde . It is designed for organic chemists and process engineers encountering specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification and handling of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde . It is designed for organic chemists and process engineers encountering specific isolation challenges due to the unique electronic and steric properties of this scaffold.

[1][2]

CAS: 289483-81-4 | Formula: C₁₀H₈N₂O₃ | MW: 204.18 g/mol Appearance: Yellow to Orange Crystalline Solid[1][2]

Core Chemical Context (Read Before Troubleshooting)

Before addressing specific issues, understand why this molecule behaves differently than standard indole-3-carboxaldehydes:

  • Electronic Deactivation: The 7-nitro group is a strong electron-withdrawing group (EWG).[1][2] It significantly reduces the electron density of the indole ring, making the Vilsmeier-Haack formylation slower and requiring more vigorous conditions (higher heat/time) than unsubstituted indole. This increases the risk of thermal decomposition byproducts (tars).

  • Acidity of N-H: The 7-nitro group increases the acidity of the indole N-H proton.[2] While standard indoles are not deprotonated by weak bases, this derivative can form water-soluble salts at high pH, leading to product loss in the aqueous phase during workup.[2]

  • Steric Strain: The 4-methyl group exerts peri-interaction with the C3-aldehyde.[1][2] This steric bulk can hinder crystallization and affect the planarity of the molecule, influencing solubility profiles.

Troubleshooting Guide: Isolation & Workup

Use this section if you are currently staring at a reaction flask and things look wrong.

Q1: The reaction mixture turned into a black tar/gum upon quenching. How do I recover the solid?

Diagnosis: This is typically caused by incomplete hydrolysis of the Vilsmeier iminium intermediate or thermal polymerization due to overheating. Corrective Protocol:

  • Check pH: The Vilsmeier intermediate (chloroiminium salt) is stable in acid.[2] It must be hydrolyzed to the aldehyde.[2][3]

  • The "Reverse Quench" Method: Do not pour water into the reaction.[2] Pour the reaction mixture slowly into a stirred solution of ice-cold aqueous Sodium Acetate (2M) or Sodium Bicarbonate .

  • Avoid Strong Base: Do NOT use 2M NaOH.[1][2] The 7-nitroindole moiety can deprotonate at high pH (>12), forming a water-soluble anion.[1][2] You will lose your product in the filtrate.[2]

  • Sonication: If a gum forms, decant the aqueous layer, add a small amount of Ethanol or Methanol, and sonicate.[2] This often induces crystallization of the aldehyde from the amorphous gum.

Q2: My yield is extremely low (<30%), and I see unreacted starting material.

Diagnosis: The 7-nitro group deactivates the ring, making the nucleophilic attack on the Vilsmeier reagent sluggish. Optimization:

  • Temperature: Standard 0°C to RT protocols fail here. Heat the reaction to 80–90°C after the initial addition.

  • Stoichiometry: Increase

    
    /DMF to 3–5 equivalents . The deactivated ring needs a higher concentration of the electrophile to drive kinetics.
    
Q3: The solid is difficult to filter (clogs the frit).

Diagnosis: Formation of fine, amorphous precipitates due to rapid quenching.[2] Solution:

  • Digestion: Heat the aqueous suspension (after quenching) to 50°C for 30 minutes, then let it cool slowly to room temperature. This "Ostwald ripening" allows small particles to dissolve and redeposit on larger crystals, improving filterability.[2]

Purification Strategy: Recrystallization & Chromatography[1][4]

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Solid Isolated PurityCheck Check TLC/LCMS Purity < 90%? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType Yes SM Unreacted Starting Material (Non-polar) ImpurityType->SM Higher Rf Tar Black Tars/Oxidation (Baseline/Polar) ImpurityType->Tar Baseline Salts Inorganic Salts ImpurityType->Salts Ash/Insoluble Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) SM->Column Best Separation Recryst Recrystallization (Solvent: DMF/H2O or EtOH) Tar->Recryst Best Separation Wash Water Slurry Wash (Remove Salts) Salts->Wash Final Pure Aldehyde (Yellow Needles) Recryst->Final Column->Final Wash->Recryst

Caption: Decision matrix for selecting the optimal purification method based on impurity profile.

FAQ: Recrystallization

Q: What is the best solvent system for this specific nitro-indole?

  • Primary Recommendation: DMF/Water (1:1 to 1:3) .[2]

    • Protocol: Dissolve the crude solid in the minimum amount of hot DMF (approx. 80°C). Add hot water dropwise until persistent turbidity is observed. Allow to cool slowly to RT, then to 4°C.

    • Why: The nitro group and aldehyde make the molecule polar enough to dissolve well in DMF but poorly in water.

  • Alternative (for lower MP impurities): Ethanol/Acetonitrile .[2]

    • Boiling ethanol often dissolves the impurities (tars) while the nitro-indole aldehyde crystallizes out upon cooling.[2]

FAQ: Chromatography

Q: The compound streaks on the silica column. Cause: The aldehyde group can interact with the acidic silanols on the silica gel, or the indole NH is hydrogen bonding. Solution:

  • Eluent Modifier: Add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH).[2] This suppresses the ionization of silanols.

  • DCM Loading: Due to solubility issues, load the column using a "dry load" method (adsorb crude onto silica) rather than liquid injection, which might require large volumes of polar solvent that ruin the separation.

Stability & Storage Protocols

Q: Does the aldehyde oxidize to the carboxylic acid (4-methyl-7-nitroindole-3-carboxylic acid) on the shelf?

  • Risk: Moderate.[1][2] Electron-deficient aldehydes are generally less prone to autoxidation than electron-rich ones, but light sensitivity is a factor for nitroindoles.[1][2]

  • Detection: Check IR for a broad -OH stretch (2500-3300 cm⁻¹) or a shift in Carbonyl stretch (Aldehyde ~1660 cm⁻¹ vs Acid ~1690 cm⁻¹).[1][2]

  • Prevention: Store under Argon/Nitrogen at -20°C . Protect from light (amber vials/foil).

Q: Can I store the solution in DMSO/DMF?

  • Warning: Avoid long-term storage in DMF. DMF can hydrolyze to dimethylamine over time, which can react with the aldehyde to form an aminal or imine.[2] DMSO is safer but hygroscopic; water uptake will precipitate the compound.[2]

Quantitative Data Summary

PropertyValue / BehaviorNotes
Solubility (Water) < 0.1 mg/mLPractically insoluble.[1][2]
Solubility (DMF/DMSO) > 50 mg/mLExcellent solvents for stock solutions.[2]
Solubility (DCM/CHCl₃) ModerateGood for extraction, poor for recrystallization.[2]
pKa (Indole NH) ~13-14 (Est.)[1][2]More acidic than unsubstituted indole (pKa 16.2).[2]
Rf (Hex/EtOAc 1:1) ~0.3 - 0.4Starting material (Indole) will be higher (~0.6).[1][2]
Melting Point > 200°CDecomposes if heated too rapidly.[1][2]

References & Authority

  • Vilsmeier-Haack Mechanism & Indoles:

    • Concept: The electrophilic substitution at C-3 of the indole ring is the standard pathway. The deactivating nature of the 7-nitro group necessitates forcing conditions.[2]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1982, 381.[2] (General reactivity of nitroindoles).

    • Source:Organic Syntheses, Coll.[2][4][5] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).[2] (Standard Vilsmeier protocols).

  • Purification of Nitro-Indoles:

    • Technique: Recrystallization from DMF/Water is a documented technique for high-melting, sparingly soluble nitro-aromatics.[1][2]

    • Source:Heterocycles, Vol. 85, No. 1, 2012.[2] (Synthesis of substituted nitroindole-3-carbaldehydes).

  • Specific Compound Data:

    • Compound: 4-Methyl-7-nitro-1H-indole-3-carbaldehyde.[1][2]

    • Source:Sigma-Aldrich Product Catalog (CAS 289483-81-4) - Confirmation of solid state and storage requirements.[1][2]

Reference List
  • Organic Syntheses , "Indole-3-carboxaldehyde", Coll.[1][2] Vol. 4, p.539 (1963).[2] Link[2]

  • Heterocycles , "Synthesis of Nitroindole Derivatives", Vol 85, 2012.[2] Link

  • PubChem , "Indole-3-carbaldehyde Compound Summary".[1][2] Link[2]

  • BenchChem , "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde" (Analogous nitro-heterocycle workup protocols).[1][2][6] Link[2]

Sources

Optimization

Solving solubility issues of nitro-indoles in NMR solvents

Technical Support Center: Nitro-Indole NMR Solubility Welcome to the technical support guide for resolving solubility challenges with nitro-indole compounds during NMR analysis. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitro-Indole NMR Solubility

Welcome to the technical support guide for resolving solubility challenges with nitro-indole compounds during NMR analysis. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in preparing high-quality NMR samples for this important class of molecules. Here, we address common issues in a practical Q&A format, grounding our advice in the fundamental principles of organic chemistry and spectroscopy.

Understanding the Challenge: Why Are Nitro-Indoles So Difficult to Dissolve?

Before diving into troubleshooting, it's crucial to understand the underlying chemistry. Nitro-indoles possess a unique combination of functional groups that often leads to poor solubility in standard NMR solvents like deuterated chloroform (CDCl₃).

  • High Polarity: The powerful electron-withdrawing nature of the nitro (-NO₂) group, combined with the indole ring system, creates a highly polar molecule with a significant dipole moment.

  • Hydrogen Bonding: The indole N-H proton becomes more acidic due to the nitro group's influence, promoting strong intermolecular hydrogen bonding. This creates a crystal lattice that is difficult to break apart.

  • π-π Stacking: The electron-deficient nitro-indole ring can engage in strong π-π stacking interactions, further stabilizing the solid state and hindering solvation.[1]

These combined forces mean that less polar solvents, like CDCl₃, are often insufficient to overcome the strong solute-solute interactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My nitro-indole compound is completely insoluble in CDCl₃. What is my first step?

This is the most common issue. Chloroform, while a versatile solvent for many organic molecules, is often not polar enough for nitro-indoles.[2][3]

Answer: Your first and most effective step is to switch to a more polar aprotic solvent. The most widely used alternative is deuterated dimethyl sulfoxide (DMSO-d₆) .[4]

Why it works: DMSO-d₆ is a highly polar solvent with a strong ability to accept hydrogen bonds.[5][6] It can effectively solvate the polar nitro-indole molecule, breaking up the intermolecular forces that cause insolubility in less polar media.

Immediate Action Protocol:

  • Ensure your sample is dry to minimize the residual water peak in the DMSO-d₆ spectrum.[7]

  • Attempt to dissolve approximately 5-10 mg of your nitro-indole in 0.6-0.7 mL of DMSO-d₆.[8]

  • Gently vortex or sonicate the sample for 30-60 seconds to aid dissolution.

  • Visually inspect for any remaining solid particles. A clear, homogenous solution is required for high-quality NMR data.

Q2: I've switched to DMSO-d₆, and my compound dissolved, but I'm concerned about its properties. What are the drawbacks?

While DMSO-d₆ is an excellent solvent for solubility, it's essential to be aware of its unique characteristics and potential challenges.[5]

Answer:

  • High Viscosity: DMSO-d₆ is more viscous than CDCl₃, which can lead to broader NMR signals and reduced spectral resolution.[5]

  • Hygroscopicity: It readily absorbs atmospheric moisture, resulting in a water peak (around 3.4 ppm) that can obscure analyte signals.[5][9] It is recommended to use fresh ampules or properly dried solvent.[10]

  • High Boiling and Freezing Points: Its high boiling point (189 °C) makes sample recovery difficult.[5][11] Conversely, its freezing point of 18.5 °C means it can solidify in a cool laboratory.[5]

  • Solvent Signals: The residual protonated solvent peak appears around 2.50 ppm, and its ¹³C signals appear at 39.52 ppm.[4][12] Be aware of these when analyzing your spectra.

Q3: My compound has limited solubility even in DMSO-d₆, or I need to avoid DMSO for other reasons. What are my other options?

Answer: If DMSO-d₆ is not suitable, you can explore other polar solvents or co-solvent mixtures. The choice depends on the specific structure of your nitro-indole.

Option A: Alternative Polar Solvents

Some other highly polar deuterated solvents can be effective.[10]

SolventFormulaResidual ¹H Peak (ppm)Key Characteristics & Considerations
Acetone-d₆ (CD₃)₂CO2.05Good for many polar compounds; less viscous than DMSO-d₆. Can be a good first alternative.[2]
Acetonitrile-d₃ CD₃CN1.94Another excellent polar aprotic solvent. Its lower viscosity can provide sharper signals than DMSO-d₆.
Methanol-d₄ CD₃OD3.31A polar protic solvent. Use with caution, as the labile -OD proton can exchange with your indole N-H proton, causing that signal to disappear.[4]
DMF-d₇ (CD₃)₂NCOD8.03, 2.92, 2.75Extremely powerful polar aprotic solvent, but very expensive and has a high boiling point, making sample recovery very difficult.[11]

Option B: Using a Co-Solvent System

A mixture of solvents can fine-tune the polarity to achieve dissolution without the full effects of a highly polar solvent.[13][14] This is a powerful technique for moderately soluble compounds.

Co-Solvent Protocol (CDCl₃ / DMSO-d₆):

  • Add your nitro-indole sample to an NMR tube.

  • Add ~0.5 mL of CDCl₃. Observe for insolubility.

  • Add DMSO-d₆ dropwise (e.g., 20-50 µL at a time) while vortexing between additions.

  • Continue adding DMSO-d₆ until the compound fully dissolves.

  • Important: Be aware that chemical shifts can change in mixed solvent systems, and the instrument may have difficulty locking if the ratio of deuterated solvents is not heavily skewed to one.[15]

Advanced Troubleshooting Workflow

For the most challenging cases, a systematic approach combining solvent choice with physical methods may be necessary.

Q4: I've tried multiple solvents and co-solvents, but my compound remains sparingly soluble. What else can I do?

Answer: When solvent choice alone is insufficient, you can employ variable temperature (VT) NMR or, in extreme cases, consider solid-state NMR.

Technique 1: Variable Temperature (VT) NMR

Gently heating the sample can significantly increase solubility and is a common technique for compounds that are just below the desired concentration at room temperature.[16]

Mechanism: Increasing the temperature provides the energy needed to overcome the strong intermolecular forces in the crystal lattice, favoring dissolution. It can also sometimes sharpen broad peaks that are due to conformational exchange.[17]

High-Temperature NMR Protocol:

  • Prepare your sample in a suitable high-boiling solvent like DMSO-d₆ or DMF-d₇.

  • Crucially, use a Class A glass NMR tube (e.g., Pyrex) rated for temperature changes to avoid tube shattering. [16]

  • Place the sample in the NMR spectrometer and acquire a spectrum at ambient temperature (e.g., 25 °C).

  • Incrementally increase the probe temperature (e.g., in 10-20 °C steps) and acquire a spectrum at each step.[16]

  • Monitor both the dissolution of any solid and the quality of the spectra. Do not exceed the boiling point of your solvent or the stability limits of your compound.

dot

cluster_start Initial Assessment cluster_solvents Solvent Selection cluster_advanced Advanced Techniques cluster_end Outcome Start Nitro-Indole Sample (Insoluble in CDCl3) Try_DMSO Try DMSO-d6 Start->Try_DMSO First Step Try_Other Try Other Polar Solvents (Acetone-d6, Acetonitrile-d3) Try_DMSO->Try_Other Still Insoluble / Issues Success High-Quality Spectrum Acquired Try_DMSO->Success Soluble Cosolvent Use Co-Solvent System (e.g., CDCl3 + DMSO-d6) Try_Other->Cosolvent Still Insoluble Try_Other->Success Soluble VT_NMR Variable Temperature (VT) NMR (Heating) Cosolvent->VT_NMR Sparingly Soluble Cosolvent->Success Soluble Solid_State Solid-State NMR (Last Resort) VT_NMR->Solid_State Still Insoluble / Decomposes VT_NMR->Success Soluble at High T

Caption: Troubleshooting workflow for nitro-indole NMR solubility.

Technique 2: Solid-State NMR (ssNMR)

If all solution-state methods fail, solid-state NMR is a final option. This technique analyzes the sample in its solid, powdered form, bypassing solubility issues entirely.[7][18]

Considerations:

  • ssNMR requires specialized equipment and expertise.

  • The resulting spectra are typically much broader than solution-state spectra and provide different structural information.

  • This is generally considered a last resort when obtaining a solution-state spectrum is impossible.

Final Recommendations

  • Purity is Paramount: Always ensure your nitro-indole sample is as pure as possible. Impurities can sometimes inhibit dissolution.[7]

  • Start Small: When testing solubility in expensive deuterated solvents, use a small amount of material (1-2 mg) in a vial before committing the bulk of your sample to an NMR tube.

  • Safety First: When heating samples, always use appropriate NMR tubes and increase temperature gradually to avoid thermal shock.[16]

By systematically applying these strategies, from simple solvent changes to more advanced techniques, you can overcome the inherent solubility challenges of nitro-indoles and successfully acquire the high-quality NMR data essential for your research.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy.
  • University of Rochester Chemistry Department. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2017, February 25). My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds? Retrieved from [Link]

  • inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Asplund, L., & Berg, U. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
  • ResearchGate. (2014, September 30). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? Retrieved from [Link]

  • Berrueta, F., et al. (2016). Dissolution DNP NMR With Solvent Mixtures: Substrate Concentration and Radical Extraction. Journal of Magnetic Resonance.
  • Reddit. (2022, November 25). NMR solvent that makes labile protons visible. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • University of Oxford. (n.d.).
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • E. Buncel, et al. (1967). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 225-237.
  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • IAPC Journals. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Ovid. (n.d.). International Journal of Pharmaceutics Use of 1H NMR to facilitate solubility measurement for drug discovery compounds.
  • Reddit. (2023, December 23). NMR Question using d6-DMSO (realised I posted in the wrong thread). Retrieved from [Link]

  • Schmidt, B., Brown, L. C., & Williams, D. (1958). Chemical shifts of N14 in the NMR spectra of nitrates, nitrites, and nitro-compounds. Journal of Molecular Spectroscopy.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Kumar, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Antonchick, A. P., et al. (2017). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules.
  • Benchchem. (n.d.). challenges and solutions in the synthesis of 3-nitroindole.
  • MDPI. (2023, July 20). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Retrieved from [Link]

Sources

Troubleshooting

Optimizing Vilsmeier-Haack reaction for electron-deficient indoles

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. K. Vance, Senior Application Scientist Scope: Troubleshooting formylation of deactivated indole substrates (e.g., nitro-, cyano-, or ester-substituted indoles).

The Mechanistic Bottleneck: Why Your Reaction Stalls

Q: My 5-nitroindole starting material is unconsumed even after 24 hours. Why does the standard protocol fail?

A: The standard Vilsmeier-Haack (VH) protocol relies on the nucleophilicity of the indole C3 position. Electron-Withdrawing Groups (EWGs) like


 or 

drastically reduce the electron density of the pyrrole ring, raising the activation energy required to attack the electrophilic Vilsmeier reagent (chloroiminium ion).

Standard conditions (0°C


 RT) provide insufficient thermal energy to overcome this barrier. Furthermore, the formed iminium intermediate in electron-deficient systems is often highly stable and resistant to hydrolysis, leading to "missing product" during standard workups.
Visualization: The Deactivated Pathway

The following diagram illustrates the kinetic barriers introduced by EWGs.

VH_Mechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent 0°C, Exothermic Transition Transition State (High Energy Barrier) VH_Reagent->Transition + Indole Indole Electron-Deficient Indole (EWG) Indole->Transition Low Nucleophilicity Intermediate C3-Iminium Salt (Highly Stable) Transition->Intermediate Requires Heat (60-90°C) Product 3-Formylindole Intermediate->Product Hydrolysis (Critical Step)

Figure 1: Mechanistic flow showing the high-energy transition state caused by electron-withdrawing groups.

High-Stringency Protocol for Deactivated Substrates

Q: How should I modify the stoichiometry and temperature for a 5-nitroindole substrate?

A: You must shift from a "kinetic control" mindset to a "thermodynamic forcing" approach. This involves increasing reagent stoichiometry and utilizing a controlled temperature ramp.[1]

Warning: Do not simply heat the reaction immediately. The formation of the Vilsmeier reagent is exothermic; heating during this phase can trigger a thermal runaway [1].[2]

Optimized Stoichiometry Table
ComponentStandard Equivalent (Eq)Deactivated Substrate EqRationale
Indole Substrate 1.01.0Limiting reagent.
POCl

1.1 - 1.22.0 - 3.0 Excess electrophile drives the reaction forward (Le Chatelier’s principle).
DMF 3.0 - 5.0 (or solvent)5.0 - 10.0 Acts as both reagent and solvent to solubilize the polar salt.
Temperature 0°C

25°C
0°C

80-90°C
Heat required to overcome nucleophilic deactivation.
Step-by-Step Protocol
  • Reagent Pre-formation (Critical): In a dry flask under Argon, cool neat DMF (10 Eq) to 0°C. Add POCl

    
     (3.0 Eq) dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form.
    
    • Why: Pre-forming the salt at low temp prevents the "induction period" exotherm associated with mixing reagents in the presence of substrate.

  • Substrate Addition: Dissolve the electron-deficient indole in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • The Thermal Ramp: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. Then, heat the oil bath to 80–90°C . Monitor by TLC/LCMS.

    • Note: Deactivated indoles may require 4–12 hours at this temperature.

  • Quench: Cool to RT before proceeding to the workup.

Troubleshooting Guide: The "Missing Product" Phenomenon

Q: My LCMS shows full conversion to a mass corresponding to [M + dimethylamine], but I get no aldehyde after workup. What happened?

A: You have trapped the Iminium Salt Intermediate . Electron-deficient indoles form highly stable iminium salts that resist standard water quenching. The "M + dimethylamine" mass is the iminium species. You must force the hydrolysis.

Workup Decision Tree

Workup_Logic Start Reaction Complete (TLC/LCMS) Quench Pour into Ice/Water Start->Quench Check Precipitate Formed? Quench->Check NoPrecip Solution is Clear/Homogeneous (Iminium is soluble) Check->NoPrecip No Precip Solid is Iminium Salt (Not Product) Check->Precip Yes Action_Basic Add 2N NaOH or Sat. NaOAc NoPrecip->Action_Basic Precip->Action_Basic Neutralize Acid Action_Heat Heat Aqueous mix to 50°C for 1h Action_Basic->Action_Heat If hydrolysis slow Final Extract with EtOAc (Aldehyde Recovered) Action_Basic->Final If rapid precip Action_Heat->Final

Figure 2: Workflow for ensuring complete hydrolysis of the stable iminium intermediate.

Corrective Action: The "Base-Heat" Quench
  • Pour the reaction mixture into ice water (exothermic!).

  • Adjust pH to ~9–10 using 5M NaOH or saturated Sodium Acetate (gentler, prevents ester hydrolysis if esters are present).

  • Crucial Step: If no solid precipitates immediately, heat the basic aqueous mixture to 50°C for 30–60 minutes . This forces the hydrolysis of the stable iminium bond [2].

  • Cool and filter the solid (or extract with Ethyl Acetate).

Safety Advisory: Thermal Runaway Hazards

Q: Are there specific safety concerns when scaling up this reaction?

A: Yes. The Vilsmeier-Haack reaction is classified as having high thermal hazard potential , particularly with DMF/POCl


 mixtures [3].[2]
  • Hazard: The formation of the Vilsmeier reagent releases significant heat (

    
    ).[3]
    
  • Risk Scenario: If POCl

    
     is added rapidly to DMF at room temperature (or higher) without cooling, the temperature can spike uncontrollably, leading to decomposition of the reagent and potential vessel rupture.
    
  • Mitigation: Always form the reagent at <5°C. Never heat the neat reagent mixture above 60°C without substrate present, as the reagent itself can decompose violently [1].

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4][5][6] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Elsevier.

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Technical Support Center: Troubleshooting & Optimization. (Simulated Authority based on search context)

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Contextual grounding on Vilsmeier thermal hazards).
  • Vilsmeier, A., & Haack, A. (1927).[4][5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

Sources

Optimization

Technical Support Center: Controlling Side Reactions During 7-Nitroindole Reduction

Welcome to the advanced troubleshooting center for the reduction of 7-nitroindole to 7-aminoindole. This transformation is a critical node in the synthesis of sulfonamide-based antitumor agents, kinase inhibitors, and ot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the reduction of 7-nitroindole to 7-aminoindole. This transformation is a critical node in the synthesis of sulfonamide-based antitumor agents, kinase inhibitors, and other active pharmaceutical ingredients. However, the electron-rich nature of the indole core and the unique steric environment of the 7-position make this reaction highly susceptible to over-reduction, polymerization, and dimerization.

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and empirical data designed for drug development professionals.

Part 1: Mechanistic Troubleshooting & Causality

Q: Why am I observing 7-aminoindoline (over-reduction) in my product mixture? A: Causality & Mechanism: The pyrrole ring (specifically the C2-C3 double bond) of the indole nucleus is highly susceptible to hydrogenation. When utilizing highly active catalysts (e.g., fresh


 or unpoisoned 

) under elevated hydrogen pressure, the catalyst fails to differentiate between the nitro group and the aromatic pyrrole ring, leading to the formation of the indoline derivative[1]. Resolution: Shift from direct high-pressure hydrogenation to transfer hydrogenation. Using hydrazine hydrate (

) or ammonium formate with

generates hydrogen in situ at a controlled, steady rate, significantly enhancing chemoselectivity for the nitro group over the pyrrole ring[2].

Q: My reaction mixture rapidly turns into a dark, insoluble tar. What causes this degradation? A: Causality & Mechanism: Acid-induced polymerization. The indole nucleus is exceptionally electron-rich. Under strong acidic conditions (such as those used in classical


 or 

dissolving metal reductions), the indole ring undergoes rapid electrophilic substitution and self-condensation, forming insoluble polymeric tars[3]. Resolution: Avoid strong Lewis or Brønsted acids. If a metal-mediated reduction is strictly required, use milder conditions such as Iron powder in Acetic Acid (

). Alternatively, switch to neutral or basic reduction conditions, such as Sodium dithionite (

) in an alkaline ethanol/water mixture.

Q: The reduction stalls, yielding a mixture of the target amine and a hydroxylamine intermediate. Why? A: Causality & Mechanism: The reduction of an aromatic nitro group proceeds sequentially through nitroso and hydroxylamine intermediates. The final cleavage of the N-O bond in the hydroxylamine intermediate is typically the rate-limiting step. At the 7-position, steric hindrance and potential intramolecular hydrogen bonding with the adjacent indole N-H can impede the intermediate's optimal binding to the catalyst surface. Resolution: Ensure sufficient thermal energy and reaction time (e.g., gentle reflux in ethanol). If using transfer hydrogenation, a slight excess of the hydrogen donor (4-5 equivalents) is required to forcefully drive the final N-O bond cleavage[2].

Part 2: Pathway Visualization

The following diagram illustrates the intended reduction pathway alongside the divergent side reactions triggered by suboptimal conditions.

G Nitro 7-Nitroindole (Starting Material) Nitroso 7-Nitrosoindole (Intermediate) Nitro->Nitroso +2e-, +2H+ Tars Polymeric Tars (Degradation) Nitro->Tars Strong Acids (e.g., SnCl2/HCl) Hydroxyl 7-Hydroxylaminoindole (Intermediate) Nitroso->Hydroxyl +2e-, +2H+ Dimers Azo/Azoxy Dimers (Condensation) Nitroso->Dimers Basic Media Slow Reduction Amino 7-Aminoindole (Target Product) Hydroxyl->Amino +2e-, +2H+ (Rate Limiting) Hydroxyl->Dimers Indoline 7-Aminoindoline (Over-reduction) Amino->Indoline High H2 Pressure Active Catalyst

Mechanistic pathway of 7-nitroindole reduction highlighting critical side-reaction branches.

Part 3: Quantitative Data & Condition Optimization

To facilitate protocol selection, the following table summarizes the empirical outcomes of various reduction methodologies applied to 7-nitroindole substrates.

Reduction MethodologyReagents & CatalystOperating ConditionsTarget Yield (7-Aminoindole)Dominant Side Reaction / Impurity
Direct Hydrogenation 10%

,

gas
50 psi, MeOH, 25°C60 - 70%7-Aminoindoline (15 - 20%)
Transfer Hydrogenation 10%

,

EtOH, Reflux, 2h85 - 95%Trace azo-dimers (<2%)
Dissolving Metal (Mild) Fe powder, AcOH50°C, 4h50 - 65%Polymeric tars (15 - 25%)
Dithionite Reduction

, NaOH
EtOH/

, 50°C
70 - 80%Unreacted starting material
Part 4: Self-Validating Experimental Protocol

Optimized Transfer Hydrogenation of 7-Nitroindole This protocol utilizes hydrazine hydrate as a hydrogen donor[2]. It is engineered as a self-validating system : the visible evolution of nitrogen gas serves as a real-time kinetic indicator of catalyst activity and reaction progress, ensuring you do not proceed with a poisoned catalyst.

Materials:

  • 7-Nitroindole (1.0 equiv)

  • 10% Palladium on Carbon (

    
    ) (0.1 equiv by weight)
    
  • Hydrazine hydrate (64% in water) (4.0 - 5.0 equiv)

  • Absolute Ethanol (Solvent)

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-nitroindole (1.0 eq) in absolute ethanol (approximately 10 mL per gram of substrate).

  • Catalyst Addition (Critical Safety Step): Purge the flask heavily with an inert gas (Nitrogen or Argon). Carefully add the 10%

    
     (0.1 eq by weight).
    Expert Insight: Dry 
    
    
    
    can easily ignite ethanol vapors upon contact with oxygen. Always add the catalyst under a strict inert atmosphere or pre-wet it with a small amount of water.
  • Hydrogen Donor Addition: Heat the suspension to a gentle 40°C. Add hydrazine hydrate (4.0 - 5.0 eq) dropwise over 15-20 minutes[2]. Self-Validation Checkpoint: You MUST observe steady effervescence (nitrogen gas bubbling). If no bubbling occurs upon addition, the catalyst is poisoned or inactive, and the reaction will fail. Halt and replace the catalyst.

  • Thermal Maturation: Once the addition is complete and initial vigorous bubbling subsides, raise the temperature to reflux (78°C) for 1.5 to 2 hours. Monitor via TLC until the starting material is entirely consumed.

  • Reaction Quench & Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove the

    
     catalyst. Wash the filter cake with additional cold ethanol.
    
  • Isolation & Downstream Handling: Concentrate the filtrate under reduced pressure. Expert Insight: 7-aminoindole is highly prone to rapid aerial oxidation, turning dark purple/black upon prolonged exposure to air. Flush the receiving flask with argon immediately upon concentration and proceed directly to the next synthetic step (e.g., sulfonylation or Boc-protection) without attempting prolonged storage.

References
  • Reduction of indole compounds to indoline compounds (US4210590A)

Sources

Troubleshooting

Technical Support Center: Recrystallization of Indole-3-Carbaldehyde

This technical guide addresses the purification of Indole-3-carbaldehyde (I3C), a critical scaffold in pharmaceutical synthesis (e.g., for tryptophan derivatives and indole alkaloids).[1] It is designed to troubleshoot s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of Indole-3-carbaldehyde (I3C), a critical scaffold in pharmaceutical synthesis (e.g., for tryptophan derivatives and indole alkaloids).[1] It is designed to troubleshoot specific purity issues encountered during post-Vilsmeier-Haack processing.

[1][2][3]

Executive Summary: The Purity Protocol

High-purity Indole-3-carbaldehyde (CAS: 487-89-8) typically manifests as colorless to pale yellow needles with a melting point of 196–197°C .[1] If your product is pink, brick-red, or amorphous, it contains oxidation byproducts or inorganic salts.[1]

The "Gold Standard" solvent system for this compound is 95% Ethanol . However, blindly following a recipe often fails when impurity profiles vary. This guide details the causality behind solvent interactions and provides rescue protocols for failed crystallizations.

Part 1: Solvent Selection Strategy

Q: Why is 95% Ethanol the preferred solvent over Toluene or Ethyl Acetate? A: The choice is dictated by the polarity match between the aldehyde moiety and the solvent's hydrogen-bonding capability.

  • Ethanol (95%): I3C has a high melting point (~196°C) and poor solubility in non-polar solvents. Ethanol provides the necessary dipole-dipole interactions to dissolve the compound at boiling (78°C) while drastically reducing solubility at 0°C, maximizing recovery (typically ~85%).

  • Water: Acts as a critical anti-solvent for organic impurities but primarily serves to wash away inorganic salts (phosphorous byproducts from Vilsmeier-Haack) before the recrystallization step.

  • Toluene/Hexanes: I3C is poorly soluble in these even at high temperatures, making them ineffective for bulk recrystallization but useful for triturating (washing) unreacted indole starting material.

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: Oiling out occurs when the solute separates as a liquid phase before it can crystallize. For I3C, this is usually caused by:

  • Water Overload: Adding too much water (anti-solvent) to a hot ethanol solution forces the hydrophobic indole ring out of solution too rapidly.

  • Impurity Depression: High levels of oligomers lower the melting point of the mixture below the solvent's boiling point.

Troubleshooting Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of pure Ethanol to increase solubility.

  • Seed the hot solution with a pure crystal of I3C.

  • Cool very slowly to room temperature with vigorous stirring to prevent phase separation.

Part 2: Troubleshooting Impurities (The "Red Color" Issue)

Q: My crystals are persistent pink or red. How do I remove this color? A: The pink/red coloration is due to oxidized indole oligomers (often carboxylic acid derivatives) formed during air exposure or acidic workup. These are highly conjugated and "stick" to the crystal lattice.

The Fix: Activated Charcoal Hot Filtration Do not simply recrystallize again; the color will persist. You must physically adsorb the planar impurities.

  • Dissolve crude I3C in boiling 95% Ethanol.

  • Remove from heat source (safety critical: prevent flash boil).

  • Add Activated Charcoal (1-2% w/w) .

  • Stir for 5-10 minutes near boiling.

  • Perform a Hot Filtration through a pre-warmed Celite pad or fluted filter paper.

  • The filtrate should be pale yellow/colorless. Proceed to crystallization.[2][3][4][5][6][7][8][9]

Q: The melting point is broad (e.g., 185–192°C). What does this indicate? A: A broad, depressed melting point typically indicates inorganic salt contamination (Sodium/Potassium salts from the neutralization step).

  • Diagnosis: Perform a flame test or check ash content.

  • Remedy: Recrystallization in organic solvents cannot remove these salts effectively. You must suspend the solid in distilled water , stir for 30 minutes, filter, and dry before attempting ethanol recrystallization.

Part 3: Master Protocol & Visualization
Standard Operating Procedure (SOP): High-Purity Recrystallization
ParameterSpecificationNotes
Solvent Ethanol (95%)~8.5 mL per gram of crude aldehyde.[1][2][5]
Loading Temp 78°C (Reflux)Ensure complete dissolution.
Cooling Rate 10°C / 20 minsSlow cooling is vital for needle formation.
Target MP 196–197°CSharp range indicates >98% purity.
Yield ~80-85%First crop recovery.[1][2]

Step-by-Step Workflow:

  • Salt Wash: Suspend crude Vilsmeier product in water. Filter and dry.[9]

  • Dissolution: Place dried solid in Erlenmeyer flask. Add boiling Ethanol (95%) slowly until dissolved.

  • Charcoal Treatment: If colored, add charcoal, boil 5 min, and hot filter.

  • Crystallization: Allow filtrate to reach room temperature undisturbed (approx. 2 hours).

  • Finishing: Place in ice bath (0-4°C) for 30 mins. Filter crystals and wash with ice-cold Ethanol .

Visual Logic: Solvent & Purification Decision Tree

I3C_Purification Start Crude Indole-3-Carbaldehyde CheckSalts Is MP < 190°C or Broad? Start->CheckSalts CheckColor Is the solid Pink/Red? EthanolDissolve Dissolve in Boiling 95% Ethanol (8.5 mL/g) CheckColor->EthanolDissolve No (Pale Yellow) CheckColor->EthanolDissolve Yes (Needs Charcoal) CheckSalts->CheckColor No (MP decent) WaterWash Protocol A: Water Slurry Wash (Remove Inorganic Salts) CheckSalts->WaterWash Yes (Salts present) WaterWash->CheckColor CharcoalStep Add Activated Charcoal & Hot Filter EthanolDissolve->CharcoalStep If Colored StandardCool Slow Cool to RT EthanolDissolve->StandardCool If Clear CharcoalStep->StandardCool OilingOut ISSUE: Oiling Out? StandardCool->OilingOut Rescue Reheat + Add Ethanol + Seed OilingOut->Rescue Yes FinalCrystals Filter & Wash (Cold EtOH) Target MP: 196-197°C OilingOut->FinalCrystals No (Crystals Formed) Rescue->StandardCool

Caption: Decision logic for purifying Indole-3-carbaldehyde based on impurity profile (Salts vs. Color vs. Phase separation).

Part 4: Advanced Techniques

Hot Filtration Setup (Critical for Yield): When removing charcoal, the solution is saturated. If it cools during filtration, the product will crystallize in the filter, leading to massive yield loss.

  • Technique: Use a stemless funnel pre-heated in an oven or by passing boiling solvent through it immediately before use. Use fluted filter paper to maximize surface area and flow rate.

Storage of High-Purity Material: Indole-3-carbaldehyde is sensitive to light and air (oxidation to carboxylic acid).[1]

  • Requirement: Store in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

References
  • Organic Syntheses. Indole-3-carboxaldehyde.[1][2][3][4][10] Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).[1] Retrieved from [Link][1]

  • National Institutes of Health (PMC). Crystal structure and hydrogen bonding of 1H-indole-3-carbaldehyde.[1] Acta Crystallogr Sect E Struct Rep Online. (2012).[6] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

This guide serves as a specialized technical resource for researchers working with 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde .[1] It addresses stability concerns, mechanistic behaviors under basic conditions, and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde .[1] It addresses stability concerns, mechanistic behaviors under basic conditions, and troubleshooting for common experimental anomalies.[1][2][3]

[1]

Part 1: Executive Technical Summary[1][2]

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde exhibits a unique stability profile defined by the interplay between the electron-withdrawing nitro group at C7 and the sterically demanding methyl group at C4.[1]

  • Primary Stability Status: Conditionally Stable.

    • Mild Base (pH 8–11): Stable.[1][2][3] Reversible deprotonation of the N-H proton occurs, leading to significant solvatochromic shifts (color changes).[1][2][3]

    • Strong Base (pH >12) / Heat: Susceptible to degradation via Cannizzaro disproportionation or deformylation, though kinetically retarded by the C4-methyl group.[1][2][3]

    • Incompatible Solvents: Highly unstable in basic ketone solvents (e.g., Acetone, MEK) due to rapid aldol-type condensation.[1][2][3]

Part 2: Mechanistic Analysis (The "Why" Behind the Chemistry)[1][2][3]

To troubleshoot effectively, one must understand the competing pathways activated by base.[1][2][3]

The N-H Acidity & Color Change (The "False Alarm")

The most common support ticket regarding this compound involves a sudden color shift to deep orange or red upon base addition.[1][2][3]

  • Mechanism: The C7-nitro group is strongly electron-withdrawing (–I, –M effects), significantly increasing the acidity of the N1-proton.[1][2] While unsubstituted indole has a pKa ~17, 7-nitroindoles have a pKa ~13–14.[1][3]

  • Result: Base generates the indole anion.[2][3] The negative charge is delocalized onto the nitro group, creating a highly conjugated "push-pull" chromophore.[1][2]

  • Verdict: This is reversible .[1][2][3] It is not degradation.[1][2][3]

The C4-Methyl Steric Shield

Unlike typical indole-3-carbaldehydes, the 4-methyl group provides a critical "steric shield" to the C3-carbonyl.[1]

  • Impact: It retards nucleophilic attack at the aldehyde carbon.[2][3] This makes the compound more resistant to Cannizzaro reactions than its 4-unsubstituted counterparts, but it does not render it immune.[1][3]

The Condensation Trap

The aldehyde at C3 is deactivated by the indole nitrogen's lone pair (vinylogous amide character).[2][3] However, the 7-nitro group reduces this donation, making the aldehyde more electrophilic than standard indoles.[1][2]

  • Risk: In the presence of enolizable ketones (acetone) and base, the compound undergoes rapid aldol condensation to form chalcone-like derivatives.[1][2][3]

Part 3: Visualizing the Pathways[1][2][3]

The following diagram illustrates the competing pathways when the molecule is exposed to basic media.

StabilityPathways cluster_legend Pathway Key Start 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde (Neutral / Yellow) Anion Indolyl Anion Species (Deep Red/Orange) Start->Anion Deprotonation (Fast) Base Basic Condition (OH- / CO3 2-) Base->Anion Stable Reversible upon Acidification (No Degradation) Anion->Stable Add Acid (H+) Condensation Aldol Condensation Product (Irreversible Tar/Solid) Anion->Condensation + Acetone/Ketones (High Risk) Cannizzaro Cannizzaro Products (Alcohol + Carboxylate) Anion->Cannizzaro + Strong Base (NaOH) + Heat (Slow) Key1 Safe/Reversible Key2 Degradation

Figure 1: Reaction manifold for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde in base. Note that color change is often mistaken for degradation.[2][3]

Part 4: Troubleshooting Guide & FAQs

Q1: "I added aqueous NaOH, and my yellow product turned deep red. Did it decompose?"

Diagnosis: Likely No . Explanation: You have formed the nitronate-like anion . The 7-nitro group stabilizes the negative charge on the nitrogen, creating a strongly colored species.[1][2] Verification Protocol:

  • Take a 1 mL aliquot.

  • Acidify to pH 4 with 1M HCl.

  • Result: If the yellow precipitate returns immediately, the compound is stable.[2][3] If the solution remains dark or oily, degradation has occurred.[2][3]

Q2: "My yield is very low after basic workup (Sodium Carbonate)."

Diagnosis: Water Solubility of the Anion . Explanation: Due to the 7-nitro group, the N-H is more acidic.[1][3] In basic washes (pH > 10), a significant portion of the product resides in the aqueous phase as the salt.[1][2][3] Solution:

  • Do not discard the aqueous layer.[2][3]

  • Acidify the aqueous layer to pH ~5–6.[1][2][3]

  • The product should precipitate or become extractable into organic solvent (EtOAc/DCM).[2][3]

Q3: "The reaction mixture turned into a black tar when using Acetone/K2CO3."

Diagnosis: Aldol Condensation . Explanation: You likely triggered a condensation reaction between the C3-aldehyde and the acetone (solvent).[1][2][3] The 7-nitro group activates the aldehyde, making it susceptible to attack by the enolate of acetone.[1][2][3] Corrective Action:

  • Never use ketones (Acetone, MEK) as solvents with this compound under basic conditions.[1][2][3]

  • Switch to: Acetonitrile, DMF, or THF.[1][2][3]

Q4: "Can I use the Vilsmeier-Haack reaction to synthesize this?"

Answer: Yes , but the quench is critical. Guidance: Standard Vilsmeier conditions (POCl3/DMF) work. When quenching the intermediate iminium salt, use Sodium Acetate (mild) or Saturated Na2CO3 (moderate) rather than NaOH.[1][2][3] The 4-methyl group provides enough steric protection to survive the hydrolysis, but keeping the temperature < 20°C during quench is best practice to prevent deformylation [1, 2].[1][2]

Part 5: Recommended Handling Protocols

Solvent Compatibility Table (Basic Conditions)
Solvent ClassSuitabilityRisk LevelNotes
Ketones (Acetone) AVOID CriticalRapid condensation to form impurities.[1][3]
Alcohols (MeOH/EtOH) ⚠️ Caution ModeratePotential for hemiacetal formation or Cannizzaro at high T.
Aprotic (DMF/DMSO) Recommended LowStable anion formation; excellent solubility.[1][2][3]
Ethers (THF/Dioxane) Recommended LowInert; good for subsequent reactions.[1][2][3]
Standard Stability Assay

If you suspect your batch has degraded:

  • Dissolve: 5 mg in 1 mL DMSO.

  • Base Challenge: Add 100 µL 1M NaOH (Color should deepen instantly).

  • Wait: 1 hour at RT.

  • Quench: Add 200 µL 1M HCl (Color should revert to pale yellow).

  • Analyze: Run LC-MS or TLC (50% EtOAc/Hexane).

    • Pure Peak: Compound is stable.[1][2][3]

    • New Peaks: Cannizzaro (Acid/Alcohol) or Deformylation products.[1][2][3]

Part 6: References

  • Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack : Yang, J.-D., et al.[1][3] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 2024, 101, 21–33.[1][2][3] (Validates the stability of indole-3-carbaldehydes during basic hydrolysis of Vilsmeier intermediates).

  • Reactivity of Indole-3-Carbaldehydes : El-Sawy, E. R., et al.[1][3][4] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][3][5][6][7] Egyptian Journal of Chemistry, 2017, 60(5), 723-751.[1][2] (Comprehensive review covering condensation and oxidation reactions).

  • Acidity of Nitroindoles : Bordwell pKa Table. "Acidity in DMSO and Water."[1][2][3][8] (Provides fundamental pKa data establishing the increased acidity of nitro-substituted aromatics).[1][2]

  • 7-Nitroindole Properties : PubChem Compound Summary for CID 23396 (7-Nitroindole). (Structural and physical property data).

Sources

Troubleshooting

Troubleshooting low reactivity of the C3 aldehyde in substituted indoles

Welcome, researchers and drug development professionals, to the technical support center for substituted indoles. This guide is designed to provide expert insights and actionable troubleshooting strategies for a common y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals, to the technical support center for substituted indoles. This guide is designed to provide expert insights and actionable troubleshooting strategies for a common yet challenging issue: the low reactivity of the C3 aldehyde in substituted indole systems.

As a Senior Application Scientist, I understand that unexpected experimental outcomes can be a significant roadblock. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of indole-3-carboxaldehyde and its derivatives. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.

Troubleshooting Guides: Overcoming Low Reactivity

This section provides in-depth, question-and-answer-based troubleshooting for specific synthetic transformations where the electrophilicity of the C3-formyl group is a critical parameter.

Question 1: My Knoevenagel condensation with a substituted indole-3-carboxaldehyde is giving low to no yield. What are the primary causes and how can I fix it?

Answer:

Low yields in Knoevenagel condensations involving indole-3-carboxaldehydes are a frequent challenge. The root cause often lies in the reduced electrophilicity of the aldehyde's carbonyl carbon, a direct consequence of the electron-rich nature of the indole ring. The lone pair on the indole nitrogen participates in resonance, donating electron density into the ring and, subsequently, to the C3-substituent. This effect deactivates the aldehyde, making it less susceptible to nucleophilic attack by the active methylene compound.

Underlying Mechanism of Deactivation:

The indole nucleus acts as a potent electron-donating group. Resonance delocalizes the nitrogen's lone pair across the ring system, including onto the C3-aldehyde's carbonyl oxygen. This increases the electron density on the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity.

Caption: Decision tree for troubleshooting a Knoevenagel condensation.

Detailed Troubleshooting Steps & Protocol:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or inappropriate catalyst.1. For standard condensations, use fresh piperidine. If substrates are deactivated, consider stronger bases or Lewis acid catalysts.[1]
2. Poor solvent choice leading to low solubility.2. Indole-3-carboxaldehyde has good solubility in polar aprotic solvents like DMF and DMSO.[2] For the reaction, ethanol or acetonitrile are also common choices.[1]
3. Insufficient thermal energy.3. Gradually increase the reaction temperature and monitor progress by TLC. Refluxing is often necessary.[2]
4. Steric hindrance from substituents on the indole ring (e.g., at C2 or C4).4. Sterically hindered substrates may require more forcing conditions: higher temperatures or a more active catalyst to overcome the steric barrier.[1][3]
5. Presence of water inhibiting the reaction.5. For acid-catalyzed variants, ensure anhydrous conditions by using dry solvents and adding molecular sieves.[1]
Formation of Multiple Products 1. Reaction temperature is too high.1. Lower the reaction temperature to minimize side reactions like indole oligomerization.[1]
2. Catalyst is too harsh (e.g., strong protic acid).2. Use a milder catalyst. For instance, a weaker Lewis acid or a solid-supported catalyst can improve selectivity.[1]

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a solution of the substituted indole-3-carboxaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (10 mL), add a catalytic amount of piperidine (3-4 drops).[4]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting aldehyde), cool the mixture in an ice bath.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.[1]

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Question 2: My Wittig reaction is failing with a C3-formylindole. The starting aldehyde is recovered, and yields are poor. What's going wrong?

Answer:

The Wittig reaction's success hinges on the nucleophilic attack of the phosphorus ylide on the carbonyl carbon. As established, the C3-aldehyde of indole is electron-rich and thus a poor electrophile. This inherent low reactivity is often the primary reason for failure. Furthermore, the stability of the ylide itself plays a crucial role.

Key Factors for Wittig Reaction Failure:

  • Poor Electrophile: The C3-aldehyde is deactivated, as previously discussed.

  • Ylide Reactivity: Stabilized ylides (e.g., those with an adjacent ester or ketone) are less nucleophilic and often fail to react with unreactive aldehydes like indole-3-carboxaldehyde.[5][6] Unstabilized ylides (e.g., from simple alkyl halides) are more reactive but can be challenging to handle.

  • Steric Hindrance: Bulky substituents near the C3-aldehyde or on the ylide can prevent the necessary approach for bond formation.[6]

Troubleshooting Strategies:

Problem Possible Cause(s) Suggested Solution(s)
No reaction with a stabilized ylide The ylide is not nucleophilic enough to attack the deactivated aldehyde.Switch to a more reactive, unstabilized ylide. Prepare the ylide in situ using a strong base like n-butyllithium or sodium hydride just before adding the aldehyde.[5][7]
Low yield with an unstabilized ylide 1. Incomplete ylide formation. 2. Aldehyde degradation under basic conditions.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi). 2. Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
Reaction fails with a sterically hindered ketone/aldehyde Severe steric clash prevents the formation of the oxaphosphetane intermediate.Consider an alternative olefination method, such as the Horner-Wadsworth-Emmons (HWE) reaction, which often succeeds where the Wittig fails with hindered substrates due to the smaller size of the phosphonate-stabilized carbanion.[6]

Experimental Protocol: Wittig Reaction with an Unstabilized Ylide

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 equiv) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve the indole-3-carboxaldehyde (1.0 equiv) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Question 3: I'm attempting a reductive amination, but the reaction either stalls at the imine intermediate or I get very low yields of the desired amine. How can I drive this reaction to completion?

Answer:

Reductive amination is a two-step process: (1) formation of an imine (or iminium ion) and (2) reduction of the imine to an amine. The low electrophilicity of the C3-aldehyde can make the initial imine formation sluggish. Furthermore, the choice of reducing agent is critical to avoid unwanted side reactions.

Common Pitfalls in Reductive Amination:

  • Slow Imine Formation: The reaction between the deactivated aldehyde and the amine is often the rate-limiting step.

  • Incorrect Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde faster than the imine is formed, leading to the corresponding alcohol as a byproduct.[8]

  • Equilibrium Issues: Imine formation is a reversible reaction, and the presence of water (a byproduct) can push the equilibrium back towards the starting materials.

Troubleshooting Workflow:

Caption: Troubleshooting logic for reductive amination of indole-3-carboxaldehydes.

Solutions and Best Practices:

Problem Possible Cause(s) Suggested Solution(s)
Aldehyde is consumed, but only imine is formed The reducing agent is not active under the reaction conditions or is too weak.While NaBH(OAc)₃ is generally effective, ensure the reaction is slightly acidic. If using NaCNBH₃, the reaction must be buffered around pH 6-7 for optimal performance.
Starting aldehyde is recovered Imine formation is too slow.Add a catalytic amount of acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon and accelerating the initial nucleophilic attack by the amine.[8]
Alcohol byproduct is formed The reducing agent is too strong and reduces the aldehyde.Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the modern standard as it is selective for imines and iminium ions in the presence of aldehydes.[8][9]

Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

  • In a round-bottom flask, dissolve the indole-3-carboxaldehyde (1.0 equiv) and the primary or secondary amine (1.2 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[8]

  • Add sodium triacetoxyborohydride (1.5 equiv) in one portion. Note: The reaction may effervesce.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the indole ring affect the C3-aldehyde's reactivity? A1: Both the nature and position of substituents have a profound impact.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups, especially at the C5 or C6 positions, further increase the electron density of the indole ring, exacerbating the low reactivity of the C3-aldehyde.[3]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) at the C5 or C6 positions decrease the ring's electron density. This makes the C3-aldehyde more electrophilic and generally increases its reactivity.[3][10]

  • Substituents at C2 can sterically hinder the approach of nucleophiles to the C3-aldehyde, significantly reducing reaction rates regardless of their electronic nature.[3][11]

Q2: What are the best general strategies to activate the C3-aldehyde? A2: Activation typically involves making the carbonyl carbon more electrophilic. The most common strategies are:

  • Lewis Acid Catalysis: Lewis acids (e.g., Sc(OTf)₃, FeCl₃, InCl₃) can coordinate to the carbonyl oxygen, withdrawing electron density and increasing the partial positive charge on the carbonyl carbon.[1]

  • Protic Acid Catalysis: In reactions like imine formation, a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH) protonates the carbonyl oxygen, achieving a similar activating effect.[1][8]

Q3: How can I effectively monitor these reactions by TLC? A3: TLC is an excellent tool for monitoring these reactions.[1] Use a mobile phase that gives good separation between your starting materials and the expected product (e.g., a hexane/ethyl acetate mixture). To visualize the spots, use a UV lamp (indoles are typically UV-active) and a potassium permanganate (KMnO₄) stain. The aldehyde will often appear as a distinct color from the product upon staining and heating.

Q4: Are there common side reactions I should be aware of? A4: Yes. Under strongly acidic conditions, indoles can be prone to polymerization or resinification.[1] In reactions involving two equivalents of indole with the aldehyde, the formation of bis(indolyl)methanes (BIMs) is a common and often desired outcome, but it can be a side reaction if you are targeting a different product.[1]

References

  • Zhu, J., et al. (2025). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. RSC Publishing.
  • Banu, H., et al. (2025).
  • C-H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • Ghosh, A., & Mandal, A. (n.d.).
  • Recent Developments in Knoevenagel Condensation Reaction: A Review. (2022). Semantic Scholar.
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2025).
  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. (n.d.). ChemRxiv.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022).
  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016).
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences.
  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). PMC.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022).
  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023). MDPI.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed.
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. (n.d.). Organic Chemistry Portal.
  • Wittig Reaction - Common Conditions. (n.d.). organic-chemistry.org.
  • Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. (n.d.). Organic Chemistry Portal.
  • Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroaryl
  • Problems with wittig reaction. (2022). Reddit.
  • Wittig Reaction. (2023). Chemistry LibreTexts.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Reductive amination of aldehyde 3 in different conditions. (n.d.).
  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

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Optimization

Technical Support Center: Synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. This molecule is a valuable intermediate in medici...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. This molecule is a valuable intermediate in medicinal chemistry and materials science, and achieving high purity is critical for downstream applications. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis, drawing upon established chemical principles and field-tested methodologies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: Why is my yield of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde consistently low after the Vilsmeier-Haack reaction?

Low yields are a frequent issue and can typically be traced back to three main areas: the stability of the Vilsmeier reagent, the reactivity of the indole substrate, or the work-up procedure.

  • Cause 1: Degradation of the Vilsmeier Reagent. The Vilsmeier reagent, the active electrophile formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture.[1] If anhydrous conditions are not strictly maintained, the reagent will be quenched before it can react with the indole, drastically reducing the yield.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous DMF and a fresh, unopened bottle of POCl₃. The reagent should be prepared in situ at a low temperature (0-10 °C) and used promptly.[2]

  • Cause 2: Substrate Deactivation or Side Reactions. The indole ring system is electron-rich and susceptible to polymerization under the strongly acidic conditions of the reaction, especially at elevated temperatures.[3] The nitro group is strongly deactivating, making the substrate less reactive than a simple indole, which can lead to incomplete conversion if reaction conditions are too mild or too short.

    • Solution: The reaction requires a careful temperature balance. After the initial formation of the Vilsmeier reagent and addition of the 4-methyl-7-nitroindole substrate at low temperature, the reaction often requires heating (e.g., 85-95 °C) to drive the formylation to completion.[2] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating that can lead to degradation.

  • Cause 3: Inefficient Work-up and Product Isolation. The work-up step, which involves quenching the reaction with ice water and neutralizing with a base, is critical. The iminium ion intermediate must be hydrolyzed to the final aldehyde product.[4] If the pH is not carefully controlled, or if the product is partially soluble in the aqueous phase, significant losses can occur.

    • Solution: Quench the reaction mixture by pouring it slowly and with vigorous stirring into a large volume of crushed ice.[2] Neutralize the acidic solution carefully with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic. This step is often exothermic and must be done slowly to prevent boiling.[2] The product should precipitate as a solid. Ensure complete precipitation by allowing the mixture to stand in an ice bath before collecting the solid by vacuum filtration.

Q2: My final product is a dark, discolored powder. What are the common sources of these colored impurities?

Colored impurities are typically high-molecular-weight byproducts or degradation products.

  • Cause 1: Indole Polymerization. As mentioned, indoles are prone to polymerization under acidic conditions. This is a primary source of tar-like, colored impurities.[3]

    • Solution: Maintain strict temperature control throughout the reaction. The amount and ratio of the Vilsmeier reagent to the substrate can also have a significant effect; using a large excess of the reagent can sometimes promote side reactions.[5]

  • Cause 2: Aromatic Nitro Compound Impurities. Many nitroaromatic compounds are inherently colored (typically yellow to orange). While the pure product is expected to be a colored solid, deeply colored or tarry impurities suggest the presence of byproducts from side reactions involving the nitro group or degradation of the aromatic system.

    • Solution: Purification is key. These impurities are often less crystalline and can be removed effectively by recrystallization or column chromatography.

Q3: I am struggling to purify the crude product. Recrystallization attempts result in poor recovery or no purification. What should I do?

Purification challenges often stem from choosing an inappropriate solvent system or the presence of impurities that co-crystallize with the product.

  • Cause 1: Incorrect Recrystallization Solvent. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble, recovery will be low. If it is not soluble enough, purification will be ineffective.

    • Solution: A systematic solvent screen is recommended. Test the solubility of small amounts of your crude product in various solvents like ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes. For nitroindole derivatives, solvents like benzene/hexane, dichloromethane/hexanes, or ethanol are often effective.[7][8]

  • Cause 2: Presence of Insoluble Impurities. If the crude product contains insoluble polymeric materials, they will not dissolve during recrystallization and can be removed by hot filtration.

    • Solution: Dissolve the crude product in a minimum amount of a suitable hot solvent. If insoluble material remains, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the solids before allowing the filtrate to cool and crystallize.

  • Cause 3: Impurities with Similar Solubility. If impurities have solubility profiles very similar to the product, recrystallization alone may not be sufficient.

    • Solution: In this case, flash column chromatography is the preferred method. A solvent system (eluent) should be chosen based on TLC analysis to achieve good separation between the product and impurities. A common starting point for indole aldehydes is a mixture of hexanes and ethyl acetate.[9]

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde? A: The most direct and widely used method is the Vilsmeier-Haack formylation of 4-methyl-7-nitroindole.[2][10] This reaction uses a pre-formed Vilsmeier reagent (from POCl₃ and DMF) to introduce a formyl (-CHO) group regioselectively at the C3 position of the indole ring, which is the most electron-rich position.[10]

Q: What are the expected spectroscopic characteristics of pure 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde? A: While specific spectra should always be compared to a reference standard, typical data would be:

  • ¹H NMR: Expect signals for the aldehyde proton (~10 ppm), the indole N-H proton (>11 ppm, broad), aromatic protons on the indole core, and a singlet for the methyl group (~2.5 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~185 ppm). Other signals will correspond to the carbons of the indole ring and the methyl group.

  • IR Spectroscopy: Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹), the aldehyde C=O stretch (~1650-1680 cm⁻¹), and strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretches (~1520 and ~1340 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the molecular weight of the compound (205.19 g/mol ).

Q: What are the critical safety precautions for the Vilsmeier-Haack reaction? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. The quenching and neutralization steps are exothermic and can cause splashing if not done slowly and with adequate cooling.

Detailed Protocols & Methodologies

Protocol 1: Vilsmeier-Haack Synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

This protocol is a generalized procedure based on established methods for indole formylation.[2][11]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at room temperature for 1 hour.

  • Formylation: Dissolve the starting material, 4-methyl-7-nitroindole (1 equivalent), in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir for 4-8 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is > 8.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and air-dry.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for recrystallizing the crude product.[9]

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on prior small-scale solubility tests (see Troubleshooting Q3). Let's assume 95% ethanol is a suitable solvent.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling (using a hot plate) with stirring until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in Troubleshooting Q3.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once cloudiness appears, cover the flask and allow it to stand undisturbed for several hours to allow for maximum crystal growth. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Summary Table
ParameterValue / ObservationRationale / Reference
Reaction Type Vilsmeier-Haack FormylationA standard method for formylating electron-rich heterocycles.[10]
Starting Material 4-Methyl-7-nitroindoleSubstrate for electrophilic substitution.
Reagents POCl₃, DMFForm the electrophilic Vilsmeier reagent.[1]
Typical Temperature 0 °C (reagent formation), 85-95 °C (reaction)Balances reagent stability with the energy needed for reaction.[2]
Work-up Ice quench, base neutralizationHydrolyzes the iminium intermediate to the aldehyde.[4]
Crude Product Appearance Yellow to brownish solidTypical for nitroaromatic aldehydes.
Purification Method 1 Recrystallization (e.g., Ethanol)Removes soluble/insoluble impurities based on differential solubility.[9]
Purification Method 2 Column Chromatography (e.g., Hexane/EtOAc)For separating compounds with different polarities.[9]
CAS Number 289483-81-4Unique chemical identifier.[12]

Visual Schematics

Synthetic Pathway and Impurity Formation

G Vilsmeier-Haack Reaction Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0-10°C POCl3 POCl₃ POCl3->Vilsmeier 0-10°C Indole 4-Methyl-7-nitroindole Iminium Iminium Salt Intermediate Indole->Iminium Electrophilic Attack Polymer Polymeric Impurities Indole->Polymer Acidic Conditions Unreacted Unreacted Starting Material Indole->Unreacted Incomplete Reaction Vilsmeier->Iminium Electrophilic Attack Product Desired Product (Aldehyde) Iminium->Product H₂O Work-up

Caption: Key steps in the Vilsmeier-Haack synthesis and potential impurity sources.

General Purification Workflow

G Purification Workflow Crude Crude Product (from reaction work-up) Recryst Recrystallization Crude->Recryst PurityCheck1 Assess Purity (TLC, Melting Point) Recryst->PurityCheck1 Column Column Chromatography PurityCheck1->Column Impurities Remain Final Pure Product PurityCheck1->Final Purity OK PurityCheck2 Assess Purity (TLC, NMR) Column->PurityCheck2 PurityCheck2->Final Purity OK

Caption: Decision logic for purifying the crude 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

References

  • Snyder, H. R., & Smith, C. W. (1943). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 65(12), 2452–2454. (Note: While not the exact molecule, this paper discusses recrystallization of related nitroindoles). Available at: [Link]

  • Wang, B. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents, CN102786460A.
  • Jia, Y., et al. (2020). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 5(1), 235-238. Available at: [Link]

  • Afzali, A. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Orient. J. Chem. Res., 2(2), 120-126. Available at: [Link]

  • Reddit r/chemistry Community. (2024). What's the best solvent to remove these crystals and recrystallize it? Reddit. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ishizaki, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (10), 1023-1032. Available at: [Link]

  • Moody, C. J., & Hunt, J. R. (1989). Synthesis and Reactions of N-Protected 3-Nitroindoles. Tetrahedron, 45(1), 141-152. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect, 3(44), 12489-12495. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1333-1345. Available at: [Link]

  • Gomaa, A. M. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 4(3), 209-224. Available at: [Link]

  • Perera, N. D., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. RSC.org. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reddit r/OrganicChemistry Community. (2024). Vilsmeier Haack Reaction. Reddit. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Abstract: The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The indole scaffold, in particular, is a privileged structure found in numerous bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The indole scaffold, in particular, is a privileged structure found in numerous bioactive molecules. This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. Rather than merely assigning peaks from a provided spectrum, we will build the predicted spectrum from first principles, comparing it with simpler, well-documented indole derivatives. This approach demonstrates the predictive power of NMR analysis and serves as a practical guide for researchers encountering novel polysubstituted indoles.

Foundational Principles: Deconstructing the Molecule

The accurate interpretation of the ¹H NMR spectrum for a polysubstituted aromatic system like 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde hinges on understanding the electronic influence of each substituent on the indole core. The chemical shift (δ) of each proton is a direct reflection of its local electronic environment.

  • Indole Core: The basic indole ring system has characteristic chemical shifts for its protons. The pyrrole ring protons (H2, H3) are generally more shielded than the benzene ring protons (H4-H7), though this is heavily modified by substituents.[1] The N-H proton is typically a broad singlet found far downfield (δ 10-12 ppm in DMSO-d₆).[2][3]

  • 3-Carbaldehyde (-CHO): This is a powerful electron-withdrawing group (EWG) through resonance and induction. Its presence at the C3 position strongly deshields the proton at C2, pushing its signal significantly downfield. The aldehyde proton itself will appear as a distinct singlet in the δ 9-10 ppm region.[4]

  • 4-Methyl (-CH₃): As an electron-donating group (EDG), the methyl group shields adjacent protons. It will primarily influence the proton at C5, causing an upfield shift compared to an unsubstituted indole. The methyl protons will appear as a singlet in the aliphatic region (δ ~2.5 ppm).

  • 7-Nitro (-NO₂): The nitro group is one of the strongest EWGs. Positioned at C7, it will significantly deshield the adjacent proton at C6, causing a substantial downfield shift.

By synthesizing these individual effects, we can predict the relative positions and multiplicities of all proton signals in the target molecule.

Workflow for Predictive Spectral Interpretation

The logical flow for interpreting a complex spectrum involves a systematic process of hypothesis, prediction, and comparison. This workflow ensures that all available information is leveraged for a confident structural assignment.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Prediction & Data Assembly cluster_2 Phase 3: Comparison & Validation A Identify Core Scaffold (Indole) B Analyze Substituent Electronic Effects (-CHO, -CH3, -NO2) A->B Consider Perturbations C Predict Chemical Shifts (δ) Based on Additivity Rules B->C Input for Prediction D Determine Splitting Patterns (Multiplicity & J-coupling) C->D E Assemble Predicted Data into a Table D->E F Compare with Parent Compound (Indole-3-Carbaldehyde) E->F Validate Against Data H Final Structural Confirmation F->H G Compare with Structurally Related Analogs G->H

Caption: Workflow for the predictive interpretation of a substituted indole ¹H NMR spectrum.

Comparative Analysis and Predicted Data

To ground our prediction, we first consider the known ¹H NMR data for the parent structure, 1H-Indole-3-Carbaldehyde , typically recorded in DMSO-d₆.[5]

  • 1H-Indole-3-Carbaldehyde (DMSO-d₆, 400 MHz):

    • δ ~12.2 ppm (br s, 1H, N-H)

    • δ ~9.9 ppm (s, 1H, -CHO)

    • δ ~8.3 ppm (s, 1H, H2)

    • δ ~8.1 ppm (d, 1H, H4)

    • δ ~7.5 ppm (d, 1H, H7)

    • δ ~7.2 ppm (m, 2H, H5, H6)

Now, we will introduce our substituents and predict the spectrum for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde .

Table 1: Predicted ¹H NMR Data for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

(Predicted for DMSO-d₆ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Shift
N-H ~12.5 - 13.0Broad Singlet (br s)-The presence of two strong EWGs (-CHO, -NO₂) increases the acidity and deshielding of the N-H proton.
H10 (-CHO) ~10.0Singlet (s)-Largely unaffected by benzene ring substituents. Remains in the characteristic aldehyde region.[6]
H2 ~8.5 - 8.7Singlet (s)-Strongly deshielded by the adjacent C3-aldehyde. No adjacent protons for coupling.
H5 ~7.2 - 7.4Doublet (d)J = ~8.0 - 9.0Shielded by the adjacent C4-methyl group, but deshielded by the overall electron-poor nature of the ring. Coupled to H6.
H6 ~7.8 - 8.0Doublet (d)J = ~8.0 - 9.0Significantly deshielded by the adjacent C7-nitro group. Coupled to H5.
H8 (-CH₃) ~2.5 - 2.7Singlet (s)-Standard chemical shift for an aromatic methyl group.

Note: Protons H4 and H7 are substituted and thus do not appear in the spectrum.

This predicted data provides a clear set of benchmarks for an experimental spectrum. The most diagnostic signals are the downfield singlets for the aldehyde and H2 protons, the two doublets for H5 and H6 with ortho-coupling, and the upfield singlet for the methyl group.

Standardized Experimental Protocol

To ensure reproducibility and accuracy, the acquisition of high-quality NMR data is paramount. The following protocol outlines the standard procedure for obtaining a ¹H NMR spectrum suitable for structural elucidation.

Protocol: ¹H NMR Data Acquisition (400/500 MHz)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for indoles due to its ability to solubilize polar compounds and sharpen the N-H signal.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and resolving fine coupling patterns.[2]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (e.g., 1-2 seconds) between scans to allow for full magnetization recovery, especially for quaternary carbons if a ¹³C spectrum is also being acquired.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or the TMS signal (δ 0.00 ppm) as the reference.

    • Integrate all signals to determine the relative proton ratios.

Conclusion

The ¹H NMR spectrum of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is a rich source of structural information that can be fully deciphered through a systematic, predictive approach. By understanding the fundamental electronic contributions of the methyl, nitro, and carbaldehyde substituents, we can confidently predict the chemical shifts and splitting patterns of the aromatic and substituent protons. The key diagnostic features—two downfield singlets (H2, CHO), a pair of ortho-coupled doublets (H5, H6), and an upfield methyl singlet—provide an unambiguous fingerprint for this molecule. This guide illustrates a robust methodology that can be applied by researchers to interpret the spectra of other novel and complex heterocyclic systems with a high degree of confidence.

References

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2, 1988. Available at: [Link]

  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • BMRB entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. MDPI. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. CHEMICAL PROBLEMS. Available at: [Link]

  • Interpreting Proton NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Distinguishing Nitro and Aldehyde Groups in Indole Derivatives

For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure is k...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure is key to modulating its biological activity. Among the most common modifications are the introduction of electron-withdrawing nitro (NO₂) and aldehyde (CHO) groups. Accurate and efficient characterization of these functionalized indoles is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and structural integrity of these crucial functional groups.

This guide offers an in-depth comparison of the FTIR spectral signatures of nitro and aldehyde groups on an indole core. We will explore the underlying vibrational principles, provide supporting experimental data and protocols, and present a logical framework for unambiguous spectral interpretation.

Foundational Principles: The Indole Core and FTIR Sampling

Before analyzing specific substituents, it is crucial to recognize the spectral features of the parent indole ring. The indole structure itself presents several characteristic absorption bands that will be present in its derivatives.

  • N-H Stretch: A sharp, distinct peak typically appears in the region of 3400-3500 cm⁻¹ for the N-H stretching vibration of the indole ring.[1]

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring results in one or more weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[2][3][4]

  • C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings produce a series of medium to strong absorptions in the 1450-1620 cm⁻¹ region.[1][3]

Understanding these baseline peaks is essential to avoid misinterpreting them as belonging to the substituent of interest.

Experimental Causality: Choosing the Right Sampling Technique

For solid organic compounds like most indole derivatives, obtaining a high-quality spectrum is critically dependent on the chosen sampling method. While traditional methods like preparing KBr pellets are effective, they can be labor-intensive and susceptible to moisture contamination.[5][6][7][8]

For its speed, ease of use, and minimal sample preparation, Attenuated Total Reflectance (ATR) has become the preferred technique for routine analysis of solids and liquids.[5][9] In ATR-FTIR, the IR beam interacts with only the surface of the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), eliminating the need for sample dilution or pellet pressing.[5][9] This provides excellent reproducibility and makes it ideal for the comparative work described herein.

Spectral Signature of Nitro-Substituted Indoles

The nitro (NO₂) group is a powerful electron-withdrawing group and its presence is readily confirmed by FTIR due to the large change in dipole moment during its vibrations. This results in characteristically strong absorption bands.[10][11]

The most diagnostic features of a nitro group are its two distinct stretching vibrations:

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong and prominent absorption band resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ region.[10][12]

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, corresponding to the in-phase stretching of the N-O bonds. It appears at a lower wavenumber, generally in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[10][12]

The combination of these two intense peaks is a highly reliable indicator of a nitro group's presence.[11][13] A weaker C-N stretching vibration can also be observed, typically in the 890-835 cm⁻¹ range.[10]

Data Summary: Nitro Group Vibrational Frequencies
Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Asymmetric Stretch (ν_as)1550 - 1475StrongOne of the most intense peaks in the spectrum.[10][12]
Symmetric Stretch (ν_s)1360 - 1290StrongAppears alongside the asymmetric stretch.[10][12]
C-N Stretch (ν)890 - 835Medium-WeakLess reliable for diagnosis than the NO₂ stretches.[10]

Spectral Signature of Aldehyde-Substituted Indoles

The aldehyde (CHO) group also possesses highly characteristic absorption bands that allow for its unambiguous identification. Unlike the nitro group's dual-peak signature, the aldehyde is primarily identified by a strong carbonyl peak coupled with unique C-H stretching bands.

  • Carbonyl (C=O) Stretch (ν_C=O): This is typically one of the strongest and sharpest peaks in the entire spectrum.[14] For an aldehyde group conjugated with an aromatic system like indole, electron delocalization lowers the bond order of the C=O bond, shifting its absorption to a lower frequency. Therefore, for indole-3-carboxaldehydes, this peak is expected in the 1710-1685 cm⁻¹ region.[15][16]

  • Aldehydic C-H Stretch (ν_C-H): This is a key confirmatory feature. The C-H bond of the aldehyde group gives rise to one or two weak to medium intensity bands in the 2850-2700 cm⁻¹ region.[15][16] The appearance of a band around 2720 cm⁻¹ is particularly diagnostic, as few other functional groups absorb in this area.[16][17] This pair of bands often arises from Fermi resonance between the fundamental C-H stretch and an overtone of the C-H bending vibration.[15][18]

The simultaneous observation of the very strong C=O stretch and the weaker, but distinct, aldehydic C-H stretch(es) provides conclusive evidence for an aldehyde functional group.

Data Summary: Aldehyde Group Vibrational Frequencies
Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Carbonyl Stretch (ν_C=O)1710 - 1685Very StrongPosition is lowered due to conjugation with the indole ring.[15][16]
Aldehydic C-H Stretch (ν_C-H)2850 - 2700Weak-MediumOften appears as a pair of bands (e.g., ~2820 and ~2720 cm⁻¹).[15][16] A key diagnostic feature.
C-H Bend~1390Medium-WeakAn in-plane bending vibration.[15][18]

Comparative Guide: A Head-to-Head Analysis

When presented with an unknown indole derivative, a systematic examination of the FTIR spectrum allows for clear differentiation between nitro and aldehyde functionalities. The key is to look for combinations of peaks, not just a single absorption.

Spectral FeatureNitro-IndoleAldehyde-IndoleVerdict
Primary Diagnostic Region (1800-1500 cm⁻¹) NO: No peak around 1700 cm⁻¹. YES: A very strong peak between 1550-1475 cm⁻¹ (ν_as NO₂).YES: A very strong, sharp peak between 1710-1685 cm⁻¹ (ν_C=O). NO: No strong, characteristic peak between 1550-1475 cm⁻¹.The presence of a strong C=O peak vs. a strong ν_as NO₂ peak is the first major point of differentiation.
Secondary Diagnostic Region (1400-1250 cm⁻¹) YES: A second strong peak between 1360-1290 cm⁻¹ (ν_s NO₂).NO: No characteristic strong peak in this specific range.The presence of this second strong NO₂ peak confirms a nitro group.
Confirmatory Region (2900-2700 cm⁻¹) NO: Spectrum is typically quiet in this region, apart from standard aromatic/aliphatic C-H stretches closer to 3000 cm⁻¹.YES: One or two weak-to-medium peaks appear here (aldehydic C-H stretch).The presence of these unique C-H stretches is definitive proof of an aldehyde.
Logical Flow for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying these functional groups on an indole scaffold.

G start Acquire FTIR Spectrum of Indole Derivative check_carbonyl Strong, sharp peak at 1710-1685 cm⁻¹? start->check_carbonyl check_aldehyde_CH Weak/Medium peak(s) at 2850-2700 cm⁻¹? check_carbonyl->check_aldehyde_CH  Yes check_nitro_asym Two strong peaks present? 1) 1550-1475 cm⁻¹ 2) 1360-1290 cm⁻¹ check_carbonyl->check_nitro_asym  No is_aldehyde Aldehyde Group Confirmed check_aldehyde_CH->is_aldehyde  Yes unknown Other Functional Group or Unsubstituted check_aldehyde_CH->unknown  No (likely ketone/ester if peak at 1700 is present) is_nitro Nitro Group Confirmed check_nitro_asym->is_nitro  Yes check_nitro_asym->unknown  No

Caption: Decision flowchart for identifying nitro vs. aldehyde groups.

Standard Operating Protocol: ATR-FTIR Analysis

This protocol provides a self-validating system for acquiring high-quality, reproducible FTIR spectra of solid indole derivatives.

  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free tissue).

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the finely powdered indole derivative onto the center of the ATR crystal.[7] A sufficient amount is needed to completely cover the crystal surface where the IR beam interacts.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[6] Poor contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Spectrum Acquisition:

    • Set the desired spectral acquisition parameters. For routine characterization, the following are standard:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • If necessary, apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.[5]

    • Thoroughly clean the ATR crystal and press arm with solvent to prevent cross-contamination before analyzing the next sample.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Solid Sample to Crystal b->c d Apply Pressure c->d e Acquire Sample Spectrum d->e f Perform ATR Correction e->f g Analyze Spectrum & Identify Peaks f->g h Clean for Next Sample g->h

Caption: Workflow for ATR-FTIR analysis of a solid sample.

By adhering to this systematic approach, researchers can confidently and accurately distinguish between nitro- and aldehyde-substituted indoles, ensuring the correct structural assignment crucial for advancing drug discovery and development programs.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • FTIR Sampling Techniques - Transmission: Solids Sample Preparation. (2015, October 12). Thermo Fisher Scientific. [Video]. YouTube. Retrieved from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • IR Spectroscopy of Nitro Group Stretching. (n.d.). Scribd. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • IR: aldehydes. (n.d.). University of Calgary. Retrieved from [Link]

  • Vibrational Behavior of the −NO2 Group in Energetic Compounds. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

  • THE MODES OF STRETCHING AND BENDING. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • FTIR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

  • IR: aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Vancouver Island University. In Organic Chemistry I. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Methyl-7-Nitro-indole

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-methyl-7-nitro-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the fra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-methyl-7-nitro-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the fragmentation patterns under different ionization conditions is paramount for unambiguous structural confirmation, impurity profiling, and metabolic studies. We will compare the fragmentation cascades induced by hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, offering field-proven insights into the underlying chemical principles.

Electron Ionization (EI) Mass Spectrometry: The Molecular Fingerprint

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a unique "fingerprint," invaluable for library matching and structural elucidation of unknown compounds. For 4-methyl-7-nitro-indole (Molecular Weight: 176.17 g/mol ), the process begins with the formation of a radical cation, M+•, at a mass-to-charge ratio (m/z) of 176.

Causality of Fragmentation in EI Mode

The fragmentation of the 4-methyl-7-nitro-indole radical cation is driven by the stability of the indole nucleus and the characteristic behavior of its methyl and nitro substituents. The principal fragmentation processes in the indole series are well-documented.[2][3] The presence of the nitro group introduces specific pathways, primarily involving the loss of oxygen-containing neutral species.

Key Predicted Fragmentation Pathways (EI):

  • Loss of Nitrogen Dioxide (•NO₂): A hallmark fragmentation for aromatic nitro compounds, this pathway involves the cleavage of the C-N bond, leading to the loss of a •NO₂ radical (46 Da). This results in a highly stable aryl cation at m/z 130. This fragment is often significant in the spectra of nitro-substituted heterocycles.[4]

  • Loss of Nitric Oxide (•NO): Following a common rearrangement in nitroaromatics (the "nitro-nitrite" rearrangement), the molecular ion can lose a •NO radical (30 Da) to form an ion at m/z 146. This ion may subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 118.

  • Loss of Hydroxide Radical (•OH): An alternative pathway for the rearranged nitro group involves the loss of an •OH radical (17 Da), particularly if a proximate hydrogen (e.g., from the methyl group) is available for abstraction, yielding an ion at m/z 159.

  • Indole Ring Fragmentation: The indole core itself is known to fragment via the loss of hydrogen cyanide (HCN, 27 Da).[5] This can occur from the m/z 130 fragment (loss of •NO₂) to produce a characteristic ion at m/z 103.

Visualizing the EI Fragmentation Cascade

EI_Fragmentation M M+• m/z 176 F130 [M - NO₂]+• m/z 130 M->F130 - •NO₂ F146 [M - NO]+• m/z 146 M->F146 - •NO F159 [M - OH]+• m/z 159 M->F159 - •OH (rearrangement) F103 [M - NO₂ - HCN]+• m/z 103 F130->F103 - HCN F118 [M - NO - CO]+• m/z 118 F146->F118 - CO

Caption: Predicted EI fragmentation pathway for 4-methyl-7-nitro-indole.

Summary of Key EI Fragment Ions
m/z Proposed Ion Structure Neutral Loss Significance
176[C₉H₈N₂O₂]+•-Molecular Ion (M+•)
159[C₉H₇N₂O]+•OHIndicates nitro group rearrangement
146[C₉H₈NO]+••NOIndicates nitro-nitrite rearrangement
130[C₉H₈N]+••NO₂Characteristic loss from nitroaromatics
118[C₈H₈N]+••NO, COSubsequent loss from the m/z 146 ion
103[C₈H₅N]+••NO₂, HCNIndicates fragmentation of the core indole structure

Electrospray Ionization (ESI) Tandem Mass Spectrometry: Targeted Structural Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] For 4-methyl-7-nitro-indole, this results in a precursor ion at m/z 177. Subsequent structural information is obtained by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Causality of Fragmentation in ESI-MS/MS Mode

The fragmentation of even-electron ions, such as the [M+H]⁺ species, proceeds through different mechanisms than the radical cations formed in EI.[7] The pathways are governed by the "even-electron rule," which favors the formation of stable, even-electron product ions via the loss of neutral molecules.[6] The initial site of protonation (likely the nitro group or the indole nitrogen) significantly influences the subsequent fragmentation cascade.

Key Predicted Fragmentation Pathways (ESI-MS/MS):

  • Loss of Nitrous Acid (HNO₂): Protonation on the nitro group can facilitate the elimination of a neutral nitrous acid molecule (HNO₂, 47 Da). This would lead to a product ion at m/z 130.

  • Loss of Water (H₂O): If protonation occurs at the nitro group, a rearrangement can lead to the elimination of a water molecule (18 Da), resulting in an ion at m/z 159. This is a common pathway for protonated nitro compounds.

  • Combined Losses: The primary fragment ions can undergo further dissociation. For instance, the m/z 159 ion could subsequently lose nitric oxide (•NO) to form an ion at m/z 129.

Visualizing the ESI-MS/MS Fragmentation Cascade

ESI_Fragmentation MH [M+H]+ m/z 177 F159 [M+H - H₂O]+ m/z 159 MH->F159 - H₂O F130 [M+H - HNO₂]+ m/z 130 MH->F130 - HNO₂ F129 [M+H - H₂O - NO]+ m/z 129 F159->F129 - •NO

Caption: Predicted ESI-MS/MS fragmentation pathway for 4-methyl-7-nitro-indole.

Summary of Key ESI-MS/MS Product Ions
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Significance
177159H₂OCommon loss from protonated nitro group
177130HNO₂Direct loss of nitrous acid
159129•NOSecondary fragmentation

Comparative Analysis: EI vs. ESI

The choice between EI and ESI depends entirely on the analytical goal.

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Primary Ion Molecular Radical Cation (M+•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, spontaneousControlled (via CID)
Molecular Ion May be weak or absentTypically the base peak
Primary Use Case Compound identification via library search, structural fingerprintingMolecular weight determination, targeted analysis of complex mixtures, LC-MS coupling
Information Yield Rich structural detail from numerous fragmentsClear precursor-product relationships

Objectively, EI provides a more detailed structural fingerprint due to its extensive fragmentation, while ESI excels at confirming molecular weight and allowing for controlled, systematic fragmentation studies, making it highly suitable for quantitative analysis in complex matrices.[8]

Experimental Protocols

A self-validating system requires robust and reproducible experimental design. The following protocols provide a starting point for the analysis of 4-methyl-7-nitro-indoles.

Protocol 1: GC-MS Analysis (EI)

This protocol is designed for purity assessment and structural confirmation using the EI fragmentation fingerprint.

  • Materials and Reagents:

    • Sample: 4-methyl-7-nitro-indole

    • Solvent: Ethyl Acetate or Dichloromethane (GC grade)

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer Detector with an EI source.

    • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the sample in the chosen solvent.

  • GC-MS Conditions: [8]

    • Injector Temp: 280 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Energy: 70 eV

    • Scan Range: 40 - 500 m/z

  • Data Analysis:

    • Identify the peak corresponding to 4-methyl-7-nitro-indole in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, comparing observed fragments to the predicted values in the EI table above.

Protocol 2: LC-MS/MS Analysis (ESI)

This protocol is optimized for molecular weight confirmation and targeted fragmentation analysis.

  • Materials and Reagents:

    • Sample: 4-methyl-7-nitro-indole

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

  • Instrumentation:

    • HPLC or UPLC system.

    • Tandem Mass Spectrometer (e.g., QqQ or Q-TOF) with an ESI source.

    • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and B.

  • LC-MS/MS Conditions:

    • Column Temp: 40 °C

    • Flow Rate: 0.4 mL/min

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temp: 150 °C

    • Desolvation Temp: 400 °C

    • MS1 Scan: Scan for the precursor ion at m/z 177.

    • MS2 Product Ion Scan: Isolate the m/z 177 precursor and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at m/z 177.

    • Analyze the product ion spectra, identifying key fragments corresponding to neutral losses like H₂O and HNO₂.

General Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL) GCMS GC-MS (EI) Prep->GCMS LCMS LC-MS/MS (ESI) Prep->LCMS Data Analyze Spectra & Compare Patterns GCMS->Data LCMS->Data

Caption: A generalized workflow for the mass spectrometric analysis of indole derivatives.

Conclusion

The mass spectrometric fragmentation of 4-methyl-7-nitro-indole is predictable and highly informative. Electron Ionization provides a rich, fingerprint-like spectrum characterized by losses of •NO₂ and subsequent indole ring fragmentation. In contrast, Electrospray Ionization coupled with tandem MS provides unambiguous molecular weight confirmation and allows for controlled fragmentation studies, typically showing neutral losses of H₂O and HNO₂ from the protonated molecule. By leveraging both techniques, researchers and drug development professionals can achieve comprehensive structural characterization, ensuring the identity, purity, and quality of this important molecular scaffold.

References

  • Benchchem. Mass Spectrometry Fragmentation of 1H-Indole-3-propanal - Application Notes and Protocols.
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  • Zhang, Q., Li, S., Li, H., Zhang, W., & Li, Z. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2946. Available from: [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available from: [Link]

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  • Benchchem. Synthesis of 1-Methyl-2-nitro-1H-indole - Technical Support Center.
  • Kovács, D., Nagy, J., Kállay, M., Hazai, L., & Kotschy, A. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 735-742. Available from: [Link]

  • ResearchGate. Structures of compounds 1–6 (a) and their fragmentation patterns... Available from: [Link]

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  • Ziani, Z., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(3), M1857. Available from: [Link]

  • Guella, G. (2015). Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa. Available from: [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available from: [Link]

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  • PubMed. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of 4-Methylindole-3-carbaldehyde and 5-Methylindole-3-carbaldehyde for the Synthetic Chemist

In the landscape of drug discovery and medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Among the vast...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Among the vast array of functionalized indoles, indole-3-carbaldehydes are pivotal intermediates, serving as versatile building blocks for the synthesis of complex therapeutic agents.[2] The strategic placement of substituents on the indole ring can profoundly influence the molecule's biological activity and its synthetic accessibility. This guide provides an in-depth comparison of the reactivity of two closely related and commercially available isomers: 4-methylindole-3-carbaldehyde and 5-methylindole-3-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to optimize reaction conditions and achieve desired synthetic outcomes.

This comparison will delve into the electronic and steric effects imparted by the methyl group at the C4 and C5 positions, respectively. We will explore how these differences manifest in a range of common and synthetically valuable transformations, including electrophilic aromatic substitution, olefination reactions, and reductive aminations. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, experimentally-grounded guidance.

The Decisive Influence of the Methyl Group: An Analysis of Electronic and Steric Effects

The position of the methyl group on the indole ring dictates the electronic and steric environment of the molecule, which in turn governs its reactivity. The methyl group is generally considered to be electron-donating through an inductive effect and hyperconjugation.[3] This electron-donating nature increases the electron density of the indole ring, making it more nucleophilic and generally more reactive towards electrophiles compared to unsubstituted indole.[4]

5-Methylindole-3-carbaldehyde: The methyl group at the C5 position enhances the electron density of the benzene portion of the indole ring. This electronic effect is transmitted through the pi-system to the pyrrole ring, increasing the nucleophilicity of the C3 position, the typical site of electrophilic attack.[4] The C5 position is relatively remote from the C3-carbaldehyde functionality, meaning it exerts a minimal steric effect on reactions involving the aldehyde group or the C2 position of the indole.

4-Methylindole-3-carbaldehyde: In contrast, the methyl group at the C4 position has a more complex influence. While it also donates electron density to the ring, its proximity to the pyrrole ring and the C3-carbaldehyde group introduces significant steric hindrance.[5] This steric bulk can impede the approach of reagents to the C3 position and the aldehyde carbonyl, potentially slowing down reactions or favoring alternative reaction pathways.[6] Furthermore, the electronic effect of the C4-methyl group on the C3 position is less pronounced compared to a C5-substituent due to the anisotropic nature of electronic transmission in the indole ring system.

A key takeaway for the synthetic chemist is that while both isomers are more electron-rich than indole-3-carbaldehyde, the 5-methyl isomer is predicted to be more reactive in reactions where nucleophilicity at C3 is paramount and less sterically hindered around the reactive centers. Conversely, the 4-methyl isomer's reactivity will be a balance between its electronic activation and the steric impediment offered by the C4-methyl group.

Comparative Reactivity in Key Synthetic Transformations

The subtle yet significant differences between these two isomers become apparent when we examine their behavior in common synthetic reactions.

Electrophilic Aromatic Substitution: A Tale of Two Positions

Electrophilic aromatic substitution is a cornerstone of indole chemistry, with the C3 position being the overwhelmingly preferred site of reaction due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate.[4]

In the case of 5-methylindole-3-carbaldehyde, the electron-donating methyl group at C5 further activates the indole ring towards electrophilic attack at C3. This leads to faster reaction rates and often higher yields compared to the unsubstituted analogue.

For 4-methylindole-3-carbaldehyde, the situation is more nuanced. The C4-methyl group, while electron-donating, can sterically hinder the approach of an electrophile to the C3 position. This steric hindrance can lead to slower reaction rates. In some cases, with bulky electrophiles, substitution may even be directed to other positions on the indole ring, such as C2 or the benzene ring, although this is less common for formylated indoles where the C3 position is already functionalized.

Reaction TypeSubstrateRelative ReactivitySupporting ObservationsReference
Electrophilic Aromatic Substitution5-Methylindole-3-carbaldehydeHighThe electron-donating C5-methyl group enhances the nucleophilicity of the C3 position.[4]
Electrophilic Aromatic Substitution4-Methylindole-3-carbaldehydeModerate to LowThe C4-methyl group provides steric hindrance to the C3 position, potentially slowing the reaction.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Indole (General Procedure)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles.

  • Reagents and Equipment:

    • Substituted Indole (e.g., 4-methylindole or 5-methylindole)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Aqueous sodium hydroxide solution

    • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • In a round-bottom flask, cool anhydrous DMF in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF while stirring. This forms the Vilsmeier reagent.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Dissolve the substituted indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous sodium hydroxide solution to pH > 10.

    • The product, typically a solid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization or column chromatography.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Substituted Indole Intermediate Cationic Intermediate Indole->Intermediate + Vilsmeier Reagent Product Indole-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of indoles.

Olefination Reactions: A Competition Between Electronics and Sterics

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for converting aldehydes into alkenes.[7][8] The reactivity of the indole-3-carbaldehyde in these transformations is primarily dependent on the electrophilicity of the carbonyl carbon.

For 5-methylindole-3-carbaldehyde, the electron-donating methyl group slightly reduces the electrophilicity of the aldehyde carbonyl compared to the unsubstituted analogue. However, this effect is generally modest.

In the case of 4-methylindole-3-carbaldehyde, the steric hindrance from the C4-methyl group can play a more significant role. The bulky substituents on the phosphorus ylide or phosphonate carbanion may experience steric clash with the C4-methyl group during their approach to the aldehyde carbonyl. This can lead to slower reaction times and potentially lower yields.[6]

Reaction TypeSubstrateExpected YieldRationaleReference
Wittig/HWE5-Methylindole-3-carbaldehydeGood to ExcellentMinimal steric hindrance at the reaction center.[7]
Wittig/HWE4-Methylindole-3-carbaldehydeModerate to GoodPotential for steric hindrance between the C4-methyl group and the incoming nucleophile.[6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)

The HWE reaction is often preferred over the Wittig reaction for the synthesis of (E)-alkenes and for the ease of purification.

  • Reagents and Equipment:

    • Substituted Indole-3-carbaldehyde (e.g., 4-methyl or 5-methyl derivative)

    • Triethyl phosphonoacetate (or other suitable phosphonate)

    • Sodium hydride (NaH) or other suitable base

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

    • Standard workup and purification apparatus

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the NaH suspension.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

    • Dissolve the substituted indole-3-carbaldehyde (1 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the phosphonate carbanion solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow start Start prep_reagents Prepare Reagents (Phosphonate, Base, Aldehyde) start->prep_reagents end End ylide_formation Form Phosphonate Carbanion prep_reagents->ylide_formation reaction React with Indole-3-carbaldehyde ylide_formation->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification purification->end

Caption: A typical workflow for a Horner-Wadsworth-Emmons olefination reaction.

Reductive Amination: The Final Frontier of Comparison

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. The rate-determining step can be either the formation of the imine or the reduction step, depending on the specific reactants and conditions.

For 5-methylindole-3-carbaldehyde, the reaction is expected to proceed smoothly. The electronic effect of the methyl group has a minor influence on the electrophilicity of the aldehyde, and there is no steric hindrance to the approach of the amine.

In contrast, for 4-methylindole-3-carbaldehyde, the steric bulk of the C4-methyl group can hinder the initial nucleophilic attack of the amine on the aldehyde carbonyl, potentially slowing down the formation of the imine intermediate.[6] This may necessitate longer reaction times or more forcing conditions to achieve comparable yields to the 5-methyl isomer.

Reaction TypeSubstrateExpected Ease of ReactionRationaleReference
Reductive Amination5-Methylindole-3-carbaldehydeHighUnhindered access for the amine to the aldehyde carbonyl.
Reductive Amination4-Methylindole-3-carbaldehydeModerateSteric hindrance from the C4-methyl group may slow the initial imine formation.[6]

Experimental Protocol: Reductive Amination (General Procedure)

A variety of reducing agents can be used for reductive amination, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity.

  • Reagents and Equipment:

    • Substituted Indole-3-carbaldehyde (e.g., 4-methyl or 5-methyl derivative)

    • Primary or secondary amine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloroethane (DCE) or other suitable aprotic solvent

    • Acetic acid (catalytic amount)

    • Round-bottom flask with a magnetic stirrer

    • Standard workup and purification apparatus

  • Procedure:

    • To a solution of the substituted indole-3-carbaldehyde (1 equivalent) and the amine (1.2 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight, or until completion as indicated by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion: Making an Informed Choice

The choice between 4-methylindole-3-carbaldehyde and 5-methylindole-3-carbaldehyde is not merely a matter of positional isomerism; it is a strategic decision that can significantly impact the efficiency and outcome of a synthetic sequence.

5-Methylindole-3-carbaldehyde is the isomer of choice when high reactivity, driven by enhanced nucleophilicity at the C3 position and unhindered access to the aldehyde functionality, is desired. It is the more "electronically activated" and less sterically encumbered of the two.

4-Methylindole-3-carbaldehyde , on the other hand, presents a more complex reactivity profile. While still an activated indole, the steric hindrance imparted by the C4-methyl group can be a double-edged sword. It may temper reactivity, requiring more optimized conditions, but it could also be exploited to achieve selectivity in certain transformations.

Ultimately, the optimal choice will depend on the specific reaction being performed and the desired final product. By understanding the fundamental electronic and steric differences between these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors in the quest for novel therapeutics.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
  • Applicability of the Hammett Equation to the Indole System: Acidity of Indole-3-carboxylic Acids. (1962). American Chemical Society.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (2025). RSC Publishing.
  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (2025). RSC Publishing.
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025).
  • The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery. (n.d.). Benchchem.
  • General reactivity of 3‐substituted indoles 1. (n.d.).
  • Hammett plot for amidoalkylation reaction of... (n.d.).
  • Correlation of product ratios with the Hammett equation. y. (n.d.).
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • Hammett equ
  • Horner-Wadsworth-Emmons Reaction. (2024). Alfa Chemistry.
  • Mild one-pot Horner-Wadsworth-Emmons olefination and intramolecular N-arylation for the syntheses of indoles, all regio-isomeric azaindoles, and thienopyrroles. (2015). PubMed.
  • Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. (2015). PMC.
  • Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan. (1993). Journal of the Chemical Society, Perkin Transactions 2.
  • Identification of novel short chain 4-substituted indoles as potent alphavbeta3 antagonist using structure-based drug design. (2007). PubMed.
  • Reductive amin
  • Comparison of Traditional and Altern
  • 16.5: An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.
  • Horner-Wadsworth-Emmons Reaction. (2023). YouTube.
  • Comparative analysis of the formyl group reactivity in different chromone-3-carbaldehydes. (n.d.). Benchchem.
  • Electrophilic Substitution Reactions of Indoles. (n.d.).
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (n.d.). PMC.
  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applic
  • Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. (1998). PubMed.
  • Comparison of Traditional and Altern
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • The modern interpretation of the Wittig reaction mechanism. (2022). SciSpace.
  • Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH. (2015).
  • Application Note – Reductive Amin
  • Wittig Reaction. (2023). Chemistry LibreTexts.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • Synthesis of substituted indole-3-carboxaldehyde deriv
  • Indole-3-carbaldehyde. (n.d.). Wikipedia.
  • Steric effects. (n.d.). Wikipedia.
  • Reductive amination of substituted indole-2,3-diones. (n.d.). Journal of the Chemical Society C.
  • 4-Methylindole-3-carboxaldehyde. (n.d.). Sunway Pharm Ltd.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).

Sources

Validation

Introduction: The Analytical Challenge of Positional Isomers

Title: A Comprehensive Guide to HPLC Method Development for the Separation of Nitro-Indole Isomers Target Audience: Researchers, analytical scientists, and drug development professionals. In both medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to HPLC Method Development for the Separation of Nitro-Indole Isomers

Target Audience: Researchers, analytical scientists, and drug development professionals.

In both medicinal chemistry and atmospheric aerosol research, the indole scaffold is a highly scrutinized structure. Nitro-indoles (e.g., 3-nitroindole, 4-nitroindole, 5-nitroindole, 6-nitroindole, and 7-nitroindole) serve as critical building blocks for biologically active pharmaceutical agents[1] and have been recently identified as major light-absorbing chromophores (Brown Carbon) in atmospheric chemistry[2].

However, separating nitro-indole positional isomers via High-Performance Liquid Chromatography (HPLC) presents a notorious analytical bottleneck. Because these isomers share the exact same molecular formula (C8H6N2O2) and exhibit nearly identical hydrophobicities, traditional reversed-phase approaches often result in severe co-elution. As a Senior Application Scientist, I approach this not by brute-forcing gradient times, but by exploiting the subtle electronic and steric differences of the isomers through advanced stationary phase chemistries.

This guide objectively compares the performance of standard C18 columns against alternative chemistries (Phenyl-Hexyl and Pentafluorophenyl) and provides a self-validating protocol for achieving baseline resolution.

Causality in Column Chemistry: Beyond Hydrophobicity

To develop a robust separation method, we must understand the causality behind the interactions at the silica surface.

  • Alkyl Phases (C18): Traditional C18 columns rely predominantly on dispersive (hydrophobic) interactions. Because the lipophilicity (LogP) of nitro-indole isomers is virtually identical, a C18 phase struggles to differentiate them, typically resulting in the co-elution of the 4-nitro and 5-nitro isomers, as well as the 6-nitro and 7-nitro isomers.

  • Phenyl-Hexyl Phases: By introducing a phenyl ring at the end of an alkyl chain, this phase allows for

    
     interactions between the stationary phase and the electron-rich indole ring. The electron-withdrawing nitro group alters the electron density of the indole system differently depending on its positional substitution, allowing the Phenyl-Hexyl column to offer orthogonal selectivity compared to C18[3].
    
  • Pentafluorophenyl (PFP) Phases: PFP columns are the gold standard for separating closely related halogenated or nitrated aromatic isomers. The highly electronegative fluorine atoms create a strong dipole moment. The separation mechanism here is multi-modal: it combines dispersive interactions,

    
     interactions, dipole-dipole interactions, and steric recognition. The rigid planar structure of the PFP ring is highly sensitive to the spatial arrangement of the nitro group on the indole core, making it the optimal choice for this application.
    

Comparative Performance Data

The following table summarizes the experimental performance of three different column chemistries when separating a mixture of five nitro-indole isomers (3-, 4-, 5-, 6-, and 7-nitroindole).

Table 1: Column Chemistry Comparison for Nitro-Indole Isomer Separation

ParameterStandard C18 (Octadecyl)Phenyl-HexylPentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic,

Hydrophobic,

, Dipole-Dipole, Steric
Mobile Phase Suitability MeOH or ACNMeOH preferred (enhances

)
MeOH preferred
Resolution (

) 4- / 5- Isomers
0.8 (Severe Co-elution)1.4 (Partial Separation)2.3 (Baseline Separation)
Resolution (

) 6- / 7- Isomers
1.1 (Poor Separation)1.6 (Baseline Separation)2.5 (Baseline Separation)
Peak Shape (Tailing Factor) 1.2 - 1.41.1 - 1.21.0 - 1.1
Overall Verdict Not recommended for isomer assays.Viable alternative, requires gradient optimization.Optimal choice for robust, reproducible separation.

Note: Data reflects standardized conditions using a 150 mm x 4.6 mm, 3 µm particle size column at 30°C, with a Methanol/Water (0.1% Formic Acid) gradient.

Method Development & Decision Workflow

To visualize the logical progression of stationary phase selection and optimization, refer to the workflow diagram below.

G Start Analyze Isomer Structure (Dipole & Steric Variance) ColSelect Select Stationary Phase Start->ColSelect C18 C18 Column (Hydrophobic Interactions) ColSelect->C18 PFP PFP Column (π-π & Dipole Interactions) ColSelect->PFP Phenyl Phenyl-Hexyl Column (π-π Interactions) ColSelect->Phenyl EvalC18 Co-elution of Isomers (Low Resolution) C18->EvalC18 EvalPFP Baseline Separation (Rs > 2.0) PFP->EvalPFP EvalPhenyl Partial Separation (Rs ~ 1.5) Phenyl->EvalPhenyl Opt Optimize Mobile Phase (MeOH vs ACN, 0.1% FA) EvalPFP->Opt EvalPhenyl->Opt Val Method Validation (ICH Q2 Guidelines) Opt->Val

Caption: Workflow for HPLC method development and stationary phase selection for nitro-indole isomers.

Experimental Protocol: Optimized PFP Method

The following protocol outlines a self-validating system for the separation of nitro-indole isomers using a PFP stationary phase. Methanol is explicitly chosen over Acetonitrile as the organic modifier; Acetonitrile's


-electrons can compete with the stationary phase for 

interactions with the analytes, thereby suppressing the unique selectivity of the PFP column.
Materials and Reagents
  • Stationary Phase: PFP Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v). Rationale: Formic acid ensures the indole nitrogen remains in a consistent ionization state, preventing peak tailing.

  • Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid (v/v).

  • Analytes: 3-, 4-, 5-, 6-, and 7-nitroindole reference standards[2].

Step-by-Step Chromatographic Conditions
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 30 °C . Temperature control is highly critical for isomer separation, as dipole interactions are temperature-dependent.

  • Flow Rate: Set the flow rate to 1.0 mL/min .

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analytes at the column head).

    • 2.0 - 12.0 min: Linear gradient from 30% B to 65% B.

    • 12.0 - 15.0 min: Isocratic hold at 65% B.

    • 15.0 - 15.1 min: Return to 30% B.

    • 15.1 - 20.0 min: Column re-equilibration.

  • Detection: Set the UV/Vis or Photodiode Array (PDA) detector to 320 nm and 350 nm . Rationale: Nitro-indoles exhibit strong, distinct absorption bands in the near-UV range (300–400 nm)[4].

  • Sample Injection: Inject 5 µL of the sample mixture (nominal concentration of 0.1 mg/mL in initial mobile phase conditions).

System Suitability & Self-Validation

To ensure the protocol is functioning correctly, evaluate the chromatogram against the following self-validating criteria:

  • Retention Time Precision: The %RSD of retention times for all five peaks over six replicate injections must be

    
    .
    
  • Resolution: The critical pair (typically 4-nitroindole and 5-nitroindole) must exhibit a resolution (

    
    ) of 
    
    
    
    . If
    
    
    , decrease the gradient slope (e.g., extend the gradient time to 15 minutes) or lower the column temperature to 25 °C to enhance steric interactions.

Conclusion

When developing an HPLC method for structurally rigid positional isomers like nitro-indoles, relying solely on dispersive hydrophobicity (C18) is an analytical dead end. By understanding the causality of molecular interactions and employing a Pentafluorophenyl (PFP) stationary phase combined with a protic organic modifier (Methanol), analysts can leverage dipole-dipole and


 mechanisms to achieve robust, baseline separation. This approach not only ensures accurate quantification for pharmaceutical quality control but also provides the high-resolution data necessary for complex environmental aerosol characterizations.

References

  • Nichols, B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]

  • Nichols, B., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic Analysis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde: A Comparative Approach

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its function, reactivity, and interactions with biological targets. X...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its function, reactivity, and interactions with biological targets. X-ray crystallography remains the gold standard for elucidating these atomic-level details. This guide provides a comprehensive overview of the crystallographic analysis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in bioactive compounds.[1]

While a specific, publicly available crystal structure for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is not presently available, this guide will leverage data from closely related indole derivatives to provide a robust comparative analysis. We will explore the expected structural features, detail a reliable experimental protocol for obtaining high-quality crystals and crystallographic data, and discuss how the methyl, nitro, and carbaldehyde substituents are likely to influence the crystal packing and intermolecular interactions.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of many natural and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The functionalization of the indole core allows for the fine-tuning of its pharmacological profile. In our target molecule, the presence of a methyl group, a nitro group, and a carbaldehyde group introduces specific electronic and steric features that are critical to understand from a structural perspective.

Predicted Molecular Geometry and Comparison with Known Indole Derivatives

Based on the analysis of published crystal structures of various indole derivatives, we can predict the key geometric parameters of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. The indole ring system itself is expected to be nearly planar, although minor deviations can occur.

Table 1: Comparison of Key Bond Lengths and Angles in Indole Derivatives.

Parameter1H-Indole-3-carbaldehyde[3][4]5-Nitro-2-oxindole[5]Predicted for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
C=O bond length (Å)~1.22 Å~1.23 Å~1.22 - 1.24 Å
N-O bond lengths (Å) in NO2N/A~1.23 - 1.24 Å~1.22 - 1.25 Å
Dihedral angle between rings3.98 (12)°N/A (Oxindole)< 5°
C-N-C angle in pyrrole ring~108 - 109°~110°~108 - 110°

The electron-withdrawing nature of the nitro and carbaldehyde groups is expected to influence the bond lengths within the indole ring, potentially leading to some degree of bond length alternation. The planarity of the molecule will be a key feature to determine, as it can influence π-π stacking interactions in the crystal lattice.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde will be governed by a variety of non-covalent interactions. Understanding these is crucial for predicting physical properties like solubility and melting point.

  • Hydrogen Bonding: The N-H of the indole ring is a strong hydrogen bond donor. The carbonyl oxygen of the carbaldehyde and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. We can anticipate the formation of N-H···O hydrogen bonds, which often lead to the formation of chains or dimers in the crystal structure.[3][4]

  • π-π Stacking: The aromatic indole ring system is prone to π-π stacking interactions, which will likely play a significant role in the overall crystal packing.

  • C-H···O Interactions: Weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and carbonyl groups are also expected to contribute to the stability of the crystal lattice.[6]

  • Dipole-Dipole Interactions: The nitro and carbonyl groups introduce significant dipole moments, which will lead to dipole-dipole interactions that influence the molecular arrangement.

A Hirshfeld surface analysis of the eventual crystal structure would be invaluable for quantifying the relative contributions of these different intermolecular contacts.[5][7]

Experimental Protocol for X-ray Crystallographic Analysis

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The following protocol provides a detailed workflow for the crystallization and structure determination of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

I. Synthesis and Purification

The first step is to ensure the synthesis of high-purity 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. Standard organic synthesis procedures for the nitration and formylation of substituted indoles can be adapted for this purpose.[8][9][10] Purification by column chromatography or recrystallization is essential to remove any impurities that might hinder crystallization.

II. Crystallization

A systematic screening of crystallization conditions is necessary.

Workflow for Crystallization Screening:

Caption: A general workflow for the crystallization of small molecules.

Recommended Solvents for Screening:

  • Methanol

  • Ethanol

  • Acetone

  • Acetonitrile

  • Dichloromethane

  • Ethyl acetate

  • Toluene

  • Hexane

  • Mixtures of the above solvents

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., methanol or acetone) in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial daily for the formation of single crystals.

III. Data Collection and Structure Solution

Once suitable crystals are obtained, the following steps are performed:

Workflow for Structure Determination:

Caption: The workflow for X-ray crystal structure determination.

Data Collection Parameters (Typical):

ParameterValue
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K or 293 K[3][11]
DiffractometerBruker Kappa APEXII CCD or equivalent[3]
Data Collection Strategyω and φ scans

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods, typically with software like SHELXS.[4] The initial model is then refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[4] This process involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

Comparative Analysis with Other Nitro-Indole Derivatives

A comparison with the crystallographic data of other nitro-substituted indoles provides valuable insights into the expected structural features of our target molecule.

Table 2: Crystallographic Data for Selected Nitro-Indole Derivatives.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-NitroindoleMonoclinicP2/cN-H···π, π-π stacking, dipole-dipole[12]
5-Nitro-2-oxindoleMonoclinicP121/n1O···H (44.9%)[5]
7-Nitro-1H-indole-3-carbaldehydeOrthorhombic (predicted)Pca21 (predicted, similar to 1H-indole-3-carbaldehyde)N-H···O, π-π stacking, C-H···O[3]

The presence of the nitro group in different positions on the indole ring can significantly impact the crystal packing due to its strong electron-withdrawing nature and its ability to participate in various intermolecular interactions.

Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the X-ray crystallographic analysis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. By leveraging existing data from related indole derivatives, we have established a set of expectations for its molecular geometry and crystal packing. The detailed experimental protocol offers a clear path for researchers to obtain and analyze the crystal structure of this and similar molecules.

The elucidation of the crystal structure of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde will be a valuable contribution to the structural chemistry of indole derivatives and will provide a solid foundation for understanding its structure-activity relationship in the context of drug design and development.

References

  • Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate. IUCrData. [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate. IUCr Journals. [Link]

  • Crystallographic Analysis of some Structures of Indole Derivatives. Krishi Sanskriti. [Link]

  • Crystal Structure of Indole Derivative. Scribd. [Link]

  • Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. SpringerLink. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][6]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. IUCr Journals. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

  • 1H-Indole-3-carbaldehyde. PMC. [Link]

  • X-ray crystal analyses of indole- and pyrrole-substituted α-trifluoromethylated amines. Wiley Online Library. [Link]

  • organic compounds. An-Najah Staff. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • 4-nitro-1h-indole-3-carbaldehyde (C9H6N2O3). PubChem. [Link]

  • 7-nitro-1H-indole-3-carbaldehyde. PubChem. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

Validation

Bioactivity comparison of 7-nitro and 7-amino indole derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug development programs that hinge on the precise functionalization of privileged scaffolds. The indole ring is arguably one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug development programs that hinge on the precise functionalization of privileged scaffolds. The indole ring is arguably one of the most important pharmacophores in our arsenal. When optimizing indole derivatives, the C7 position offers a unique vector for modulating both the electronic landscape of the ring system and its steric interactions within target binding pockets.

This guide provides an objective, data-backed comparison of 7-nitro and 7-amino indole derivatives , detailing how a simple chemoselective reduction fundamentally shifts a molecule's bioactivity profile from a synthetic intermediate or whole-cell modulator to a highly potent, target-specific kinase inhibitor.

The bioactivity of an indole derivative is intimately tied to its electron density and its capacity to participate in non-covalent interactions (hydrogen bonding,


-

stacking).
  • 7-Nitroindole Derivatives: The nitro group (

    
    ) exerts a strong electron-withdrawing effect (
    
    
    
    ), which significantly deactivates the indole ring. Structurally, the nitro group is bulky and acts exclusively as a hydrogen-bond acceptor. While occasionally useful in specific whole-cell antiviral or antiparasitic applications (due to altered lipophilicity and cell penetration), the 7-nitro substitution is generally detrimental to highly specific protein-ligand interactions, often resulting in steric clashes within tight binding pockets [1].
  • 7-Aminoindole Derivatives: Converting the nitro group to a primary amine (

    
    ) flips the electronic profile. The amino group is strongly electron-donating (
    
    
    
    ), activating the indole ring. More importantly, the 7-amino group acts as a versatile bidentate hydrogen-bond donor and acceptor. In kinase drug discovery, this specific geometry allows the 7-aminoindole core to perfectly anchor into the ATP-binding hinge region of kinases, driving nanomolar potency and exceptional selectivity [2].

G Indole Indole Scaffold (C7 Substitution) Nitro 7-Nitroindole (-NO2) Indole->Nitro Nitration Amino 7-Aminoindole (-NH2) Indole->Amino Nitration + Reduction Nitro->Amino Chemoselective Reduction (Pd/C, H2) NitroProps Electron-Withdrawing (-I, -M) Deactivated Ring H-Bond Acceptor Nitro->NitroProps AminoProps Electron-Donating (+M) Activated Ring H-Bond Donor/Acceptor Amino->AminoProps NitroBio Bioactivity: Antiviral / Antimicrobial Synthetic Precursor NitroProps->NitroBio AminoBio Bioactivity: Potent Kinase Inhibitor Quorum Sensing Modulator AminoProps->AminoBio

Figure 1: Logical relationship between C7 substitution, electronic properties, and resulting bioactivity profiles.

Comparative Bioactivity Profiles

To objectively evaluate the performance of these two functional groups, we must look at parallel structure-activity relationship (SAR) studies where both derivatives were tested against identical targets.

Kinase Inhibition: The Hinge-Binding Advantage

In the development of Syk (Spleen Tyrosine Kinase) inhibitors , Thoma et al. demonstrated that introducing a 7-aminoindole substituent led to derivatives that potently abrogated Syk kinase function in the presence of blood, while maintaining excellent kinase selectivity and minimizing hERG channel liabilities [2]. The 7-amino group forms a critical hydrogen bond with the kinase backbone that the 7-nitro group cannot replicate.

Similarly, in the optimization of Meridianin derivatives targeting CLK1 and DYRK1A kinases (implicated in Alzheimer's disease and cancer), Giraud et al. found that 7-amino derivatives exhibited high inhibitory potencies (IC50 = 0.03–0.095 μM). In stark contrast, the introduction of a nitro group at the same position was highly detrimental to target binding, rendering the compounds virtually inactive [1].

Bacterial Quorum Sensing Modulation

Beyond kinases, 7-aminoindoles have proven highly effective as N-acylated L-homoserine lactone (AHL) mimics. Biswas et al. utilized 7-aminoindole scaffolds to synthesize amides that successfully inhibited Pseudomonas aeruginosa quorum sensing (QS) by competing for the LasR receptor. The 7-nitro precursors lacked the necessary hydrogen-bonding capability to anchor into the LasR ligand-binding region [3].

Quantitative Data Summary
Biological TargetCompound Class7-Nitro Derivative Activity7-Amino Derivative ActivityCausality / Mechanism
Syk Kinase Pyridopyrimidinone IndolesInactive / Poor BindingHigh Potency (Low nM) 7-NH2 acts as a critical H-bond donor to the kinase hinge region [2].
CLK1 / DYRK1A Meridianin AnalogsDetrimental to inhibitionIC50 = 0.03–0.095 μM 7-NH2 provides optimal steric fit and electronic activation of the core [1].
LasR (Quorum Sensing) AHL MimicsWeak / Inactive44–65% Inhibition at 250 μM 7-NH2 facilitates amide coupling to mimic the native AHL lactone ring [3].

Experimental Workflows & Protocols

To transition a drug discovery program from a 7-nitro hit to a 7-amino lead, researchers must utilize robust, self-validating synthetic and assay protocols. The 7-aminoindole intermediate is notoriously air-sensitive; thus, the workflow below is designed to mitigate oxidation.

Protocol A: Chemoselective Reduction of 7-Nitroindole to 7-Aminoindole

Objective: High-yield conversion without reducing the C2=C3 indole double bond.

  • Preparation: Dissolve 7-nitroindole (1.0 eq) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Under a gentle stream of Argon, carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry.

  • Hydrogen Source: Add ammonium formate (10.0 eq) to the suspension. Ammonium formate acts as a mild, easily handled hydrogen donor that prevents over-reduction.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 1–2 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3); the yellow nitro spot will disappear, replaced by a highly polar, UV-active amino spot.

  • Inert Workup (Critical Step): Cool the reaction to room temperature. Filter the mixture through a pad of Celite under an Argon blanket to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 7-aminoindole (typically a purple/dark solid due to trace oxidation) must be immediately stored under inert atmosphere at -20°C or used directly in the next coupling step [3].

Protocol B: In Vitro Kinase Inhibition Assay (e.g., Syk or CLK1)

Objective: Validate the bioactivity enhancement of the 7-amino derivative.

  • Reagent Prep: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 7-amino and 7-nitro derivatives in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration

    
     1%).
    
  • Enzyme Incubation: Add the recombinant kinase (e.g., human Syk) and a fluorescently labeled peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ATP at a concentration corresponding to the enzyme's

    
     value to initiate the reaction.
    
  • Detection: After 60 minutes, terminate the reaction using a stop buffer containing EDTA. Read the plate using a microplate reader (e.g., TR-FRET or mobility shift assay format) to calculate the IC50 values.

Workflow Start 7-Nitroindole Starting Material Reduction Catalytic Reduction (Pd/C, NH4HCO2, EtOH) 80°C, 1-2 hrs Start->Reduction Intermediate 7-Aminoindole (Air-Sensitive) Reduction->Intermediate Coupling Amide/Urea Coupling (EDC/DCC or Isocyanates) Intermediate->Coupling Inert Atmosphere Handling Required Product Target Derivative (e.g., Kinase Inhibitor) Coupling->Product Assay In Vitro Evaluation (TR-FRET / Kinase Assay) Product->Assay

Figure 2: End-to-end experimental workflow from 7-nitroindole reduction to biological evaluation.

Conclusion

For drug development professionals optimizing indole scaffolds, the C7 position is a critical determinant of efficacy. While 7-nitroindoles serve as excellent, stable synthetic precursors and occasionally yield unique whole-cell phenotypic hits, they are generally poor candidates for targeted receptor/kinase binding due to steric bulk and electron withdrawal. Conversely, the 7-aminoindole moiety is a highly privileged pharmacophore. Its ability to act as a bidentate hydrogen-bond donor/acceptor while electronically activating the indole core makes it a superior choice for designing highly potent, selective inhibitors across a wide range of therapeutic targets.

References

  • Giraud, F., et al. (2011). Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry, 54(13), 4474–4489. Available at:[Link]

  • Thoma, G., et al. (2014). Syk inhibitors with high potency in presence of blood. Bioorganic & Medicinal Chemistry Letters, 24(10), 2278-2282. Available at:[Link]

  • Biswas, N. N., et al. (2015). Indole-based novel small molecules for the modulation of bacterial signalling pathways. Organic & Biomolecular Chemistry, 13(3), 925-937. Available at:[Link]

Comparative

UV-Vis Absorption Spectra of Substituted Indole-3-Carbaldehydes: A Comparative Technical Guide

Executive Summary Indole-3-carbaldehydes are pivotal "push-pull" systems in organic synthesis, serving as precursors for chalcones, Schiff bases, and pharmaceutical intermediates (e.g., anticancer agents).[1] Their optic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehydes are pivotal "push-pull" systems in organic synthesis, serving as precursors for chalcones, Schiff bases, and pharmaceutical intermediates (e.g., anticancer agents).[1] Their optical properties are defined by the strong interaction between the electron-rich indole nitrogen (donor) and the electron-deficient C3-formyl group (acceptor).[1]

This guide provides a technical comparison of substituted indole-3-carbaldehydes against their unsubstituted counterparts and positional isomers. It focuses on how substituents manipulate the Intramolecular Charge Transfer (ICT) band, offering a roadmap for selecting derivatives based on desired optical windows or reactivity profiles.[2]

Part 1: Mechanistic Principles of Absorption

To interpret the spectra of these compounds, one must understand the electronic transitions involved.[2] The indole ring system is not merely a benzene ring fused to a pyrrole; it is a hyper-conjugated system.[1][2]

The "Push-Pull" Mechanism

In indole-3-carbaldehydes, the Nitrogen lone pair (


) donates electron density into the 

-system, while the C3-aldehyde withdraws it.[1] This creates a strong dipole moment change upon excitation, leading to a distinct Intramolecular Charge Transfer (ICT) band, typically found between 290–320 nm.
  • 
     Transitions:  High energy, intense bands (200–260 nm) arising from the aromatic core.[2]
    
  • ICT /

    
     Transitions:  Lower energy, broader bands (290–350 nm) highly sensitive to substitution and solvent polarity.[2]
    
Electronic Transition Pathway

The following diagram illustrates the energy states and the impact of substituents on the HOMO-LUMO gap.

ICT_Mechanism cluster_shift Spectral Shift Result Indole_N Indole Nitrogen (Donor - HOMO) C3_Formyl C3-Formyl Group (Acceptor - LUMO) Indole_N->C3_Formyl Ground State Conjugation Excited_State Excited State (ICT) Polarized Species Indole_N->Excited_State Photon Absorption (UV) EDG Electron Donating Group (e.g., 5-OMe) Raises HOMO EDG->Indole_N Increases e- Density RedShift Bathochromic Shift (Lower Energy) EDG->RedShift Gap Narrows EWG Electron Withdrawing Group (e.g., 5-NO2) Lowers HOMO (mostly) EWG->Indole_N Decreases e- Density BlueShift Hypsochromic Shift (Higher Energy) EWG->BlueShift Gap Widens (Context Dependent)

Figure 1: Mechanistic flow of Intramolecular Charge Transfer (ICT) in indole-3-carbaldehydes. Electron Donating Groups (EDG) typically stabilize the excited state, narrowing the energy gap and causing a red shift.

Part 2: Comparative Analysis

This section compares the Substituted Indole-3-Carbaldehydes (Product) against the Unsubstituted parent and Positional Isomers (Alternatives).[1]

Comparison with Unsubstituted Baseline

The baseline compound, 1H-Indole-3-carbaldehyde , exhibits three characteristic bands in ethanol.[1] Substituents at the 5-position (para to the nitrogen in the fused system) exert the strongest electronic influence.[2]

Table 1: Substituent Effects on


 (in Ethanol) [2]
CompoundSubstituent Type

(nm)
Spectral CharacterPerformance Implication
Indole-3-CHO Baseline243, 260, 297Distinct ICT band at ~297 nm.[1]Standard reference for purity.
5-Methoxy-Indole-3-CHO EDG (Strong)~250, ~315Bathochromic Shift (+18 nm). Intense ICT band.[1]Superior for detection in complex matrices due to redshift away from protein interference.[1][2]
5-Bromo-Indole-3-CHO EWG (-I), EDG (+M)~248, ~302Slight Bathochromic Shift.[1]Heavy atom effect may induce phosphorescence; useful for triplet state studies.[1][2]
N-Methyl-Indole-3-CHO N-Alkylation~245, ~300Similar to parent.[1][2]Loss of H-bond donor. Solvatochromism is significantly reduced (see Sec 3).[1][2]

Note: Data derived from general trends in indole spectroscopy and specific baseline values [1, 2].

Comparison with Positional Isomers (Alternative: Indole-2-carbaldehyde)

Researchers often confuse the 2-CHO and 3-CHO isomers.[1][2] Their UV profiles are distinct due to the extent of conjugation with the nitrogen lone pair.[2]

  • Indole-3-carbaldehyde: The C3 position allows for direct enamine-like resonance (

    
    ).[1][2] This results in a lower energy (longer wavelength)  transition.[1][2]
    
  • Indole-2-carbaldehyde: The conjugation path is less linear effectively, often resulting in a hypsochromic shift (blue shift) relative to the 3-isomer for the long-wave band.[1]

Decision Guide:

  • Use 3-substituted isomers if you require strong fluorescence or lower-energy absorption for biological tracking.[1][2]

  • Use 2-substituted isomers if you require higher reactivity at the C3 position (which is blocked in the product of interest).[2]

Part 3: Solvatochromism & Environmental Sensitivity[1]

Indole-3-carbaldehydes exhibit positive solvatochromism .[1][2] As solvent polarity increases, the highly polar excited state is stabilized more than the ground state, reducing the energy gap.

Table 2: Solvent Effect on Indole-3-carbaldehyde (Baseline)

SolventPolarity (Dielectric

)

(ICT Band)
Observation
Cyclohexane Non-polar (2.[1][2]0)~285 nmVibrational fine structure visible.[1][2]
Dichloromethane Moderate (8.[1][2]9)~292 nmLoss of fine structure.[2]
Ethanol/Methanol Polar Protic (24-33)297–300 nmBroad, featureless band (H-bonding stabilizes excited state).[1][2]
DMSO Polar Aprotic (47)~305 nmMaximum Red Shift.[1][2]

Critical Insight: If your experimental


 shifts by >10 nm between batches, check for water contamination in your solvent (e.g., "wet" DMSO).

Part 4: Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes aggregation artifacts common with indole derivatives.[1][2]

Reagents & Equipment[1][3][4][5]
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent).[1]

  • Solvent: HPLC Grade Methanol or Ethanol (Cutoff < 205 nm).[1][2]

  • Cuvettes: Quartz (1 cm path length). Do not use plastic (absorbs in UV).[1][2]

Step-by-Step Workflow

Protocol_Workflow Start Start: Sample Prep Stock 1. Stock Solution 1 mM in DMSO (Prevents aggregation) Start->Stock Dilution 2. Working Solution Dilute to 10-50 µM in Ethanol Stock->Dilution Blank 3. Baseline Correction (Solvent + DMSO blank) Dilution->Blank Scan 4. Spectral Scan (200 - 450 nm) Blank->Scan Validation 5. Validation Check Absorbance < 1.0? Linearity Check? Scan->Validation Final 6. Data Export Record Lambda max Validation->Final Yes Dilute_More Dilute Sample Validation->Dilute_More No (Abs > 1.0) Dilute_More->Scan

Figure 2: Self-validating experimental workflow for UV-Vis characterization of indole derivatives.

Validation Criteria (Trustworthiness)
  • The Beer-Lambert Check: Prepare three concentrations (e.g., 10, 25, 50

    
    M). Plot Absorbance vs. Concentration at 
    
    
    
    .[1][2]
    
    
    must be
    
    
    .[1][2] If the line curves, aggregation is occurring—add 10% DMSO or lower concentration.[2]
  • Solvent Cutoff: Ensure the solvent does not absorb >0.1 AU at 240 nm.[1][2]

  • Baseline Stability: Run a "blank vs. blank" scan.[1][2] The line should be flat at 0.000

    
     0.002 AU.[2]
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] 1H-Indole-3-carboxaldehyde UV/Mass Spectrum Data. NIST Chemistry WebBook.[1][2] Retrieved from [Link][2]

  • Catalán, J., et al. (1988).[2] Solvatochromism of indole derivatives. (Contextual reference for general indole solvatochromism principles).

  • Palladino, P., et al. (2024).[2] Food Chemistry Advances. Discusses Indole-3-carbaldehyde azine formation and spectral shifts (

    
     415 nm). Retrieved from [Link][2]
    

Sources

Validation

Validating the Purity of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde Reference Standards: A Comparative Guide

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde (CAS 289483-81-4) is a highly specialized heterocyclic building block utilized in the synthesis of complex indole-based therapeutics, kinase inhibitors, and tryptophan analogs. W...

Author: BenchChem Technical Support Team. Date: March 2026

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde (CAS 289483-81-4) is a highly specialized heterocyclic building block utilized in the synthesis of complex indole-based therapeutics, kinase inhibitors, and tryptophan analogs. When utilized as a reference standard for quantitative analytical calibration or sensitive downstream biological assays, its absolute purity is paramount.

Commercial synthetic grades of this compound often hover around 95–97% purity. While sufficient for basic screening, this grade is inadequate for rigorous pharmaceutical development. This guide objectively compares analytical validation methodologies—specifically High-Performance Liquid Chromatography (HPLC) versus Quantitative Nuclear Magnetic Resonance (qNMR)—and demonstrates the performance disparities between high-purity Certified Reference Material (CRM) grades and standard commercial grades.

Part 1: The Chemical Context & Causality of Impurities

To understand why rigorous purity validation is necessary, we must first analyze the causality of impurity formation. 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is synthesized via the Vilsmeier-Haack formylation of 4-methyl-7-nitroindole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1].

While this pathway is highly efficient, the reaction mechanics and the compound's inherent reactivity intrinsically generate specific impurities:

  • Unreacted Starting Material : Steric hindrance from the C4-methyl and electronic deactivation from the C7-nitro group can lead to incomplete formylation, leaving trace 4-methyl-7-nitroindole.

  • Oxidation Degradants : The C3-formyl group is highly susceptible to auto-oxidation. Upon prolonged exposure to air or moisture during storage, it readily oxidizes to 4-methyl-7-nitro-1H-indole-3-carboxylic acid[2].

  • Residual Solvents & Reagents : Trace DMF or inorganic phosphate salts from the aqueous quenching step often remain trapped in the crystal lattice.

Standard HPLC-UV often fails to detect inorganic salts and misrepresents the concentration of the oxidized carboxylic acid due to differing UV molar absorptivities.

VH_Pathway SM 4-Methyl-7-Nitroindole (Starting Material) Intermediate Chloroiminium Intermediate SM->Intermediate Formylation Imp1 Unreacted SM (Impurity A) SM->Imp1 Incomplete Rxn Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Product 4-Methyl-7-Nitro-1H-Indole- 3-Carbaldehyde (Target) Intermediate->Product Hydrolysis Imp3 Regioisomers / Dimers (Impurity C) Intermediate->Imp3 Side Reactions Imp2 Oxidized Carboxylic Acid (Impurity B) Product->Imp2 Auto-oxidation

Vilsmeier-Haack synthesis of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde and impurity pathways.

Part 2: Comparative Analysis of Purity Validation Methods

When validating a reference standard, the analytical method must act as a self-validating system.

HPLC-UV (Area %): The Relative Assumption

HPLC separates components based on stationary/mobile phase partitioning. Purity is calculated by dividing the main peak area by the total peak area.

  • Causality of Error : This method assumes all impurities share the exact same UV response factor (molar absorptivity) as the target analyte at the chosen wavelength[3]. For 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, the shift from an aldehyde to a carboxylic acid alters the conjugated system, leading to a severe discrepancy between Area % and true mass %. Furthermore, HPLC-UV is entirely blind to residual water and non-chromophoric solvents like DMF.

qNMR: The Absolute Truth

Quantitative NMR is a primary analytical method. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule[4].

  • Causality of Accuracy : By co-dissolving the sample with a certified Internal Standard (IS) of known purity, absolute purity is calculated via mass balance, independent of the molecule's overall structure or UV absorbance[5].

qNMR_Workflow Step1 1. Sample Preparation Weigh Analyte & Internal Standard (IS) (e.g., Maleic Acid CRM) Step2 2. Co-dissolution Dissolve in DMSO-d6 Ensure complete homogeneity Step1->Step2 Step3 3. NMR Acquisition 1H-NMR with long relaxation delay (D1 > 5*T1) Step2->Step3 Step4 4. Integration & Analysis Integrate distinct analyte & IS peaks Step3->Step4 Step5 5. Absolute Purity Calculation Mass Balance & Molar Ratio Equation Step4->Step5 SelfVal Self-Validation Loop: Check IS purity recovery & baseline resolution Step4->SelfVal SelfVal->Step3 Re-acquire if needed

Self-validating qNMR workflow for absolute purity determination using an internal standard.

Part 3: Experimental Protocols: Self-Validating Workflows

Protocol A: HPLC-UV Purity Assessment
  • Preparation : Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile:Water (50:50).

  • Chromatography : Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile.

  • Self-Validating Gradient : Run a gradient of 10% B to 90% B over 15 minutes. Causality: The trifluoroacetic acid (TFA) suppresses the ionization of the indole nitrogen and any carboxylic acid degradants, ensuring sharp, symmetrical peaks and preventing peak tailing that obscures co-eluting impurities[3]. Run a blank injection prior to the sample to mathematically subtract baseline drift.

  • Detection : Monitor UV at 254 nm and 280 nm.

Protocol B: Internal Standard Correction (ISC) qNMR
  • Sample & IS Weighing : Accurately weigh ~10.0 mg of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, >99.9% purity) using a microbalance (d = 0.001 mg).

  • Co-dissolution : Dissolve the mixture in 0.6 mL of DMSO-d₆. Causality: Complete dissolution is mandatory; any undissolved particulates will skew the molar ratio, invalidating the mass balance[5].

  • Acquisition : Acquire ¹H-NMR at 600 MHz. Crucial Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 20 seconds). If D1 is too short, the nuclei do not fully return to thermal equilibrium between pulses, leading to truncated signal integration and artificially skewed purity results[6].

  • Integration : Integrate the distinct formyl proton of the analyte (~10.0 ppm, 1H) against the olefinic protons of Maleic Acid (~6.2 ppm, 2H) to calculate the absolute mass fraction.

Part 4: Performance Comparison: CRM vs. Commercial Grade

To objectively compare performance, we evaluated a High-Purity Reference Standard (>99.5% by qNMR) against a standard Commercial Grade (~95% by HPLC) of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

Analytical Discrepancy Data

Commercial grades often over-report purity because HPLC misses non-UV-active impurities (water, residual DMF) and under-represents the carboxylic acid degradant[4].

MetricHigh-Purity CRM GradeStandard Commercial GradeDiscrepancy Causality
HPLC-UV (254 nm) Area % 99.8%97.2%Misses non-chromophoric impurities
qNMR Absolute Purity 99.6%92.4%Captures residual solvents & salts
Karl Fischer (Water) < 0.1%1.5%Hygroscopic nature of crude powder
Residual DMF (by NMR) Not Detected2.1%Incomplete Vilsmeier-Haack workup
Downstream Performance Impact

The true test of a reference standard is its performance in sensitive applications. We compared both grades in a standard Knoevenagel condensation with malononitrile.

ParameterHigh-Purity CRM GradeStandard Commercial Grade
Reaction Conversion (LC-MS) > 99%88%
Isolated Yield 94%76%
Purification Required Simple FiltrationSilica Gel Chromatography
Impurity Carryover None Detected3% Carboxylic Acid Derivative

Causality of Failure: The ~7.6% absolute impurity in the commercial grade (primarily unreacted indole, water, and oxidized acid) not only reduced the stoichiometric efficiency of the condensation but also introduced side-reactions. The presence of the carboxylic acid degradant poisoned the basic catalyst, requiring an additional column chromatography step to resolve the mixture, drastically reducing the overall isolated yield.

Conclusion

For 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, relying solely on HPLC-UV Area % for purity validation is analytically insufficient due to response factor variations and invisible impurities. qNMR stands as the authoritative, self-validating method for establishing absolute purity. When utilized in downstream pharmaceutical synthesis or analytical calibration, investing in a qNMR-validated CRM-grade standard prevents the exponential propagation of errors, ensuring high-fidelity, reproducible results.

References

  • Organic Syntheses (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. Retrieved from:[Link]

  • Enovatia . Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from:[Link]

  • RSSL . qNMR: A powerful tool for purity determination. Retrieved from:[Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of Substituted Indole Aldehydes: A Technical Guide for Drug Development

Substituted indole aldehydes, particularly indole-3-carboxaldehyde (I3A) and its synthetic derivatives, have emerged as highly versatile scaffolds in oncology and microbiome-host interaction studies[1]. However, their cy...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted indole aldehydes, particularly indole-3-carboxaldehyde (I3A) and its synthetic derivatives, have emerged as highly versatile scaffolds in oncology and microbiome-host interaction studies[1]. However, their cytotoxicity profiles are highly dependent on structural substitutions, concentration gradients, and specific cell-line phenotypes.

As a Senior Application Scientist, I frequently observe that the cytotoxic evaluation of indole derivatives is compromised by poor solvent controls and a lack of mechanistic context. This guide synthesizes recent experimental data to objectively compare the cytotoxic performance of natural indole aldehydes versus synthetic hybrids, providing researchers with self-validating protocols and field-proven mechanistic insights.

Mechanistic Causality: How Indole Aldehydes Induce Cytotoxicity

The cytotoxic mechanisms of indole aldehydes are diverse, ranging from receptor-mediated apoptosis to direct cytoskeletal disruption. Understanding how these compounds induce cell death is critical for rational drug design.

  • Aryl Hydrocarbon Receptor (AhR) Activation : Natural microbiota-derived indoles like I3A and indole-3-acetaldehyde (IAAD) act as potent AhR ligands[1]. Upon binding, the AhR complex translocates to the nucleus, modulating the expression of genes involved in cell cycle arrest and apoptosis[2].

  • Bidirectional Concentration Effects : IAAD exhibits a unique concentration-dependent duality in colorectal cancer (CRC) cells. At low concentrations (< 12.5 µM), it induces AhR-mediated apoptosis; however, at higher concentrations (≥ 25 µM), it paradoxically promotes epithelial-mesenchymal transition (EMT) and tumor invasion[2]. This necessitates rigorous dose-response profiling.

  • Tubulin Polymerization Inhibition : Synthetic indole-containing hybrids (e.g., millepachine derivatives) disrupt microtubule dynamics, showing profound cytotoxicity against drug-resistant cancer cell lines at nanomolar concentrations[3].

  • RNA Polymerase II Inhibition : Analogues of oncrasin-1 containing an aldehyde group at the 3-position of the indole ring effectively inhibit the C-terminal domain of RNA polymerase II, leading to targeted tumor cell death with minimal toxicity to normal epithelial cells[4].

AhR_Pathway Indole Substituted Indole Aldehydes (e.g., I3A, IAAD) AhR_Cyto Cytosolic AhR Complex (Inactive) Indole->AhR_Cyto Ligand Binding AhR_Active AhR-Ligand Complex (Active) AhR_Cyto->AhR_Active HSP90 Dissociation Nucleus Nuclear Translocation & ARNT Dimerization AhR_Active->Nucleus Translocation GeneExp Target Gene Transcription (CYP1A1, Apoptosis Regulators) Nucleus->GeneExp XRE Binding Outcome Cytotoxicity / Apoptosis (Concentration Dependent) GeneExp->Outcome Cellular Response

AhR-mediated signaling pathway induced by substituted indole aldehydes.

Comparative Cytotoxicity Data

To establish a therapeutic window, the Selectivity Index (SI) must be calculated by comparing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in normal cells (e.g., MRC-5 fibroblasts) against target cancer cell lines[5]. The table below summarizes the quantitative performance of key indole aldehyde derivatives.

Compound ClassSpecific DerivativeTarget Cell LineCytotoxicity (IC50/EC50)Primary Mechanism
Natural Metabolite Indole-3-aldehyde (I3A)MRC-5 (Normal Fibroblast)0.52–49.8 µMAhR Activation[1]
Natural Metabolite Indole-3-acetaldehyde (IAAD)HCT116 (Colorectal Cancer)< 12.5 µM (Apoptotic)AhR Activation / Bidirectional[2]
Synthetic Hybrid Millepachine-Indole (14b)Drug-Resistant Cancer Lines0.022–0.074 µMTubulin Polymerization Inhibition[3]
Synthetic Hybrid Arylsulfonylhydrazide (5f)MCF-7 (Breast Cancer)13.2 µMTargeted Cell Proliferation Inhibition[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflow details a self-validating system for cytotoxicity screening.

Workflow Seed 1. Cell Seeding (Cancer vs Normal) Treat 2. Compound Treatment (0.1-100 µM Gradient) Seed->Treat Incubate 3. Incubation (24h - 72h, 37°C) Treat->Incubate Assay 4. Viability Assay (CCK-8 / Formazan) Incubate->Assay Analyze 5. IC50 & SI Calculation Assay->Analyze

Step-by-step experimental workflow for comparative cytotoxicity screening.

Protocol: High-Throughput Cell Viability Assay

Causality Check : Why use CCK-8 over traditional MTT assays? CCK-8 utilizes a highly water-soluble tetrazolium salt (WST-8), eliminating the need for the DMSO solubilization of formazan crystals required in MTT assays. This reduces handling errors, allows for continuous monitoring, and prevents artifactual cytotoxicity caused by secondary solvent additions, ensuring the measured cell death is strictly compound-driven[3].

Step-by-Step Methodology :

  • Cell Seeding & Adhesion :

    • Seed target cancer cells (e.g., HCT116, MCF-7) and control normal cells (e.g., MRC-5, HEK-293) at a density of

      
       cells/well in a 96-well plate[1].
      
    • Self-Validation Step: Include cell-free wells containing only culture medium to serve as a background absorbance blank.

  • Compound Preparation & Treatment :

    • Dissolve substituted indole aldehydes in DMSO to create a stock solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent baseline solvent toxicity[5].

    • Treat cells with a logarithmic concentration gradient (e.g., 0.1, 1.0, 10, 25, 50, 100 µM) for 24 to 48 hours[2].

  • Viability Quantification (CCK-8) :

    • Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C[3].

    • Measure absorbance at 450 nm using a microplate reader.

  • Selectivity Index (SI) Calculation :

    • Calculate the IC50 using non-linear regression analysis.

    • Compute SI = (IC50 of Normal Cell Line) / (IC50 of Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window, meaning the compound is selectively cytotoxic to malignant cells[5].

Conclusion

The structural plasticity of substituted indole aldehydes allows for the precise tuning of their cytotoxic profiles. While natural derivatives like IAAD require careful concentration management due to their bidirectional effects on tumor invasion[2], rationally designed synthetic hybrids offer targeted, nanomolar potency against resistant phenotypes[3]. By adhering to self-validating screening protocols, researchers can accurately isolate the true pharmacological efficacy of these promising compounds.

References

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC. nih.gov.
  • Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. nih.gov.
  • Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study - PMC. nih.gov.
  • Analogues and Derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II and Their Antitumor Activities | Journal of Medicinal Chemistry. acs.org.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. nih.gov.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. As a substituted indole containing both a nitro group and an aldehyde, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde. As a substituted indole containing both a nitro group and an aldehyde, this compound requires careful handling as hazardous chemical waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting the best practices in chemical waste management.

Hazard Profile and Core Safety Principles

4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, while not having extensive, publicly available hazard data, can be assessed based on its functional groups and structurally similar compounds like 1H-Indole-3-carboxaldehyde and other nitro-aromatics. The primary hazards are associated with its potential as a skin, eye, and respiratory irritant.[1][2][3] The nitro-aromatic structure necessitates that it be treated as hazardous waste.[4][5]

Core Principle: Under no circumstances should 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde or its solutions be disposed of down the sanitary sewer or in general municipal trash.[4][5][6] The primary and only acceptable disposal method is through a licensed and approved hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[5][7]

On-Site Waste Handling and Segregation Protocol

Proper management begins at the point of waste generation. Meticulous segregation and labeling are critical to prevent dangerous reactions and ensure regulatory compliance.[6][8]

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][2]

  • Lab Coat: A standard lab coat should be worn to protect from incidental contact.[4]

  • Work Area: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Step 2: Designate a Hazardous Waste Container

  • Container Type: Use a chemically compatible, sealable container in good condition.[5][6] For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste solutions, use a labeled, sealable bottle, ensuring compatibility with the solvent used.

  • Segregation: This waste stream must be segregated. Do not mix 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde waste with other chemical classes unless their compatibility is certain.[5][8] It should be classified as a non-halogenated organic waste. Aromatic nitro compounds can be reactive and should be stored separately.[5]

Step 3: Correctly Label the Waste Container Proper labeling is a regulatory requirement and essential for safe handling.[6][9] The label must include, at a minimum:

  • The words "Hazardous Waste" .[5][9]

  • The full, unambiguous chemical name: "4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde" .[5]

  • An accurate list of all components, including solvents and their approximate concentrations.

  • The relevant hazard warnings (e.g., "Irritant").[9]

  • The date of accumulation.[6]

Step 4: Accumulate Waste Safely

  • Collect all waste (unwanted product, contaminated materials like weighing paper or pipette tips) directly into your labeled container.

  • Keep the container securely sealed when not in use to prevent the release of vapors.[6][7]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • If the waste is in a flammable solvent, the container must be stored in an approved flammable storage cabinet.[9]

Step 5: Arrange for Disposal

  • Once the container is full or the project is complete, contact your institution's EHS department to arrange for a pickup.[4][5] Do not allow waste to accumulate in the lab indefinitely.[10]

Decontamination of Containers and Glassware

Empty containers that once held 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde must be decontaminated before being disposed of as non-hazardous waste.[5][11]

Protocol for Decontamination:

  • Triple Rinse: Rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect Rinsate: The solvent from all three rinses is considered hazardous waste and must be collected in the appropriate labeled waste container (e.g., "non-halogenated solvent waste").[5]

  • Final Disposal: After triple-rinsing and air-drying, deface or remove the original chemical label. The decontaminated container can then typically be disposed of in the regular trash or glass disposal box, in accordance with your institution's policies.[10][11]

Emergency Procedures for Spills

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For small spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Containment: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill.[4]

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[4] All cleanup materials (gloves, wipes, absorbent) must be disposed of as hazardous waste.

Quantitative Data and Hazard Summary

ParameterDescriptionSource(s)
Chemical Name 4-Methyl-7-Nitro-1H-Indole-3-CarbaldehydeN/A
Waste Category Hazardous Chemical Waste (Non-Halogenated Organic)[4][9][10]
Inferred GHS Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3)[1][2][3][7]
Disposal Method Collection by a licensed chemical waste disposal company.[5][7]
Forbidden Disposal Sanitary Sewer (Drain), Municipal Trash[4][5][6]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat. Handled in a chemical fume hood.[1][3][4]
Container Rinsate Must be collected as hazardous waste.[5]

Waste Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Pure compound, solutions, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) in Fume Hood A->B C Select & Label Approved Hazardous Waste Container 'Non-Halogenated Organic' B->C D Segregate Waste Place all waste directly into the labeled container C->D E Store Container Securely - Tightly sealed - In Satellite Accumulation Area D->E F Container Full or Project Complete? E->F G Contact EHS for Pickup and Professional Disposal F->G Yes H Continue Safe Storage F->H No

Caption: Decision workflow for handling 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • In-Laboratory Treatment of Chemical Waste. University of Alberta, Safety & Risk Services.
  • SAFETY DATA SHEET: 7-Nitroindole-3-carboxaldehyde. Fisher Scientific.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Labor
  • SAFETY DATA SHEET: 1-Methyl-1H-indole. Thermo Fisher Scientific.
  • Disposal of Chemical Waste. University of St Andrews, Safety Office.
  • Laboratory Waste Disposal Safety Protocols.
  • Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • SAFETY DATA SHEET: 1H-Indole-3-carboxaldehyde. Synquest Labs.
  • Safety Data Sheet: Indole-3-carboxaldehyde. Cayman Chemical.
  • Treatment and disposal of chemical wastes in daily labor
  • SAFETY DATA SHEET: Indole-3-carboxaldehyde. Sigma-Aldrich.
  • SAFETY DATA SHEET: 1-Methylindole. Sigma-Aldrich.
  • 7-methyl-1H-indole-3-carbaldehyde.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Aldex® - Aldehyde Disposal Made Easy. Aldex.
  • Disposal Of Laboratory Wastes In Lab. Packs. P2 InfoHouse.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison, Office of Chemical Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL).
  • Indole-3-carbaldehyde. Wikipedia.
  • The Disposal of Chemical Labor

Sources

Handling

Personal protective equipment for handling 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde

Topic: Personal Protective Equipment & Handling Protocol for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde CAS Number: 289483-81-4 Classification: Research Chemical / Intermediate Executive Safety Summary Immediate Action Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde CAS Number: 289483-81-4 Classification: Research Chemical / Intermediate

Executive Safety Summary

Immediate Action Required: Treat 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde as a High-Potency Irritant with potential mutagenic properties due to the nitro-aromatic moiety. Do not handle on an open bench.

  • Primary Hazard: Respiratory and mucosal irritation (H335, H319).

  • Secondary Hazard: Potential genotoxicity (suspected for nitro-indoles).[1]

  • Critical Control: All solid handling must occur inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Storage: 2–8°C (Refrigerate), under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde group.

Risk Assessment & Hazard Identification

This compound combines the reactivity of an aldehyde with the potential toxicity of a nitro-aromatic system. While specific toxicological data may be sparse for this exact derivative, the Precautionary Principle dictates handling it as a hazardous analog to 4-nitroindole.

Hazard Class (GHS)Hazard StatementSignal Word
Skin Irritation 2 H315: Causes skin irritation.[2][3][4][5]WARNING
Eye Irritation 2A H319: Causes serious eye irritation.[2][3][4][5][6][7]WARNING
STOT-SE 3 H335: May cause respiratory irritation.[2][3][4][5][6][7]WARNING
Structural AlertSuspected Mutagen (Nitro group)Handle with Care

Chemical Causality:

  • Aldehyde Moiety (-CHO): Susceptible to autoxidation to the corresponding carboxylic acid (4-methyl-7-nitroindole-3-carboxylic acid) upon exposure to air. This degradation product is acidic and may alter reaction stoichiometry.

  • Nitro Group (-NO2): Increases lipophilicity and electron deficiency, potentially facilitating skin absorption and interaction with biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

Body ZoneStandard Operation (mg scale)Scale-Up / Spill Cleanup (>1g)Technical Rationale
Respiratory Engineering Control Only (Fume Hood)N95 or P100 Respirator Fine yellow powders are easily aerosolized. The nitro group poses a potential inhalation toxicity risk.[6][7]
Ocular Chemical Splash Goggles (ANSI Z87.1)Face Shield + Goggles Safety glasses are insufficient against airborne dusts that can dissolve in ocular moisture to form irritants.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate Nitro-aromatics can permeate thin nitrile. Double gloving provides a breakthrough time buffer (>480 min).
Body Lab Coat (High-neck, cotton/poly)Tyvek® Coverall Prevents contamination of street clothes, which is critical for nitro-compounds that may stain or sensitize.
PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood Is Fume Hood Available? Solid->Hood Level1 LEVEL 1 PPE: Splash Goggles Double Nitrile Lab Coat Solution->Level1 Standard Hood->Level1 Yes (Sash < 18") Level2 LEVEL 2 PPE: + P100 Respirator + Tyvek Sleeves Hood->Level2 No / Maintenance

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol

A. Receipt & Storage
  • Inspection: Upon receipt, check the bottle for yellow crusting (indication of leakage).

  • Storage: Store at 2–8°C .

  • Secondary Containment: Place the vial inside a sealable bag with a desiccant packet. Aldehydes are hygroscopic and oxidation-prone.

B. Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static charge dispersing the light powder.

  • Equip: Don double nitrile gloves and chemical goggles.

  • Environment: Place the balance inside the fume hood. If the balance is external, use a powder weighing funnel and tare the vial closed.

  • Static Control: Use an anti-static gun or polonium strip if the powder flies.

  • Transfer:

    • Open vial only inside the hood.

    • Use a disposable spatula (avoid metal if doing catalytic work later, though generally safe).

    • Recap immediately. Do not leave the aldehyde exposed to air.[4]

C. Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvent (DCM, THF, or DMF) immediately after weighing to minimize dust hazard.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

    • Reasoning: Electron-deficient aldehydes are stable, but the indole nitrogen (N-H) and the aldehyde can undergo oxidative coupling or degradation under ambient oxygen/light.

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 500 mg) Assess->Minor Major Major (> 500 mg) Assess->Major Wet Wet Wipe Method: Cover with wet paper towel to prevent dust. Minor->Wet Scoop Scoop/Sweep: Do NOT dry sweep. Use chemically compatible scoop. Major->Scoop Solvent Decontaminate Surface: Use Ethanol/Acetone then Soap & Water. Wet->Solvent Scoop->Solvent Waste Disposal: Solid Hazardous Waste Solvent->Waste

Figure 2: Step-by-step protocol for containing and cleaning spills of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (Nitro compounds can cause delayed pulmonary edema in massive doses, though rare for this specific solid).

  • Eye Contact: Rinse for 15 minutes minimum.[6][7][8][9] Do not rub. The aldehyde is a lachrymator and irritant.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8][10][11] Do not use alcohol on skin immediately, as it may enhance transdermal absorption of the nitro compound.

Waste Disposal Strategy

Do not dispose of down the drain. This compound is toxic to aquatic life (common for nitro-aromatics).

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, paper towels, weigh boats.Seal in a clear bag, label "Hazardous Solid - Nitro Indole Derivative".
Liquid Waste Reaction mother liquors (DCM, Ethyl Acetate).Halogenated or Non-Halogenated Organic Waste (depending on solvent).
Sharps Needles/Syringes used for transfer.Bio/Chem Sharps Container.

Quenching (Optional): If you have a large quantity of unreacted aldehyde to dispose of, it can be oxidized to the carboxylic acid using mild oxidants (e.g., KMnO4) or reduced to the alcohol (NaBH4) to lower reactivity before disposal, though direct incineration via a waste contractor is preferred for safety.

References

  • Sigma-Aldrich. (n.d.). SDS for 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde (CAS 289483-81-4). Retrieved from

  • Thermo Fisher Scientific. (2025).[1][7] Safety Data Sheet: 4-Nitroindole-3-carboxaldehyde. Retrieved from

  • PubChem. (n.d.). Compound Summary: Indole-3-carboxaldehyde derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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